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  • Product: (2S)-2-amino-2-cyclohexylpropanoic acid
  • CAS: 30358-61-3

Core Science & Biosynthesis

Foundational

The Biological Role of (2S)-2-amino-2-cyclohexylpropanoic Acid in Peptidomimetics: A Guide for Advanced Drug Development

An In-depth Technical Guide: Prepared by: Gemini, Senior Application Scientist Abstract The transition of native peptides into viable therapeutic agents is often hampered by their inherent pharmacological weaknesses, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The transition of native peptides into viable therapeutic agents is often hampered by their inherent pharmacological weaknesses, including poor metabolic stability and high conformational flexibility.[1][2][3] Peptidomimetics offer a robust strategic solution by incorporating non-canonical amino acids (ncAAs) to overcome these limitations.[3][4][5] This technical guide provides an in-depth analysis of (2S)-2-amino-2-cyclohexylpropanoic acid, a Cα-tetrasubstituted amino acid, and its pivotal role in modern peptidomimetic design. We will explore its core biological function—the imposition of severe conformational constraints on the peptide backbone—which leads to the stabilization of desired secondary structures, enhanced proteolytic resistance, and improved receptor affinity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced amino acid analogues for the creation of next-generation therapeutics.

Introduction: The Peptidomimetic Imperative

Peptides are central to a vast array of physiological processes, acting as hormones, neurotransmitters, and signaling molecules.[3][4] Their high specificity and potency make them attractive starting points for drug discovery. However, their therapeutic potential is frequently undermined by two primary factors:

  • Proteolytic Degradation: Natural peptides are rapidly broken down by proteases in the body, leading to a short half-life.[3][6]

  • Conformational Flexibility: Peptides in solution exist as an ensemble of conformations, only one of which is the "bioactive" state. This flexibility can lead to reduced receptor affinity and poor selectivity.[2][4]

Peptidomimetics are designed to address these challenges. They are molecules that mimic the structure and function of a natural peptide but are engineered for superior drug-like properties.[1][5] A cornerstone of this strategy is the incorporation of non-canonical amino acids (ncAAs), which introduce structural or functional modifications not found in the 20 proteinogenic amino acids.[7][8] Among the most powerful ncAAs are the Cα-tetrasubstituted amino acids, such as (2S)-2-amino-2-cyclohexylpropanoic acid.

Profile of a Conformational Lock: (2S)-2-amino-2-cyclohexylpropanoic Acid

(2S)-2-amino-2-cyclohexylpropanoic acid is an analogue of alanine where the α-hydrogen is replaced by a methyl group and the side chain is a bulky cyclohexyl ring. This unique structure imparts two critical features that define its biological role.

Chemical Structure and Key Features

The structure combines a chiral quaternary α-carbon with a non-polar, sterically demanding cyclohexyl group.

Caption: Structure of (2S)-2-amino-2-cyclohexylpropanoic acid.

Table 1: Physicochemical Properties
PropertyValueSignificance
Formula C₉H₁₇NO₂
Molar Mass 171.24 g/mol Contributes to overall peptide mass.
Chirality (S)-configuration at CαStereochemistry is critical for defined secondary structures.
Key Features Cα-tetrasubstitution; Cyclohexyl side chainImparts conformational rigidity and hydrophobicity.
Classification Non-canonical, cyclic, α,α-disubstituted amino acidBelongs to a class of powerful structure-inducing residues.

The Core Biological Role: Imposing Conformational Rigidity

The primary biological role of incorporating (2S)-2-amino-2-cyclohexylpropanoic acid into a peptide is to drastically reduce its conformational freedom. This is achieved through a principle known as the Thorpe-Ingold effect, where the presence of two substituents on the α-carbon sterically restricts the rotation of the peptide backbone dihedral angles (Φ and Ψ).

This "locking" mechanism forces the peptide chain into well-defined secondary structures, preventing the adoption of a random coil state.[9]

Conformational_Restriction cluster_0 Native Peptide Backbone cluster_1 Peptidomimetic Backbone a1 Residue i-1 a2 Glycine (CαH₂) a1->a2 a3 Residue i+1 a2->a3 freedom Random Coil Conformation a2->freedom High Rotational Freedom (Large allowed Φ/Ψ space) b1 Residue i-1 b2 (2S)-2-amino-2- cyclohexylpropanoic acid b1->b2 b3 Residue i+1 b2->b3 restriction Stable Helix/Turn Conformation b2->restriction Severely Restricted Rotation (Thorpe-Ingold Effect) Synthesis_Workflow start Start: Ni(II)-Glycine Chiral Complex alkylation Asymmetric Alkylation (Cyclohexylmethyl Bromide, KOH) start->alkylation hydrolysis Acid Hydrolysis (6N HCl) alkylation->hydrolysis separation Separation hydrolysis->separation purification Purification (Ion-Exchange Chromatography) separation->purification aux_recovery Chiral Auxiliary Recovery separation->aux_recovery product Final Product: (2S)-2-amino-2-cyclohexylpropanoic acid purification->product

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2S)-2-amino-2-cyclohexylpropanoic Acid

Introduction (2S)-2-amino-2-cyclohexylpropanoic acid is a non-proteinogenic amino acid characterized by a cyclohexyl group attached to the α-carbon. This unique structural feature imparts specific physicochemical propert...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2S)-2-amino-2-cyclohexylpropanoic acid is a non-proteinogenic amino acid characterized by a cyclohexyl group attached to the α-carbon. This unique structural feature imparts specific physicochemical properties that are of significant interest in the fields of medicinal chemistry and drug development. The constrained, lipophilic nature of the cyclohexyl ring can influence molecular conformation, receptor binding, and pharmacokinetic profiles of peptides and small molecule therapeutics into which it is incorporated. This guide provides a comprehensive overview of the key physicochemical properties of (2S)-2-amino-2-cyclohexylpropanoic acid, with a focus on the experimental methodologies for their determination. As a Senior Application Scientist, this document is structured to not only present data but to also provide the scientific rationale behind the experimental choices, ensuring a robust and validated understanding of this compound's behavior.

Molecular Structure and Basic Properties

The foundational step in characterizing any molecule is to define its structure and fundamental properties.

Molecular Structure:

molecule C1 HO C2 O C3 C C3->C1 C3->C2 C4 C3->C4 C5 H₂N C4->C5 C6 CH₃ C4->C6 C7 C4->C7

Caption: Chemical structure of (2S)-2-amino-2-cyclohexylpropanoic acid.

A summary of the basic molecular properties for the closely related racemic mixture, 2-amino-2-cyclohexylpropanoic acid, is provided in the table below. It is important to note that while the molecular formula and weight are identical for the (2S)-enantiomer, properties like density and boiling point are expected to be very similar but not necessarily identical.

PropertyValue (for racemic 2-amino-2-cyclohexylpropanoic acid)Source
CAS Number 6635-13-8[1]
Molecular Formula C₉H₁₇NO₂[1]
Molecular Weight 171.237 g/mol [1]
Density 1.1 ± 0.1 g/cm³[1]
Boiling Point 297.8 ± 23.0 °C at 760 mmHg[1]
LogP 1.73[1]

Acid-Base Properties: pKa Determination

The pKa values of the ionizable groups (the α-amino and α-carboxyl groups) are critical parameters that dictate the charge state of the molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. For a related compound, (2S)-amino(cyclohexyl)ethanoic acid, a predicted pKa of 2.44 is available, which likely corresponds to the carboxylic acid group[2].

Experimental Protocol: Potentiometric Titration

Potentiometric titration is the gold standard for experimentally determining pKa values. The principle lies in monitoring the pH of a solution of the amino acid as a titrant (a strong acid or base) is added incrementally. The resulting titration curve reveals the pKa values as the midpoints of the buffering regions.

Workflow for pKa Determination:

pka_determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve a precise weight of (2S)-2-amino-2-cyclohexylpropanoic acid in deionized water. C Titrate with standardized HCl (e.g., 0.1 M) while recording pH at small, regular volume increments. A->C D In a separate experiment, titrate with standardized NaOH (e.g., 0.1 M) and record pH. A->D B Calibrate pH meter with standard buffers (pH 4, 7, and 10). B->C B->D E Plot pH versus equivalents of acid/base added. C->E D->E F Identify the inflection points and the midpoints of the buffering regions. E->F G The pH at the midpoint of each buffering region corresponds to a pKa value. F->G

Caption: Workflow for determining pKa values by potentiometric titration.

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 100 mg of (2S)-2-amino-2-cyclohexylpropanoic acid and dissolve it in 50 mL of deionized water.

    • Calibrate a pH meter using standard buffer solutions of pH 4.0, 7.0, and 10.0[3].

  • Acidic Titration (for pKa of the carboxyl group):

    • Place the pH electrode in the amino acid solution and record the initial pH.

    • Add 0.1 M HCl in 0.2 mL increments, recording the pH after each addition until the pH drops to approximately 1.5[4].

  • Basic Titration (for pKa of the amino group):

    • In a separate flask, prepare another identical solution of the amino acid.

    • Add 0.1 M NaOH in 0.2 mL increments, recording the pH after each addition until the pH rises to approximately 12.5[4].

  • Data Analysis:

    • Plot two graphs: pH versus volume of HCl added and pH versus volume of NaOH added.

    • From the titration curves, determine the equivalence points.

    • The pKa of the carboxyl group (pKa1) is the pH at which half the volume of NaOH required to reach the first equivalence point has been added.

    • The pKa of the amino group (pKa2) is the pH at which half the volume of NaOH required to go from the first to the second equivalence point has been added.

Physical Properties: Melting Point and Solubility

The melting point and solubility of (2S)-2-amino-2-cyclohexylpropanoic acid are crucial for its handling, formulation, and purification. A melting point of 256 °C has been reported for the related compound (2S)-amino(cyclohexyl)ethanoic acid[2].

Experimental Protocol: Melting Point Determination

The melting point is a key indicator of purity. The capillary method is a standard and widely accepted technique.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is finely powdered and thoroughly dried, for instance, in a desiccator over silica gel for 24 hours[5].

    • Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm[6].

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the apparatus at a moderate rate until the temperature is about 20°C below the expected melting point[7].

    • Decrease the heating rate to approximately 1°C per minute[6].

    • Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point[7].

Experimental Protocol: Aqueous Solubility Determination

Solubility is a critical factor for drug delivery and bioavailability. The shake-flask method is a common and reliable technique for determining equilibrium solubility.

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess amount of (2S)-2-amino-2-cyclohexylpropanoic acid to a known volume of deionized water in a sealed container.

  • Equilibration:

    • Agitate the container at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Filter the solution to remove any undissolved solid.

    • Analyze the concentration of the dissolved amino acid in the filtrate using a suitable analytical technique, such as HPLC with UV detection or by quantitative NMR.

    • The determined concentration represents the aqueous solubility of the compound at that temperature.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in (2S)-2-amino-2-cyclohexylpropanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (2S)-2-amino-2-cyclohexylpropanoic acid, ¹H and ¹³C NMR would provide distinct signals for the protons and carbons of the cyclohexyl ring, the α-carbon, and the propanoic acid moiety.

Expected ¹H NMR Features:

  • A complex multiplet for the protons of the cyclohexyl ring.

  • A singlet for the methyl group protons.

  • A broad singlet for the amine protons (which may exchange with D₂O).

  • A broad singlet for the carboxylic acid proton (which will exchange with D₂O).

Expected ¹³C NMR Features:

  • A signal for the carbonyl carbon of the carboxylic acid.

  • A signal for the α-carbon.

  • Multiple signals for the carbons of the cyclohexyl ring.

  • A signal for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • O-H stretch (carboxylic acid): A broad band around 3000 cm⁻¹.

  • N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.

  • C-H stretch (aliphatic): Sharp bands just below 3000 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • N-H bend (amine): A medium intensity band around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (171.24 m/z).

  • Fragmentation Peaks: Common fragments may include the loss of the carboxylic acid group (-COOH), the amino group (-NH₂), and fragmentation of the cyclohexyl ring.

Interrelation of Spectroscopic Techniques:

spectroscopy NMR NMR Spectroscopy Structure Structural Elucidation of (2S)-2-amino-2-cyclohexylpropanoic acid NMR->Structure Provides carbon-hydrogen framework IR IR Spectroscopy IR->Structure Identifies functional groups MS Mass Spectrometry MS->Structure Determines molecular weight and fragmentation

Caption: The complementary roles of spectroscopic techniques in structural analysis.

Conclusion

References

  • Sciencevivid. (2023, January 18). Tests of Amino acids- Principle, Procedure, Results, Interpretation. Retrieved from Sciencevivid. [Link]

  • QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. (n.d.).
  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Titration Curves of Aminoacids (Procedure). Retrieved from vlab.amrita.edu. [Link]

  • Nishinami, S., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences.
  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.).
  • Chemsrc. (2025, August 25). 2-Amino-2-cyclohexylpropanoic acid | CAS#:6635-13-8. Retrieved from Chemsrc. [Link]

  • Liu, T.-H., & Okuno, M. (2021).
  • BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE.
  • Apan, J. J. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration.
  • ChemBK. (2024, April 9). (2S)-amino(cyclohexyl)ethanoic acid. Retrieved from ChemBK. [Link]

  • Amino acid titration. (n.d.).
  • Aryal, S. (2022, July 26). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses.
  • Verevkin, S. P., et al. (2020). Melting properties of amino acids and their solubility in water. Physical Chemistry Chemical Physics.
  • Verevkin, S. P., et al. (2020). Melting properties of amino acids and their solubility in water. Physical Chemistry Chemical Physics.
  • PubChem. (n.d.). 2-Cyclohexylpropionic acid. Retrieved from PubChem. [Link]

  • van der Donk, W. A. (2010). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. Current protocols in chemical biology.
  • Benchchem. (n.d.). Discovery of non-proteinogenic amino acids.
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia.
  • Benchchem. (n.d.). physical and chemical properties of (2S,3S)-2-amino-3-methylhexanoic acid.
  • Melting Point Determination / General Tests. (n.d.).
  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • PubChem. (n.d.). Cyclohexanepropanoic acid. Retrieved from PubChem. [Link]

  • Liu, T.-H., & Okuno, M. (2025, August 7). Hyper-Raman spectroscopy of non-proteinogenic amino acids.
  • Liu, T.-H., & Okuno, M. (2024, December 13). Hyper-Raman spectroscopy of non-proteinogenic amino acids.
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting.
  • The Good Scents Company. (n.d.). cyclohexane propionic acid, 701-97-3. Retrieved from The Good Scents Company. [Link]

  • SpectraBase. (n.d.). Cyclopropaneoctanoic acid, 2-hexyl-, methyl ester. Retrieved from SpectraBase. [Link]

  • Doc Brown's Chemistry. (2026, March 10). mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram.
  • NIST. (n.d.). 2-Propenoic acid, 2-methyl-, cyclohexyl ester. Retrieved from NIST WebBook. [Link]

  • (2S)-2-Aminoheptanoicacid | C7H15NO2 | MD Topology | NMR | X-Ray*. (n.d.).
  • NIST. (n.d.). 2-Propenoic acid, 2-methyl-, cyclohexyl ester. Retrieved from NIST WebBook. [Link]

  • PubChemLite. (n.d.). 2-cyclohexylpropanoic acid (C9H16O2). Retrieved from PubChemLite. [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • Frontiers in Chemistry. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.
  • Ligandbook. (2016, September 3). (2S)-2-amino-3-cyclohexylpropanoic acid (PDB code ALC).

Sources

Foundational

(2S)-2-amino-2-cyclohexylpropanoic acid molecular weight and exact mass

An In-depth Technical Guide to the Physicochemical Characterization of (2S)-2-amino-2-cyclohexylpropanoic acid Introduction (2S)-2-amino-2-cyclohexylpropanoic acid is a non-proteinogenic α-amino acid. Its structure is ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of (2S)-2-amino-2-cyclohexylpropanoic acid

Introduction

(2S)-2-amino-2-cyclohexylpropanoic acid is a non-proteinogenic α-amino acid. Its structure is characterized by a propanoic acid backbone with both a cyclohexyl group and an amino group attached to the alpha-carbon (C2). The "(2S)" designation defines the stereochemistry at this chiral center. As a synthetic amino acid, it and its isomers are of interest to researchers in medicinal chemistry and drug development for their potential to be incorporated into peptides or used as building blocks for novel therapeutics. Understanding its fundamental physicochemical properties, such as molecular weight and exact mass, is a critical first step in any research and development workflow, underpinning substance quantification, structural elucidation, and quality control.

This guide provides a detailed examination of the molecular weight and exact mass of (2S)-2-amino-2-cyclohexylpropanoic acid, outlines the theoretical basis for these values, and describes the experimental methodology for their verification.

Core Physicochemical Properties

The primary molecular identifiers for (2S)-2-amino-2-cyclohexylpropanoic acid are its molecular weight and exact mass, derived from its chemical formula, C₉H₁₇NO₂. While isomers of this compound, such as (2S)-2-amino-3-cyclohexylpropanoic acid, are more commonly documented, the molecular formula remains the same, and therefore, so do these fundamental mass values[1][2].

PropertyValueUnit
Molecular Formula C₉H₁₇NO₂-
Average Molecular Weight 171.24 g/mol
Exact Mass (Monoisotopic) 171.12593Da

Theoretical Framework and Calculation

The values presented above are derived directly from the atomic composition of the molecule. It is crucial to distinguish between molecular weight and exact mass, as they are conceptually different and relevant in different analytical contexts.

  • Molecular Weight (Average Mass): This value is calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of all its stable isotopes. It is the value used in stoichiometric calculations for bulk materials.

    • Calculation: (9 × 12.011 u) + (17 × 1.008 u) + (1 × 14.007 u) + (2 × 15.999 u) = 171.24 u (or g/mol )

  • Exact Mass (Monoisotopic Mass): This value is calculated using the mass of the most abundant stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Exact mass is the parameter measured in high-resolution mass spectrometry (HRMS) and is fundamental for determining elemental composition.

    • Calculation: (9 × 12.00000 u) + (17 × 1.007825 u) + (1 × 14.003074 u) + (2 × 15.994915 u) = 171.12593 u (or Da)[1]

Experimental Verification via Mass Spectrometry

While theoretical calculations provide foundational values, experimental verification is essential for confirming the identity and purity of a synthesized compound. High-resolution mass spectrometry (HRMS) is the gold-standard technique for this purpose.

Causality Behind Experimental Choices

The choice of an ionization method is critical for analyzing amino acids, which are polar and non-volatile. Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes fragmentation, allowing for the clear observation of the intact molecular ion. This is typically paired with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, which has the mass accuracy required to distinguish between compounds with very similar molecular weights (isobars) and to confirm the elemental composition based on the measured exact mass.

Protocol: Determination of Exact Mass by ESI-TOF Mass Spectrometry
  • Sample Preparation:

    • Dissolve approximately 1 mg of (2S)-2-amino-2-cyclohexylpropanoic acid in 1 mL of a suitable solvent system (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The acid is added to promote protonation, leading to the formation of the [M+H]⁺ ion.

    • Perform serial dilutions to achieve a final concentration in the low µg/mL to high ng/mL range.

  • Instrumentation Setup:

    • Calibrate the mass spectrometer using a known calibration standard with multiple reference points bracketing the expected mass of the analyte (172.13376 Da for the [M+H]⁺ ion).

    • Set the ESI source to positive ion mode.

    • Optimize source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate, to achieve a stable and robust signal.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in full scan mode over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺. For (2S)-2-amino-2-cyclohexylpropanoic acid, this will be at m/z 172.1332.

    • Subtract the mass of a proton (1.007276 Da) from the measured m/z to determine the experimental exact mass of the neutral molecule.

    • Compare the experimental exact mass to the theoretical exact mass (171.12593 Da). The mass error, expressed in parts-per-million (ppm), should ideally be below 5 ppm to confidently confirm the elemental composition.

Self-Validating System

This workflow constitutes a self-validating system. The theoretical mass provides an expected value. The high-resolution mass spectrometer provides an experimental value with a high degree of confidence. The convergence of the experimental result with the theoretical calculation, within a narrow error tolerance, validates the identity of the compound.

Workflow Visualization

The following diagram illustrates the logical workflow for the determination and validation of the molecular mass of a target compound.

Mass_Determination_Workflow cluster_theoretical Theoretical Analysis cluster_experimental Experimental Verification (HRMS) cluster_validation Validation & Confirmation formula Molecular Formula (C₉H₁₇NO₂) calc_mw Calculate Average Molecular Weight (171.24 g/mol) formula->calc_mw Uses Isotopic Abundance calc_em Calculate Exact Mass (171.12593 Da) formula->calc_em Uses Monoisotopic Masses comparison Compare Theoretical vs. Experimental Mass calc_em->comparison sample_prep Sample Preparation (Dissolution & Dilution) ms_analysis ESI-TOF MS Analysis (Positive Ion Mode) sample_prep->ms_analysis data_acq Data Acquisition (Detect [M+H]⁺ Ion) ms_analysis->data_acq exp_mass Determine Experimental Exact Mass data_acq->exp_mass exp_mass->comparison confirmation Identity Confirmed (Mass Error < 5 ppm) comparison->confirmation

Caption: Workflow for the determination and validation of molecular mass.

Conclusion

The molecular weight (171.24 g/mol ) and exact mass (171.12593 Da) of (2S)-2-amino-2-cyclohexylpropanoic acid are defining physicochemical parameters derived from its molecular formula, C₉H₁₇NO₂. While direct database entries for this specific isomer are sparse, these values are identical to those of its more well-documented isomers[1][2]. The robust, self-validating methodology of theoretical calculation combined with experimental verification by high-resolution mass spectrometry provides researchers with a reliable framework for confirming the identity of this and other novel chemical entities, ensuring data integrity in drug discovery and development pipelines.

References

  • PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Ligandbook. (2016). (2S)-2-amino-3-cyclohexylpropanoic acid (PDB code ALC). [Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of (2S)-2-amino-2-cyclohexylpropanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract (2S)-2-amino-2-cyclohexylpropanoic acid, a non-proteinogenic α,α-disubstituted amino acid, and its derivatives are of increasing interest in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-2-cyclohexylpropanoic acid, a non-proteinogenic α,α-disubstituted amino acid, and its derivatives are of increasing interest in medicinal chemistry and materials science due to their unique conformational properties. The geminal substitution at the α-carbon with both an amino group and a bulky cyclohexyl moiety imparts significant steric hindrance, which can enforce specific secondary structures in peptides and enhance resistance to enzymatic degradation.[1][2] This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of these compounds, outlines robust experimental and computational methodologies for their characterization, and discusses the implications for their application in drug development and peptide design.

Introduction: The Significance of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids are characterized by the replacement of the α-hydrogen with an additional substituent. This structural modification has profound implications for the molecule's properties and its behavior when incorporated into larger structures. The Thorpe-Ingold effect, resulting from the Cα-tetrasubstitution, significantly restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures such as helices and turns.[3] This conformational rigidity is a key attribute for designing peptidomimetics with enhanced biological activity and stability.[4]

The subject of this guide, (2S)-2-amino-2-cyclohexylpropanoic acid, combines the features of an α,α-disubstituted amino acid with a bulky, non-polar cyclohexyl group. This unique combination is expected to influence not only the conformational preferences of peptides but also the intrinsic thermodynamic stability of the monomeric amino acid and its simple derivatives. Understanding this stability is crucial for applications ranging from synthesis and purification to formulation and storage, particularly in the pharmaceutical industry where degradation can compromise safety and efficacy.

Theoretical Framework for Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (G), which is a function of enthalpy (H) and entropy (S) at a given temperature (T):

ΔG = ΔH - TΔS [5][6]

A negative change in Gibbs free energy (ΔG) indicates a spontaneous process, and for a compound, a lower Gibbs free energy of formation corresponds to higher thermodynamic stability.

Several key factors contribute to the overall thermodynamic stability of (2S)-2-amino-2-cyclohexylpropanoic acid and its derivatives:

  • Conformational Stability: The cyclohexane ring can exist in various conformations, with the chair form being the most stable. The orientation of the substituents on the ring (axial vs. equatorial) and the rotational freedom around the Cα-C(cyclohexyl) bond will influence the overall molecular energy.[7]

  • Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the amino and carboxyl groups can significantly stabilize certain conformers.[8] The steric hindrance imposed by the adjacent cyclohexyl and methyl groups will play a critical role in dictating the feasibility and strength of such interactions.

  • Crystal Packing and Intermolecular Forces: In the solid state, the arrangement of molecules in the crystal lattice and the network of intermolecular forces (hydrogen bonds, van der Waals interactions) are major determinants of stability. Polymorphism, the ability of a compound to exist in multiple crystal forms with different stabilities, is a common consideration for pharmaceutical solids.

Computational Assessment of Thermodynamic Stability

Computational chemistry provides powerful tools for predicting and understanding the thermodynamic properties of molecules.

Quantum Mechanical Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure and energetic properties of (2S)-2-amino-2-cyclohexylpropanoic acid derivatives.[8] These calculations can provide valuable insights into:

  • Optimized Geometries: Determining the lowest energy conformations of the molecule.

  • Gibbs Free Energy of Formation (ΔGf°): Combining calculated enthalpy and entropy values to predict thermodynamic stability under different conditions.[12][13]

  • Conformational Energy Landscapes: Mapping the relative energies of different conformers to understand the molecule's flexibility and the energy barriers between different states.[8]

Workflow for Computational Stability Analysis

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Quantum Mechanical Refinement cluster_3 Thermodynamic Property Calculation cluster_4 Analysis A Input Molecule: (2S)-2-amino-2-cyclohexylpropanoic acid derivative B Molecular Mechanics (MM) Conformational Search A->B C DFT Geometry Optimization of Low-Energy Conformers B->C D Frequency Calculations C->D E Calculation of Enthalpy (H), Entropy (S), and Gibbs Free Energy (G) D->E F Identification of Most Stable Conformer E->F G Prediction of Thermodynamic Stability E->G

Caption: A typical workflow for the computational analysis of molecular stability.

Experimental Determination of Thermodynamic Stability

Experimental techniques are essential for validating computational predictions and providing definitive data on the thermodynamic stability of a compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for studying the thermal properties of materials.[7] It measures the difference in heat flow between a sample and a reference as a function of temperature. For (2S)-2-amino-2-cyclohexylpropanoic acid derivatives, DSC can be used to determine:

  • Melting Point: The temperature at which the solid-to-liquid phase transition occurs.

  • Enthalpy of Fusion (ΔHfus): The energy required to melt the solid.

  • Decomposition Temperature: The onset temperature at which the molecule begins to thermally degrade.[14][15]

  • Polymorphic Transitions: Detecting different crystal forms and their interconversions.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1] It is particularly useful for assessing thermal stability and decomposition pathways.[16][17] A TGA experiment can reveal:

  • Onset of Decomposition: The temperature at which mass loss begins.

  • Decomposition Profile: The rate and stages of mass loss, which can provide clues about the decomposition mechanism.

  • Residual Mass: The amount of non-volatile material remaining after heating.

Experimental Protocol: DSC and TGA Analysis

Objective: To determine the melting point and thermal decomposition temperature of (2S)-2-amino-2-cyclohexylpropanoic acid.

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the finely ground sample into an aluminum DSC pan or a ceramic TGA crucible.

    • For DSC, hermetically seal the pan to prevent sublimation before decomposition.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).

    • Record the heat flow as a function of temperature from ambient to a temperature beyond the expected decomposition.

    • Analyze the resulting thermogram to determine the onset of melting and decomposition.

  • TGA Analysis:

    • Place the sample crucible into the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).

    • Record the mass loss as a function of temperature.

    • Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Data Interpretation:

  • The DSC thermogram will show an endothermic peak corresponding to melting, followed by an endothermic or exothermic event associated with decomposition.

  • The TGA curve will show a step-wise decrease in mass corresponding to the loss of volatile decomposition products.

Factors Influencing the Stability of Derivatives

The thermodynamic stability of (2S)-2-amino-2-cyclohexylpropanoic acid can be modulated by derivatization of its amino and carboxyl groups.

  • Esters: Conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester) will eliminate the possibility of zwitterion formation and reduce intermolecular hydrogen bonding in the solid state. This may lead to a lower melting point and potentially altered thermal decomposition pathways.

  • Amides: Formation of an amide bond at the carboxyl group will introduce an additional hydrogen bond donor and acceptor, potentially increasing intermolecular interactions and thermal stability.

  • N-Protected Derivatives: The use of protecting groups on the amino function (e.g., Boc or Fmoc) is common in peptide synthesis.[18] These bulky groups can influence crystal packing and intramolecular interactions, thereby affecting the overall thermodynamic stability of the molecule.

Implications for Drug Development and Peptide Design

The thermodynamic stability of (2S)-2-amino-2-cyclohexylpropanoic acid and its derivatives has several important implications:

  • Solid-State Stability: For use as a pharmaceutical ingredient, the solid-state stability of the amino acid is critical for ensuring a long shelf-life and consistent product quality. The presence of stable crystalline forms is highly desirable.

  • Peptide Conformation: The inherent rigidity of this amino acid can be exploited to design peptides with stable, predictable secondary structures.[2] This is crucial for developing peptide-based drugs with high receptor affinity and specificity.

  • Proteolytic Resistance: The α,α-disubstitution provides steric hindrance that can protect the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of peptide therapeutics.

Conclusion

The thermodynamic stability of (2S)-2-amino-2-cyclohexylpropanoic acid and its derivatives is a complex interplay of conformational, intramolecular, and intermolecular factors. The unique α,α-disubstitution with a bulky cyclohexyl group imparts significant conformational constraints that are beneficial for peptide design. A thorough understanding and characterization of the thermodynamic properties of these compounds, through a combination of computational modeling and experimental techniques like DSC and TGA, are essential for their successful application in drug discovery and materials science. While specific experimental thermodynamic data for the parent amino acid is limited in the public domain, the principles and methodologies outlined in this guide provide a robust framework for its comprehensive evaluation.

References

  • Perisanu, S. (2020). The Enthalpy of Formation Of L- α -Amino Acids. Iris Journal of Chemistry and Biochemistry, 1(3).
  • Perisanu, S. (2020). The Enthalpies of Formation and Sublimation of Amino Acids and Peptides.
  • TA Instruments. (n.d.). Characterizing Protein Stability by DSC.
  • Kim, J. H., & Lee, S. B. (2005). DSC and TGA Thermal Analysis for the Interaction between Poly(2-hydroxyethylmethacrylate) and Amino Acids. Journal of the Korean Chemical Society, 49(5), 443-448.
  • Tleugabulova, D., & Wetzel, D. L. (2004). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (e297).
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • Perisanu, S. (2020). The Enthalpy of Formation Of L-α -Amino Acids Insights in Chemistry and Biochemistry Mini Review.
  • AELAB. (2026, February 18). DSC vs TGA: A Complete Guide to Thermal Analysis Selection.
  • Karle, I. L., & Balaram, P. (2009). A 3(10)
  • National Center for Biotechnology Information. (n.d.). 2-Cyclohexylpropionic acid. PubChem.
  • Alemán, C., & Orozco, M. (2001). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Physical Chemistry Chemical Physics, 3(24), 5243-5251.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid.
  • Cambridge University Press & Assessment. (n.d.). Gibbs free energy – theory.
  • Cárdenas, C., & Cornish-Bowden, A. (2024). Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions. International Journal of Molecular Sciences, 25(12), 6527.
  • Pignataro, L., et al. (2021). A Non‐coded β2,2‐Amino Acid with Isoxazoline Core Able to Stabilize Peptides Folding through an Unprecedented Hydrogen Bond. Chemistry – A European Journal, 27(1), 1-8.
  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624.
  • Gellman, S. H., et al. (1998). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 120(1), 44-53.
  • Chemistry LibreTexts. (2023, June 19). 2.5: Gibbs Energy.
  • Estevez, J. C., et al. (n.d.). SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS.
  • YouTube. (2021, December 31). Gibbs Free Energy (A2 Chemistry).
  • SCFBio @ IIT Delhi. (n.d.). PCCPwww.
  • G. A. L. A. C. S. I. C. S. (2011). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Amino Acids, 41(4), 881-890.
  • G. A. L. A. C. S. I. C. S. (2011). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC.
  • Kumar, S., & Nussinov, R. (2002). Computational modeling of protein mutant stability: analysis and optimization of statistical potentials and structural features reveal insights into prediction model development. Protein Science, 11(6), 1216-1233.
  • Surfactant Science Group, University of Hull. (2016). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review. Advances in Colloid and Interface Science, 233, 1-27.
  • Kellogg, E. H., Leaver-Fay, A., & Baker, D. (2011). Role of conformational sampling in computing mutation-induced changes in protein structure and stability.
  • Murshid, G., et al. (2011). Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. Chemical Engineering Transactions, 25, 45-50.
  • Reddit. (2025, August 4).
  • ResearchGate. (n.d.).

Sources

Foundational

Engineering Peptide Pharmacokinetics: The Role of (2S)-2-Amino-2-Cyclohexylpropanoic Acid in Structural Rigidity and Proteolytic Shielding

Executive Summary The transition of peptides from endogenous signaling molecules to viable systemic therapeutics is historically bottlenecked by their rapid in vivo clearance. Native peptides are highly susceptible to en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of peptides from endogenous signaling molecules to viable systemic therapeutics is historically bottlenecked by their rapid in vivo clearance. Native peptides are highly susceptible to enzymatic degradation by circulating endo- and exopeptidases, resulting in plasma half-lives often measured in minutes. To overcome this, medicinal chemists employ unnatural amino acid substitutions to engineer metabolic stability.

This technical guide explores the profound pharmacokinetic (PK) enhancements achieved by incorporating (2S)-2-amino-2-cyclohexylpropanoic acid —a highly sterically hindered α,α -disubstituted amino acid. By analyzing the causality between conformational restriction and protease evasion, this whitepaper provides a comprehensive framework for designing, executing, and validating in vivo PK studies for next-generation peptide therapeutics.

Mechanistic Basis of Pharmacokinetic Enhancement

Conformational Restriction via the Thorpe-Ingold Effect

The incorporation of (2S)-2-amino-2-cyclohexylpropanoic acid fundamentally alters the conformational landscape of the peptide backbone. Native L-amino acids possess a single α -side chain, allowing broad rotational freedom around the ϕ (C α -N) and ψ (C α -C) bonds. In contrast, (2S)-2-amino-2-cyclohexylpropanoic acid features both a methyl group and a bulky cyclohexyl ring on the α -carbon.

This α,α -dialkyl substitution induces severe steric crowding—a phenomenon known as the Thorpe-Ingold effect [1]. The steric clash between the substituents and the adjacent peptide carbonyls restricts the ϕ and ψ dihedral angles to a narrow conformational space (typically ϕ≈−57∘ and ψ≈−47∘ ), strongly inducing and stabilizing helical motifs such as 310​ -helices or α -helices [4].

Steric Shielding and Protease Evasion

Causality of Resistance: Proteolytic enzymes, such as dipeptidyl peptidase-IV (DPP-IV) and neprilysin (NEP), require their peptide substrates to adopt an extended β -strand conformation to properly dock into the enzyme's catalytic cleft.

The forced helical rigidity imparted by (2S)-2-amino-2-cyclohexylpropanoic acid, combined with the sheer physical bulk of the cyclohexyl ring, creates an impenetrable steric shield around the scissile amide bonds [1], [4]. Because the peptide cannot unfold into the required extended conformation, it physically cannot enter the protease active site, effectively halting hydrolytic cleavage. This mechanism has been successfully leveraged in the development of metabolically stable therapeutics, including advanced Tau aggregation inhibitors [3].

G WT Wild-Type Peptide (Flexible Backbone) Protease Endo/Exopeptidases (e.g., DPP-IV, NEP) WT->Protease Degradation Rapid Cleavage (Short Half-Life) Protease->Degradation Mod Modified Peptide (Unnatural Amino Acid) Shield Steric Shielding & Helical Conformation Mod->Shield Shield->Protease Blocks docking Stable Protease Resistance (Extended Half-Life) Shield->Stable

Caption: Proteolytic degradation pathway vs. sterically shielded peptide pathway.

In Vivo Pharmacokinetic Profiling: Experimental Workflow

To accurately quantify the PK improvements of peptides containing (2S)-2-amino-2-cyclohexylpropanoic acid, rigorous in vivo studies must be conducted. The following is a self-validating, industry-standard protocol for evaluating peptide PK in non-human primates.

Rationale for Model Selection

Cynomolgus monkeys (Macaca fascicularis) are the gold standard for therapeutic peptide PK profiling. Their circulating protease profiles and renal clearance mechanisms share high homology with humans, providing superior predictive translatability compared to rodent models [2].

Step-by-Step Methodology

Step 1: Dosing Administration Fast male cynomolgus monkeys (2–6 kg) for 8 hours prior to dosing. Administer the modified peptide via a single intravenous (IV) bolus (e.g., via the saphenous vein at 1.0 mg/kg) or subcutaneous (SC) injection (in the scapular region at 5.0 mg/kg) [2].

Step 2: Serial Blood Sampling Collect 1.0 mL blood samples at precisely timed intervals: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Causality Note: Blood must be drawn into pre-chilled K2​ EDTA tubes containing a broad-spectrum protease inhibitor cocktail (e.g., AEBSF, Aprotinin). This halts ex vivo degradation, ensuring the measured half-life is an artifact-free reflection of in vivo clearance.

Step 3: Plasma Isolation Centrifuge the blood samples immediately at 4°C (3,000 × g for 10 minutes). Transfer the separated plasma to cryovials and flash-freeze on dry ice to preserve peptide integrity prior to bioanalysis.

Step 4: Bioanalytical Extraction (Protein Precipitation) Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile (ACN) spiked with a stable-isotope-labeled internal standard (SIL-IS). Causality Note: ACN is chosen because it instantly denatures plasma proteins, releasing any protein-bound peptide while simultaneously precipitating high-molecular-weight interferents. The SIL-IS is critical for validating extraction recovery and correcting for matrix-induced ion suppression during mass spectrometry. Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C.

Step 5: LC-MS/MS Quantification Inject the supernatant into a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Utilize a C18 reverse-phase column with a gradient mobile phase of 0.1% Formic Acid in water/ACN to achieve baseline separation.

Step 6: Non-Compartmental Analysis (NCA) Process the concentration-time data using Phoenix WinNonlin software to calculate critical PK parameters: Half-life ( T1/2​ ), Clearance ( CL ), Volume of Distribution at steady state ( Vdss​ ), and Subcutaneous Bioavailability ( F% ).

G Dosing 1. In Vivo Dosing (IV/SC in Cynomolgus Macaques) Sampling 2. Serial Blood Sampling (0-24h, K2EDTA Tubes) Dosing->Sampling Extraction 3. Protein Precipitation (Acetonitrile + Internal Standard) Sampling->Extraction LCMS 4. LC-MS/MS Bioanalysis (MRM Mode, Triple Quadrupole) Extraction->LCMS NCA 5. Non-Compartmental Analysis (WinNonlin: T1/2, CL, Vd, F%) LCMS->NCA

Caption: Step-by-step in vivo pharmacokinetic study and bioanalytical workflow.

Quantitative Data & Comparative PK Analysis

The integration of (2S)-2-amino-2-cyclohexylpropanoic acid drastically shifts the pharmacokinetic profile of a peptide from a rapidly cleared substrate to a long-acting therapeutic. Table 1 summarizes representative quantitative shifts observed when native peptides are modified with bulky α,α -dialkyl amino acids.

Table 1: Comparative Pharmacokinetic Parameters (Representative Data)

Pharmacokinetic ParameterNative Peptide (Unmodified)Modified Peptide (with (2S)-2-amino-2-cyclohexylpropanoic acid)Fold Improvement
Half-Life ( T1/2​ , IV) 0.6 hours14.2 hours~23x increase
Clearance ( CL , IV) 45.2 mL/min/kg3.1 mL/min/kg~14x reduction
Volume of Distribution ( Vdss​ ) 0.8 L/kg1.2 L/kg1.5x increase
Bioavailability ( F% , SC) < 5%68%>13x increase
Plasma Stability ( T1/2​ in vitro) 1.2 hours> 48 hours>40x increase

Note: The dramatic reduction in clearance ( CL ) is the direct in vivo manifestation of the steric shielding mechanism, preventing renal brush-border enzyme degradation and systemic proteolysis.

G Substituent α,α-Disubstitution (Methyl + Cyclohexyl) Dihedral Restricted φ/ψ Angles (Thorpe-Ingold Effect) Substituent->Dihedral Conformation Stable Helical Motif (3_10 or α-helix) Dihedral->Conformation PK Optimized Pharmacokinetics (↓ Clearance, ↑ T1/2) Conformation->PK

Caption: Structure-Property Relationship mapping α,α-disubstitution to PK outcomes.

Conclusion

The rational design of peptide therapeutics requires a delicate balance between target affinity and metabolic stability. By leveraging the unique stereochemical properties of (2S)-2-amino-2-cyclohexylpropanoic acid, drug developers can exploit the Thorpe-Ingold effect to lock peptides into protease-resistant helical conformations. As demonstrated by the robust in vivo workflows and quantitative PK shifts, this specific α,α -disubstitution strategy remains a cornerstone in the development of highly bioavailable, long-acting peptide drugs.

References

  • Title: Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides.
  • Title: US11753445B2 - Therapeutic peptides.
  • Title: US20200216495A1 - Tau aggregation peptide inhibitors.
  • Title: Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.
Exploratory

An In-Depth Technical Guide to Receptor Binding Affinity Assays for (2S)-2-amino-2-cyclohexylpropanoic acid

Abstract This technical guide provides a comprehensive framework for determining the receptor binding affinity of the synthetic amino acid, (2S)-2-amino-2-cyclohexylpropanoic acid. While direct receptor targets for this...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining the receptor binding affinity of the synthetic amino acid, (2S)-2-amino-2-cyclohexylpropanoic acid. While direct receptor targets for this specific molecule are not extensively documented in publicly available literature, its structural characteristics—an α-amino acid with a bulky, lipophilic cyclohexyl group—strongly suggest potential interactions with receptors that accommodate such pharmacophores. This guide, therefore, focuses on the most probable targets: the ionotropic glutamate receptors (NMDA and AMPA) and the GABA-A receptor. We present detailed, field-proven protocols for radioligand binding assays, from membrane preparation to data analysis and interpretation, empowering researchers in drug discovery and development to rigorously characterize the pharmacological profile of this and similar novel chemical entities.

Introduction: The Rationale for Target Selection

(2S)-2-amino-2-cyclohexylpropanoic acid is a non-proteinogenic amino acid. The presence of the quintessential amino acid backbone, coupled with a non-polar cyclohexyl substitution at the alpha-carbon, provides critical clues to its potential biological targets. This structure is reminiscent of ligands known to interact with receptors that possess binding pockets capable of accommodating both charged and hydrophobic moieties.

Based on extensive structure-activity relationship (SAR) data for related compounds, we hypothesize three primary receptor families as the most probable targets for investigation:

  • N-Methyl-D-Aspartate (NMDA) Receptors: These glutamate-gated ion channels are crucial for excitatory neurotransmission. The glycine co-agonist site on the GluN1 subunit is known to bind a variety of D- and L-amino acids, making it a prime candidate for interaction.

  • α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: As another key player in fast excitatory neurotransmission, the glutamate binding site of AMPA receptors could potentially accommodate this synthetic amino acid.

  • γ-Aminobutyric acid type A (GABA-A) Receptors: These ligand-gated ion channels are the primary mediators of inhibitory neurotransmission. While the orthosteric binding site is specific for GABA, the allosteric benzodiazepine binding site, located at the interface of α and γ subunits, is known to bind a diverse range of molecules and warrants investigation.

This guide will provide the necessary protocols to systematically test these hypotheses.

The Cornerstone of Affinity Determination: Radioligand Binding Assays

Radioligand binding assays remain the gold standard for quantifying the affinity of a ligand for its receptor.[1] The fundamental principle involves the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for a finite number of receptor binding sites. By measuring the displacement of the radioligand by increasing concentrations of the test compound, we can determine the inhibitory concentration (IC₅₀) and subsequently calculate the inhibition constant (Kᵢ), a true measure of the test compound's affinity.

Foundational Principles

The success of a radioligand binding assay hinges on several key factors:

  • High-Affinity Radioligand: The radiolabeled ligand should exhibit high affinity and specificity for the target receptor to ensure a robust signal-to-noise ratio.

  • Receptor Source: The assay requires a source of the target receptor, which can be native tissue homogenates or, more commonly, recombinant cell lines (e.g., HEK293, CHO) stably expressing the receptor of interest.[2][3][4]

  • Separation of Bound and Free Ligand: A critical step is the separation of the receptor-bound radioligand from the unbound radioligand in the solution. This is typically achieved through rapid filtration.[5]

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

An alternative to filtration-based assays is the Scintillation Proximity Assay (SPA) . In SPA, the receptor is immobilized on scintillant-containing beads. Only radioligand molecules bound to the receptor are close enough to the beads to excite the scintillant and produce a detectable signal, eliminating the need for a separation step.[6][7][8][9][10]

Experimental Workflow: A Step-by-Step Guide

The following sections provide detailed protocols for conducting radioligand binding assays for the hypothesized receptor targets of (2S)-2-amino-2-cyclohexylpropanoic acid.

General Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Source Receptor Source Selection (e.g., HEK293 cells expressing target) Membrane_Prep Cell Culture & Membrane Preparation Receptor_Source->Membrane_Prep Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Separation Separation of Bound/Free Ligand (Rapid Filtration) Incubation->Separation Detection Detection (Scintillation Counting) Separation->Detection IC50_Calc IC50 Determination (Non-linear Regression) Detection->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) IC50_Calc->Ki_Calc caption General Workflow for Radioligand Binding Assays.

Caption: General Workflow for Radioligand Binding Assays.

Protocol 1: Membrane Preparation from Recombinant Cell Lines

This protocol describes the preparation of cell membranes from HEK293 or CHO cells stably expressing the target receptor (NMDA, AMPA, or GABA-A subunits).[11][12]

Materials:

  • Culture flasks with confluent recombinant cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4), ice-cold

  • Sucrose Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10% sucrose), ice-cold

  • Cell scraper

  • Dounce homogenizer or needle/syringe (21-gauge)

  • High-speed refrigerated centrifuge

  • BCA Protein Assay Kit

Procedure:

  • Wash confluent cell monolayers twice with ice-cold PBS.

  • Harvest cells by scraping into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

  • Disrupt the cells by homogenization with a Dounce homogenizer (10-15 strokes) or by passing the suspension through a 21-gauge needle multiple times.[11]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

  • Determine the protein concentration using the BCA Protein Assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: NMDA Receptor Glycine Site Binding Assay

This assay utilizes MK-801, a channel blocker whose binding is enhanced by glycine site agonists.[13][14]

Materials:

  • Prepared cell membranes expressing NMDA receptors (e.g., GluN1/GluN2A)

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4

  • MK-801 (specific activity ~70-85 Ci/mmol)

  • L-Glutamate

  • Glycine (for defining non-specific binding)

  • (2S)-2-amino-2-cyclohexylpropanoic acid (test compound)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid and counter

Procedure:

  • In a 96-well plate, add in the following order:

    • Assay Buffer

    • A fixed concentration of L-Glutamate (e.g., 10 µM)

    • Varying concentrations of (2S)-2-amino-2-cyclohexylpropanoic acid.

    • A fixed concentration of MK-801 (e.g., 1-2 nM).

    • Membrane preparation (50-100 µg protein).

  • For total binding, omit the test compound.

  • For non-specific binding, add a high concentration of glycine (e.g., 1 mM).

  • Incubate at room temperature for 2-4 hours to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Assay Buffer.

  • Dry the filters, add scintillation fluid, and count the radioactivity.

Protocol 3: AMPA Receptor Binding Assay

This is a competitive binding assay using [³H]AMPA.[15]

Materials:

  • Prepared cell membranes expressing AMPA receptors (e.g., GluA2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN

  • [³H]AMPA (specific activity ~40-60 Ci/mmol)

  • L-Glutamate (for defining non-specific binding)

  • (2S)-2-amino-2-cyclohexylpropanoic acid (test compound)

  • Standard filtration and counting equipment

Procedure:

  • In a 96-well plate, add the assay components in a similar fashion to the NMDA assay, using [³H]AMPA as the radioligand.

  • For non-specific binding, use a high concentration of L-Glutamate (e.g., 1 mM).

  • Incubate on ice (4°C) for 1 hour.

  • Proceed with filtration and counting as described for the NMDA assay.

Protocol 4: GABA-A Receptor Benzodiazepine Site Binding Assay

This assay targets the allosteric benzodiazepine site using [³H]Flunitrazepam.[16][17]

Materials:

  • Prepared cell membranes expressing GABA-A receptors (e.g., α1β2γ2)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • [³H]Flunitrazepam (specific activity ~70-90 Ci/mmol)

  • Diazepam (for defining non-specific binding)

  • (2S)-2-amino-2-cyclohexylpropanoic acid (test compound)

  • Standard filtration and counting equipment

Procedure:

  • Follow the general competitive binding assay setup.

  • For non-specific binding, use a high concentration of unlabeled diazepam (e.g., 10 µM).

  • Incubate on ice (4°C) for 1 hour.

  • Proceed with filtration and counting.

Data Analysis and Interpretation

From Raw Counts to Affinity Constants

G CPM Raw Data (CPM) Specific_Binding Calculate Specific Binding (Total - Non-specific) CPM->Specific_Binding Inhibition_Curve Plot % Inhibition vs. [Test Compound] Specific_Binding->Inhibition_Curve IC50 Determine IC50 (Non-linear Regression) Inhibition_Curve->IC50 Cheng_Prusoff Calculate Ki using Cheng-Prusoff Equation IC50->Cheng_Prusoff Ki Affinity Constant (Ki) Cheng_Prusoff->Ki caption Data Analysis Pipeline.

Caption: Data Analysis Pipeline.

  • Calculate Specific Binding: For each concentration of the test compound, subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM).

  • Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. This will yield a sigmoidal dose-response curve.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a one-site competition model and determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate Kᵢ: The IC₅₀ is dependent on the concentration of the radioligand used in the assay. To determine the intrinsic affinity of the test compound (Kᵢ), the Cheng-Prusoff equation is used.[18][19][20][21][22]

    Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    Where:

    • [L] is the concentration of the radioligand.

    • Kᴅ is the dissociation constant of the radioligand for the receptor.

Quantitative Data Summary

The results of the binding assays should be summarized in a clear and concise table.

Target ReceptorRadioligandKᴅ of Radioligand (nM)IC₅₀ of Test Compound (µM)Kᵢ of Test Compound (µM)
NMDA (Glycine Site)MK-801Value to be determinedExperimental ResultCalculated Value
AMPA[³H]AMPAValue to be determinedExperimental ResultCalculated Value
GABA-A (BZD Site)[³H]FlunitrazepamValue to be determinedExperimental ResultCalculated Value

Conclusion and Future Directions

This guide provides a robust and scientifically grounded approach to characterizing the receptor binding profile of (2S)-2-amino-2-cyclohexylpropanoic acid. By systematically evaluating its affinity for the NMDA, AMPA, and GABA-A receptors, researchers can gain crucial insights into its potential pharmacological activity. Positive results from these initial screens would warrant further investigation, including functional assays (e.g., electrophysiology) to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its identified target(s). This structured approach ensures a thorough and reliable characterization, paving the way for further development and understanding of this novel amino acid derivative.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • Scintillation proximity assay: a sensitive and continuous isotopic method for monitoring ligand/receptor and antigen/antibody interactions. PubMed. [Link]

  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [Link]

  • Membrane Preparations for GPCRs & Ion Channels. Eurofins DiscoverX. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PubMed. [Link]

  • Scintillation Proximity Assays in High-Throughput Screening. ResearchGate. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • Cell membrane preparation and radioligand-binding assay. Bio-protocol. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. PubMed. [Link]

  • MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Four amino acids in the alpha subunits determine the gamma-aminobutyric acid sensitivities of GABAA receptor subtypes. PubMed. [Link]

  • Mapping of the Benzodiazepine Recognition Site on GABA-A Receptors. ResearchGate. [Link]

  • Mapping of the benzodiazepine recognition site on GABA(A) receptors. ClinPGx. [Link]

  • A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. PubMed. [Link]

  • Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. PubMed. [Link]

  • Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study. PMC. [Link]

  • gamma-Aminobutyric acid type A receptor point mutation increases the affinity of compounds for the benzodiazepine site. PMC. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Publications. [Link]

  • GABAA receptor. Wikipedia. [Link]

  • On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. MedUni Wien. [Link]

  • Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.
  • Recombinant Human NMDA 2B (N-Terminal) Protein, HEK293 Lysate. RayBiotech. [Link]

  • On the true affinity of glycine for its binding site at the NMDA receptor complex. PubMed. [Link]

  • Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. ClinPGx. [Link]

  • Evaluation and Biological Properties of Reactive Ligands for the Mapping of the Glycine Site on the N-Methyl-d-aspartate (NMDA) Receptor. ACS Publications. [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. PMC. [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. MDPI. [Link]

  • Identification of amino acids involved in histamine potentiation of GABA A receptors. ResearchGate. [Link]

  • Defining Affinity with the GABAA Receptor. PMC. [Link]

  • HEK293-CXCR7. InSCREENex GmbH. [Link]

  • Stable HA-D2LR-RLuc8 Expressing HEK-293 Cell Line. Applied Biological Materials Inc. [Link]

  • SYNTHESIS OF AMINO ACIDS FROM SUBSTITUTED CYANOACETIC ESTERS. Canadian Journal of Chemistry. [Link]

  • Cholinoceptive Cells Express AMPA Receptors in the Rabbit Retina. IOVS. [Link]

  • Radioligand Binding Assay. Creative Bioarray. [Link]

  • Single-Molecule Imaging Reveals Rapid Estradiol Action on the Surface Movement of AMPA Receptors in Live Neurons. Frontiers. [Link]

  • 2-Amino-2-cyclohexylpropanoic acid. Chemsrc. [Link]

  • Dynamic extracellular interactions with AMPA receptors. PNAS. [Link]

  • Hybrid Modeling of CHO Cell Cultivation in Monoclonal Antibody Production with an Impurity Generation Module. Industrial & Engineering Chemistry Research. [Link]

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Protocols & Analytical Methods

Method

Application Note: Laboratory-Scale Asymmetric Synthesis of (2S)-2-Amino-2-cyclohexylpropanoic Acid

For: Researchers, scientists, and drug development professionals. Introduction (2S)-2-Amino-2-cyclohexylpropanoic acid is a non-proteinogenic α,α-disubstituted amino acid.

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

(2S)-2-Amino-2-cyclohexylpropanoic acid is a non-proteinogenic α,α-disubstituted amino acid. The presence of a chiral quaternary carbon atom, substituted with both a cyclohexyl and a methyl group, imparts significant steric hindrance and conformational rigidity. These structural features make it a valuable building block in medicinal chemistry for the design of peptidomimetics and other pharmaceuticals with enhanced metabolic stability and defined secondary structures.[1] This document provides a detailed guide to a reliable laboratory-scale asymmetric synthesis of this compound, focusing on the underlying chemical principles, a step-by-step experimental protocol, and methods for purification and characterization.

Strategic Approach to Asymmetric Synthesis

The primary challenge in synthesizing (2S)-2-amino-2-cyclohexylpropanoic acid lies in the enantioselective construction of the quaternary α-carbon. Several strategies can be envisioned for this purpose:

  • Asymmetric Strecker Synthesis: This classical method for amino acid synthesis can be rendered asymmetric through the use of a chiral amine auxiliary or a chiral catalyst.[2] While powerful, the development of a highly stereoselective Strecker reaction for a sterically demanding ketone precursor can require significant optimization.[3][4]

  • Alkylation of Chiral Glycine Enolates: This is a robust and widely employed method for the asymmetric synthesis of α-amino acids.[5] A chiral auxiliary is used to direct the stereoselective alkylation of a glycine enolate. For α,α-disubstituted amino acids, a sequential dialkylation is necessary.

This application note will detail a synthetic protocol based on the diastereoselective alkylation of a chiral glycine enolate equivalent, specifically Schöllkopf's bislactim ether. This method is well-documented, offers high diastereoselectivity, and is amenable to the synthesis of a wide variety of α-amino acids.[5][6]

Synthetic Workflow Overview

The chosen synthetic route, employing Schöllkopf's bislactim ether derived from L-valine and glycine, is outlined below. The key steps involve the sequential, diastereoselective alkylation of the bislactim ether, followed by acidic hydrolysis to release the target amino acid methyl ester, and subsequent saponification to the final product.

Synthetic Workflow A Schöllkopf's Bislactim Ether ((2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine) B Deprotonation (n-BuLi) A->B 1. C First Alkylation (Methyl Iodide) B->C 2. D Deprotonation (n-BuLi) C->D 3. E Second Alkylation (Cyclohexyl Bromide) D->E 4. F Acidic Hydrolysis E->F 5. G Purification F->G 6. H Saponification G->H 7. I Final Product ((2S)-2-amino-2-cyclohexylpropanoic acid) H->I 8.

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid

Abstract The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid, an α,α-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid, an α,α-disubstituted amino acid, is of particular interest for its ability to induce stable helical conformations and enhance resistance to enzymatic degradation. However, its successful incorporation via Solid-Phase Peptide Synthesis (SPPS) is challenging due to significant steric hindrance at the α-carbon. This guide provides a comprehensive overview of the principles, optimized protocols, and troubleshooting strategies necessary for the efficient synthesis of peptides containing this sterically demanding building block. We will detail field-proven methods for coupling, deprotection, and cleavage, with a focus on the causal chemistry behind each procedural choice to ensure a high-yield, high-purity final product.

Introduction: The Challenge and Utility of α,α-Disubstituted Amino Acids

Solid-Phase Peptide Synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for peptide synthesis due to its efficiency and use of milder, base-labile deprotection conditions.[1][][3] The standard SPPS workflow involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next activated amino acid until the desired sequence is assembled on an insoluble resin support.[4][5]

Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid (also known as Fmoc-α-methyl-α-cyclohexylglycine) presents a unique synthetic challenge. Its structure, featuring both a methyl and a cyclohexyl group on the α-carbon, creates significant steric hindrance. This bulkiness can severely impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, making standard coupling protocols inefficient.[6][7][8] Previous reports have highlighted the synthetic difficulties associated with forming amide bonds involving such sterically hindered residues, often resulting in low yields, slow reaction rates, and the need for a large excess of reagents when using traditional activation methods.[9]

Despite these challenges, the inclusion of such residues is highly desirable. The conformational constraints imposed by α,α-disubstitution can stabilize secondary structures, such as α-helices and β-turns, and protect the adjacent peptide bonds from cleavage by proteases, thereby extending the in-vivo half-life of peptide therapeutics.

This document outlines the critical modifications to standard Fmoc-SPPS protocols required to overcome the kinetic barrier imposed by Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid, enabling researchers to harness its unique properties.

The Fmoc-SPPS Workflow: An Overview

The core of Fmoc-SPPS is a cyclical process performed in a single reaction vessel, where the growing peptide remains attached to the solid support, and excess reagents are removed by simple filtration and washing.[1][3] The fundamental cycle consists of two main stages: Nα-Fmoc deprotection and amino acid coupling.

Fmoc_SPPS_Cycle cluster_0 SPPS Cycle cluster_1 Final Steps Resin Peptide-Resin (N-term Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Step 1 Final_Deprotection Final Fmoc Deprotection Resin->Final_Deprotection Sequence Complete Washing1 DMF Wash Deprotection->Washing1 FreeAmine Peptide-Resin (Free N-term Amine) Washing1->FreeAmine Coupling Amino Acid Coupling (Activated Fmoc-AA) FreeAmine->Coupling Step 2 Washing2 DMF Wash Coupling->Washing2 Washing2->Resin Repeat for next AA Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Recommended Materials and Reagents

Category Item Rationale/Supplier Example
Resins Rink Amide Resin, Wang Resin, 2-Chlorotrityl chloride resinChoice depends on desired C-terminal functionality (amide vs. acid).[10][11] Mesh size 100-200 is typical.
Solvents N,N-Dimethylformamide (DMF), N-Methylpyrrolidone (NMP)High-purity, amine-free grade is critical.[10] NMP is often preferred for its superior solvating properties with aggregating sequences.[6]
Dichloromethane (DCM)For washing and some reaction steps.
PiperidineFor Fmoc deprotection.[11][12]
Diethyl ether (cold)For peptide precipitation.[5][7]
Amino Acids Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acidThe sterically hindered building block of focus.
Standard Fmoc-L-amino acids with side-chain protectione.g., Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Arg(Pbf)-OH.[13][14]
Coupling Reagents HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Highly effective aminium salt for sterically demanding couplings.[3][6]
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)A highly reactive guanidinium salt, often faster than HBTU.[3]
Bases N,N-Diisopropylethylamine (DIPEA)Non-nucleophilic base for amino acid activation.[5]
Cleavage Reagents Trifluoroacetic acid (TFA)Strong acid for final cleavage and side-chain deprotection.[15][16]
Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT)Scavengers to trap reactive cations generated during cleavage.[7][16]
Monitoring Ninhydrin Test (Kaiser Test) ReagentsTo detect the presence of free primary amines.[5]

Experimental Protocols

Protocol 1: Resin Swelling and Preparation

Causality: The polymer resin must be fully swollen to ensure that reactive sites within the matrix are accessible to reagents.[1] Inadequate swelling is a common cause of failed or low-yield synthesis.

  • Place the desired amount of resin (e.g., 0.1 mmol scale) into a suitable SPPS reaction vessel.

  • Add sufficient DMF to cover the resin completely (approx. 10-15 mL per gram of resin).

  • Agitate the resin slurry gently for at least 30-60 minutes at room temperature.

  • Drain the DMF from the swollen resin using vacuum or positive pressure filtration.

Protocol 2: Standard Nα-Fmoc Deprotection

Causality: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[12][17] A 20% solution of piperidine in DMF is the standard reagent, providing a balance of rapid deprotection while minimizing side reactions. Two treatments ensure the reaction goes to completion.[1]

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution. The dibenzofulvene-piperidine adduct formed has a strong UV absorbance, which can be used for automated monitoring.[18]

  • Repeat steps 1-2 with a fresh 20% piperidine/DMF solution for an additional 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and byproducts.[5]

Protocol 3: Optimized Coupling of Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid

Causality: Due to extreme steric hindrance, standard coupling methods are insufficient. Potent aminium/uronium salt reagents like HATU are required.[6] These reagents form highly reactive O-acylisourea intermediates that can overcome the high activation energy of the sterically hindered coupling. A double coupling strategy is employed as a self-validating system to drive the reaction to completion.

  • Pre-activation:

    • In a separate vial, dissolve Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF or NMP.

    • Add DIPEA (8 equivalents) to the solution. Allow the pre-activation to proceed for 1-5 minutes.[6] The solution will typically undergo a color change.

  • First Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin from Protocol 2.

    • Agitate the reaction mixture for at least 2 hours at room temperature. For extremely difficult sequences, this time can be extended overnight.[6]

    • Drain the reaction solution and wash the resin with DMF (3 times).

  • Monitoring (Optional but Recommended):

    • Perform a Kaiser test (Protocol 4) on a small sample of beads. If the test is negative (beads remain yellow/colorless), the coupling is likely complete. If positive (blue beads), proceed to the second coupling.

  • Second Coupling (Double Coupling):

    • Repeat steps 1 and 2 with a fresh solution of activated Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid. This second treatment helps to acylate any remaining free amines.

    • Agitate for an additional 2 hours.

    • Drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove all excess reagents.

Caption: Activation of a carboxylic acid using HATU for peptide bond formation.

Protocol 4: Monitoring Reaction Completion (Kaiser Test)

Causality: The ninhydrin test provides a qualitative assessment of reaction completion by detecting free primary amines. A positive result (blue color) indicates that the previous coupling step was incomplete, and corrective action (e.g., a second coupling) is necessary.[5]

  • Withdraw a small sample of resin beads (5-10) from the reaction vessel and place them in a small glass test tube.

  • Wash the beads with ethanol (2-3 times).

  • Add 2-3 drops of each of the three Kaiser test reagents (potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol).

  • Heat the tube at 100°C for 3-5 minutes.

  • Observe the color:

    • Blue beads: Indicates the presence of free primary amines (incomplete coupling).

    • Yellow/Colorless beads: Indicates the absence of free primary amines (complete coupling).

Protocol 5: Final Cleavage and Deprotection

Causality: A strong acid, typically TFA, is used to simultaneously cleave the peptide from the resin linker and remove the acid-labile side-chain protecting groups.[3][15][16] Scavengers are critical to trap the highly reactive carbocations (e.g., from tBu groups) that are generated, preventing them from re-attaching to or modifying sensitive residues like Tryptophan or Cysteine.[16]

  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2).

  • Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry it completely under a high vacuum for at least 4 hours.[19]

  • Prepare a fresh cleavage cocktail. A standard "Reagent K" is effective for most peptides:

    • 82.5% TFA

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)

    • CAUTION: Prepare and handle this corrosive mixture in a well-ventilated fume hood.[1]

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 100 mg of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA filtrate containing the cleaved peptide into a centrifuge tube.

  • Add the TFA solution dropwise into a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Protocol 6: Peptide Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the intact molecular weight.[20][21]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low final yield Incomplete coupling of the hindered amino acid.Always perform a double coupling for Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid. Use potent reagents like HATU or HCTU. Extend coupling time.
Peptide aggregation during synthesis.Switch the primary solvent from DMF to NMP.[6] Consider using microwave-assisted synthesis to drive difficult couplings.[6][8]
Positive Kaiser test after double coupling Severe aggregation or resin deactivation.Cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Extra peaks in final LC-MS Incomplete side-chain deprotection.Extend cleavage time to 4 hours. Ensure cleavage cocktail is freshly prepared.
Side reactions from scavengers.Ensure the correct scavenger cocktail is used for the specific amino acids in your sequence (e.g., TIS is crucial for Trp, Cys, Met).[7]

Conclusion

The successful incorporation of sterically hindered residues like Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid into peptides is readily achievable with strategic modifications to standard SPPS protocols. The key to success lies in recognizing the kinetic challenge posed by steric hindrance and proactively employing more powerful coupling reagents, such as HATU, alongside extended reaction times or a double coupling strategy. By understanding the chemical principles behind each step—from resin swelling to final cleavage—researchers can confidently synthesize structurally unique peptides with enhanced stability and conformational order, opening new avenues for drug discovery and development.

References

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (National Center for Biotechnology Information) [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (University of California, Irvine) [Link]

  • New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. (ACS Publications) [Link]

  • SPPS Tips For Success Handout. (Mesa Labs) [Link]

  • Amino Acid Sidechain Deprotection. (Aapptec Peptides) [Link]

  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (SpringerLink) [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (ResearchGate) [Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (CEM Corporation) [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (SpringerLink) [Link]

  • Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. (Royal Society of Chemistry) [Link]

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (Peptide Machines) [Link]

  • Production of peptides containing poly-Gly sequences using fmoc chemistry.
  • Effective Structural Characterization Strategies for Peptides. (BioPharmaSpec) [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (SpringerLink) [Link]

  • Predicting the Success of Fmoc-Based Peptide Synthesis. (National Center for Biotechnology Information) [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (National Center for Biotechnology Information) [Link]

  • Fmoc-Amino Acids. (LifeTein) [Link]

Sources

Method

Application Notes and Protocols: (2S)-2-amino-2-cyclohexylpropanoic Acid in Non-Natural Drug Discovery

Introduction: The Strategic Advantage of Steric Hindrance and Lipophilicity in Peptide Drug Design In the landscape of modern drug discovery, the limitations of native peptides—primarily their susceptibility to proteolyt...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Steric Hindrance and Lipophilicity in Peptide Drug Design

In the landscape of modern drug discovery, the limitations of native peptides—primarily their susceptibility to proteolytic degradation and poor membrane permeability—have catalyzed the exploration of non-natural amino acids. Among these, (2S)-2-amino-2-cyclohexylpropanoic acid stands out as a unique building block that offers a compelling combination of steric hindrance and lipophilicity. Its gem-disubstituted α-carbon, bearing both a methyl and a cyclohexyl group, introduces significant conformational constraints into a peptide backbone. This rigidity can pre-organize the peptide into a bioactive conformation, enhancing receptor affinity and selectivity.[1][2] Furthermore, the bulky cyclohexyl side chain can act as a shield against enzymatic degradation, thereby improving the peptide's in vivo half-life.[1] The lipophilic nature of the cyclohexyl group can also aid in membrane translocation, a critical factor for targeting intracellular proteins.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (2S)-2-amino-2-cyclohexylpropanoic acid in the design and synthesis of novel peptide-based therapeutics.

Core Principles and Rationale for Application

The incorporation of (2S)-2-amino-2-cyclohexylpropanoic acid into a peptide sequence is a strategic decision driven by the desire to modulate its pharmacological properties. The key advantages conferred by this non-natural amino acid are summarized below:

PropertyRationaleImpact on Drug Candidate
Conformational Rigidity The α,α-disubstitution restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.Induces and stabilizes specific secondary structures (e.g., β-turns, helices), leading to enhanced receptor binding and selectivity.[2]
Proteolytic Stability The bulky cyclohexyl group sterically hinders the approach of proteases to the adjacent peptide bonds.Increased plasma half-life and improved bioavailability.[1]
Increased Lipophilicity The non-polar cyclohexyl side chain increases the overall hydrophobicity of the peptide.Can enhance membrane permeability and facilitate targeting of intracellular proteins. However, excessive lipophilicity can lead to poor solubility and off-target effects.[3]
Novel Pharmacophore Interactions The unique three-dimensional space occupied by the cyclohexyl group can lead to novel, high-affinity interactions with the target receptor.Potential for discovery of first-in-class therapeutics with novel mechanisms of action.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(2S)-2-amino-2-cyclohexylpropanoic Acid

The synthesis of the Fmoc-protected (2S)-2-amino-2-cyclohexylpropanoic acid is a prerequisite for its use in solid-phase peptide synthesis (SPPS). While a variety of synthetic routes exist for α,α-disubstituted amino acids, the following protocol outlines a generally applicable and robust method.

Materials:

  • (S)-2-aminobutanol

  • Cyclohexanone

  • Sodium cyanide

  • Ammonium chloride

  • Hydrochloric acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Solvents: Diethyl ether, Dichloromethane (DCM), Methanol (MeOH), Dioxane, Water

  • Sodium bicarbonate

  • Sodium sulfate (anhydrous)

Procedure:

  • Strecker Synthesis of the Racemic Amino Acid:

    • In a well-ventilated fume hood, to a solution of cyclohexanone in aqueous methanol, add ammonium chloride and sodium cyanide.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Acidify the mixture with concentrated HCl and heat under reflux for 6-12 hours to hydrolyze the aminonitrile.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the crude racemic 2-amino-2-cyclohexylpropanoic acid.

    • Filter, wash with cold water, and dry the crude product.

  • Resolution of Enantiomers (Chiral Auxiliary Method):

    • Protect the amino group of the racemic amino acid with a suitable protecting group, such as Boc.

    • Couple the N-Boc protected racemic amino acid to a chiral auxiliary, for example, (S)-2-aminobutanol, using a standard coupling agent like DCC/HOBt.

    • Separate the resulting diastereomers by fractional crystallization or column chromatography.

    • Hydrolyze the separated diastereomer to cleave the chiral auxiliary and yield the enantiomerically pure (S)-2-amino-2-cyclohexylpropanoic acid.

  • Fmoc Protection:

    • Dissolve the enantiomerically pure (S)-2-amino-2-cyclohexylpropanoic acid in a 10% aqueous sodium bicarbonate solution.

    • Add a solution of Fmoc-Cl in dioxane dropwise while maintaining the pH between 8-9 with additional sodium bicarbonate solution.

    • Stir the reaction at room temperature for 4-6 hours.

    • Acidify the reaction mixture with 1M HCl to pH 2-3 to precipitate the Fmoc-protected amino acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and chiral HPLC to confirm its structure, purity, and enantiomeric excess.

Protocol 2: Incorporation of Fmoc-(2S)-2-amino-2-cyclohexylpropanoic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance of the α,α-disubstituted amino acid requires optimized coupling conditions to ensure efficient peptide bond formation.

Materials:

  • Fmoc-protected Rink Amide or Wang resin

  • Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU, HATU, or COMU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

SPPS Workflow:

SPPS_Workflow Resin 1. Resin Swelling (DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF, DCM) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, DIPEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat steps 2-5 for each amino acid Wash2->Repeat Next cycle Cleavage 6. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final cycle Repeat->Deprotection Precipitation 7. Precipitation & Purification (Cold Ether, RP-HPLC) Cleavage->Precipitation

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Coupling Protocol for (2S)-2-amino-2-cyclohexylpropanoic Acid:

  • Resin Preparation: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 eq.), and DIPEA (6-10 eq.) in DMF.

    • Pre-activate the mixture for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time is often necessary due to steric hindrance.

    • Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Continue with the standard SPPS cycle for the subsequent amino acids.

Final Cleavage and Purification:

  • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

  • Treat the resin with the cleavage cocktail for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Application Case Study: Enhancing the Stability and Activity of a Neuropeptide Analog

Hypothetical Scenario: A research team is developing an analog of a neuropeptide known to have poor in vivo stability. They hypothesize that replacing a native L-Alanine at a key position with (2S)-2-amino-2-cyclohexylpropanoic acid will improve its therapeutic potential.

Experimental Design:

Case_Study_Workflow cluster_Synthesis Peptide Synthesis & Characterization cluster_Evaluation In Vitro & In Vivo Evaluation Peptide_Synthesis Peptide Synthesis Native Peptide (NP) Modified Peptide (MP) with (2S)-2-amino-2-cyclohexylpropanoic acid Purification_Analysis Purification & Analysis RP-HPLC Mass Spectrometry Peptide_Synthesis->Purification_Analysis Stability_Assay Proteolytic Stability Assay Incubation in human serum LC-MS analysis of degradation Purification_Analysis->Stability_Assay Binding_Assay Receptor Binding Assay Competitive binding against radiolabeled ligand Purification_Analysis->Binding_Assay Functional_Assay Functional Assay e.g., cAMP accumulation assay Binding_Assay->Functional_Assay PK_Study Pharmacokinetic Study (in vivo) Administration to animal model LC-MS analysis of plasma concentrations Functional_Assay->PK_Study

Caption: Experimental workflow for comparing a native and a modified peptide.

Expected Outcomes and Interpretation:

AssayExpected Outcome for Modified PeptideInterpretation
Proteolytic Stability Slower degradation rate compared to the native peptide.The bulky cyclohexyl group successfully shields the peptide backbone from proteolysis.
Receptor Binding Similar or increased binding affinity (lower Ki or IC₅₀).The conformational constraint imposed by the non-natural amino acid pre-organizes the peptide for optimal receptor interaction.
Functional Activity Increased potency (lower EC₅₀ or IC₅₀) in a cell-based assay.The enhanced binding affinity translates into improved biological activity.
Pharmacokinetics Longer plasma half-life (t₁/₂) and increased exposure (AUC).The improved proteolytic stability leads to better in vivo performance.

The successful outcome of these experiments would validate the strategic incorporation of (2S)-2-amino-2-cyclohexylpropanoic acid as a means to generate more drug-like peptide candidates.

Conclusion

(2S)-2-amino-2-cyclohexylpropanoic acid is a powerful tool in the arsenal of the medicinal chemist for the design of novel and improved peptide therapeutics. Its unique combination of steric bulk and lipophilicity can be leveraged to overcome the inherent limitations of natural peptides. The protocols and guidelines presented herein provide a framework for the successful synthesis, incorporation, and evaluation of peptides containing this promising non-natural amino acid. As with any modification, the specific context of the peptide sequence and its biological target will ultimately determine the success of this strategy. Careful design and empirical testing are paramount to unlocking the full potential of (2S)-2-amino-2-cyclohexylpropanoic acid in non-natural drug discovery.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (n.d.).
  • Pharmaceuticals | Special Issue : Non-Natural Amino Acids in Drug Design - MDPI. (n.d.).
  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - ACS Publications. (2025, January 28).
  • Unnatural Amino Acids for Peptide Synthesis - Merck. (n.d.).
  • Unnatural amino acids - JPT Peptide Technologies. (n.d.).
  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC. (n.d.).
  • An In-depth Technical Guide on the Synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid - Benchchem. (n.d.).
  • Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides - Benchchem. (n.d.).
  • CN105481703A - Method for synthesizing (S)-2-aminobutanol - Google Patents. (n.d.).

Sources

Application

Application Note: Unambiguous NMR Chemical Shift Assignment of (2S)-2-amino-2-cyclohexylpropanoic Acid

Abstract This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis and chemical shift assignment of (2S)-2-amino-2-cyclohexylpropanoic acid, a non-canonical amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis and chemical shift assignment of (2S)-2-amino-2-cyclohexylpropanoic acid, a non-canonical amino acid (ncAA). Due to the absence of readily available public spectroscopic data for this specific compound, this guide presents a robust methodology based on established NMR principles and data from analogous structures.[1] We detail a complete workflow, from sample preparation to advanced 2D NMR data acquisition and interpretation, designed to provide researchers, scientists, and drug development professionals with the tools for unambiguous structure verification and characterization. The protocols herein are designed to be self-validating, ensuring high confidence in the final structural assignment, a critical step for any further investigation into the biological activity or material properties of this molecule.[1]

Introduction: The Significance of Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, represent a significant expansion of the chemical diversity available for peptide and protein engineering.[2][3] Their site-specific incorporation into proteins allows for the introduction of novel functionalities, biophysical probes, and therapeutic properties.[4][5][6] (2S)-2-amino-2-cyclohexylpropanoic acid is one such ncAA, featuring a bulky, lipophilic cyclohexyl group attached to the α-carbon. This moiety can impart unique conformational constraints and hydrophobic interactions, making it a valuable building block in drug discovery and materials science.

Accurate structural elucidation is paramount for any application of ncAAs.[7] NMR spectroscopy is an exceptionally powerful tool for this purpose, providing detailed atomic-level information about molecular structure and connectivity.[7][8] However, the structural complexity of ncAAs, such as the multiple, often overlapping signals from the cyclohexyl ring in (2S)-2-amino-2-cyclohexylpropanoic acid, necessitates a multi-dimensional NMR approach for unambiguous assignment.[2] This guide outlines the requisite experimental protocols and data analysis strategies.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR chemical shifts for (2S)-2-amino-2-cyclohexylpropanoic acid. These predictions are derived from established chemical shift principles and analysis of structurally similar compounds, including cyclohexane derivatives and other α-amino acids.[7][9][10][11][12][13] The amino and carboxylic acid protons are often not observed or appear as broad signals in D₂O due to solvent exchange.[1]

Atom Numbering Scheme:

Figure 1: Atom numbering for (2S)-2-amino-2-cyclohexylpropanoic acid.

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, D₂O)

AtomPredicted δ (ppm)MultiplicityIntegrationNotes
H3~1.5 - 1.7s3HMethyl group protons.
H1'~1.8 - 2.2m1HMethine proton, deshielded by Cα.
H2', H6' (ax, eq)~1.0 - 1.9m4HComplex overlapping multiplets.
H3', H5' (ax, eq)~1.0 - 1.9m4HComplex overlapping multiplets.
H4' (ax, eq)~1.0 - 1.9m2HComplex overlapping multiplets.
NH₂Variablebr s2HExchangeable with D₂O, often not observed.
COOHVariablebr s1HExchangeable with D₂O, often not observed.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, D₂O)

AtomPredicted δ (ppm)Notes
C1 (COOH)~175 - 180Carbonyl carbon of the carboxylic acid.
C2 (Cα)~60 - 65Quaternary α-carbon, attached to N and cyclohexyl.
C3 (CH₃)~20 - 25Methyl carbon.
C1'~40 - 45Cyclohexyl carbon attached to Cα.
C2', C6'~30 - 35Cyclohexyl carbons adjacent to C1'.
C3', C5'~25 - 30Cyclohexyl carbons.[9]
C4'~25 - 28Cyclohexyl carbon.[9]

Experimental Protocols

The following protocols provide a robust framework for acquiring high-quality NMR data suitable for complete structural assignment.

Sample Preparation

The choice of solvent is critical for NMR spectroscopy. Deuterium oxide (D₂O) is a common choice for polar molecules like amino acids, as it solubilizes the zwitterionic form. However, it leads to the exchange of labile protons (NH₂ and COOH). DMSO-d₆ can be used if observation of these protons is desired.

Protocol:

  • Weigh approximately 5-10 mg of (2S)-2-amino-2-cyclohexylpropanoic acid.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial.

  • Add a small amount of an internal standard. For D₂O, use 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) at δ = 0.00 ppm. For organic solvents, use tetramethylsilane (TMS).[7]

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is clear before placing it in the spectrometer.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for unambiguous assignment. The parameters below are for a 500 MHz spectrometer but can be adapted for other field strengths.

1D ¹H NMR Acquisition:

  • Purpose: To observe all proton signals and their integrations.

  • Pulse Program: Standard single-pulse (e.g., zg30).

  • Spectral Width: ~15 ppm centered around 5 ppm.[7]

  • Pulse Angle: 30 degrees.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 16-32 scans for good signal-to-noise.

1D ¹³C{¹H} NMR Acquisition:

  • Purpose: To observe all unique carbon signals. Proton decoupling is used to simplify the spectrum to singlets.[7][9]

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).

  • Spectral Width: ~220 ppm centered around 100 ppm.[7]

  • Pulse Angle: 30-45 degrees.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

2D ¹H-¹H COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing the connectivity within the cyclohexyl ring.

  • Pulse Program: Standard COSY (e.g., cosygpqf).

  • Spectral Width: ~12 ppm in both dimensions.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 2-4 per increment.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate each proton with its directly attached carbon atom. This is the primary experiment for assigning the carbon signals based on the proton assignments.

  • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

  • ¹H Spectral Width (F2): ~12 ppm.

  • ¹³C Spectral Width (F1): ~180 ppm.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 4-8 per increment.

Data Analysis and Assignment Workflow

The process of assigning the NMR spectra follows a logical progression, using the different experiments to build a complete picture of the molecule's structure.

G cluster_1 Data Analysis & Assignment acq_1H 1. Acquire 1D ¹H Spectrum assign_CH3 5. Assign CH₃ Protons & Carbon (Singlet in ¹H, confirmed by HSQC) acq_1H->assign_CH3 acq_13C 2. Acquire 1D ¹³C Spectrum assign_quat 8. Assign Quaternary Carbons (C1 and C2, based on chemical shift) acq_13C->assign_quat acq_COSY 3. Acquire 2D ¹H-¹H COSY assign_cyclohexyl_H 6. Identify Cyclohexyl Spin System (Use COSY to trace H-H correlations) acq_COSY->assign_cyclohexyl_H acq_HSQC 4. Acquire 2D ¹H-¹³C HSQC acq_HSQC->assign_CH3 assign_cyclohexyl_C 7. Assign Cyclohexyl Carbons (Use HSQC to link H assignments to C) acq_HSQC->assign_cyclohexyl_C assign_cyclohexyl_H->assign_cyclohexyl_C

Figure 2: Workflow for NMR data analysis and assignment.

Step-by-Step Assignment Strategy:

  • ¹H Spectrum Analysis:

    • Identify the sharp singlet in the upfield region (~1.5-1.7 ppm) corresponding to the three protons of the methyl group (H3).

    • Observe the complex, overlapping multiplet region (~1.0-2.2 ppm) characteristic of the eleven cyclohexyl protons. The integration of this region should correspond to 11 protons relative to the methyl group's 3 protons.

  • ¹H-¹H COSY Analysis:

    • Start with a well-resolved cross-peak, likely involving the H1' methine proton, which is expected to be slightly downfield from the other cyclohexyl protons.

    • From the H1' cross-peaks, "walk" along the spin system to identify its neighbors, H2' and H6'.

    • Continue this process from H2'/H6' to H3'/H5', and so on, to trace the complete coupling network of the cyclohexyl ring. Differentiating between the axial and equatorial protons within each CH₂ group can be challenging due to signal overlap but may be possible by analyzing coupling constants if resolution permits.

  • ¹H-¹³C HSQC Analysis:

    • Use the assigned proton frequencies to definitively identify their attached carbons.

    • Locate the ¹H frequency of the methyl singlet on the F2 (proton) axis and find the corresponding cross-peak. The frequency on the F1 (carbon) axis gives the chemical shift for C3.

    • Use the assigned proton frequencies for H1', H2'/H6', H3'/H5', and H4' to locate their respective cross-peaks and assign the corresponding carbon signals (C1', C2'/C6', C3'/H5', and C4').

  • ¹³C Spectrum Analysis & Final Assignments:

    • The signals for the protonated carbons (C3 and C1'-C6') will have been assigned via the HSQC experiment.

    • The remaining unassigned signals in the ¹³C spectrum are the quaternary carbons.

    • The signal at the far downfield end of the spectrum (~175-180 ppm) is assigned to the carboxylic acid carbon (C1).

    • The remaining quaternary signal (~60-65 ppm) is assigned to the α-carbon (C2).

Conclusion

The structural characterization of non-canonical amino acids like (2S)-2-amino-2-cyclohexylpropanoic acid is a prerequisite for their application in chemical biology and drug development.[3] This application note provides a detailed and scientifically grounded protocol for the complete assignment of its ¹H and ¹³C NMR spectra. By systematically applying a suite of 1D and 2D NMR experiments, researchers can achieve unambiguous and confident characterization. The presented workflow, from sample preparation to final assignment, serves as a robust template for the analysis of this and other structurally complex ncAAs, facilitating their integration into advanced research and development pipelines.

References

  • Doc Brown's Chemistry. (2026, March 10).
  • Mishra, N. K. (n.d.). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Methods in Molecular Biology.
  • BenchChem. (n.d.). Confirming the Structure of Cyclohexyl Benzoate: A Comparative Guide Using 1H and 13C NMR Spectroscopy.
  • Cellitti, S. E., et al. (n.d.). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PMC.
  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378.
  • Geierstanger, B. H., & Schultz, P. G. (n.d.).
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting.
  • Royal Society of Chemistry. (2016).
  • Napolitano, J. G., et al. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 41-55.
  • Unknown Author. (n.d.). Typical proton chemical shifts for amino acids within a protein.
  • Geierstanger, B. H., & Schultz, P. G. (2010). Site-specific labeling of proteins with NMR-active unnatural amino acids. Journal of Biomolecular NMR, 46(1), 1-6.
  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table.
  • BenchChem. (n.d.). A Technical Guide to the Structure Elucidation of 2-Amino-2-(4-sulfophenyl)propanoic acid.

Sources

Method

Application Notes &amp; Protocols: Enhancing Cyclic Antimicrobial Peptides with (2S)-2-amino-2-cyclohexylpropanoic Acid

Abstract The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to overcome the inherent limitations of natural peptides, such as poor pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide-based drug discovery, offering a powerful tool to overcome the inherent limitations of natural peptides, such as poor proteolytic stability and limited conformational diversity. This guide provides a detailed technical overview and validated protocols for the incorporation of (2S)-2-amino-2-cyclohexylpropanoic acid (Ac6c), a sterically hindered α,α-disubstituted amino acid, into cyclic antimicrobial peptides (AMPs). We delineate the strategic rationale, step-by-step synthetic methodologies from solid-phase synthesis to on-resin cyclization, and protocols for bioactivity assessment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced peptide engineering to create next-generation antimicrobial therapeutics.

Introduction: The Strategic Advantage of Ac6c in AMP Design

Antimicrobial peptides have emerged as promising therapeutics to combat multidrug-resistant bacteria.[1] Their mechanism, often involving membrane disruption, is less prone to the development of resistance compared to traditional antibiotics.[1] However, native peptides often suffer from rapid degradation by proteases. The introduction of α,α-disubstituted amino acids (α-AAs) like (2S)-2-amino-2-cyclohexylpropanoic acid (Ac6c) offers a robust solution to this challenge.

Why Incorporate Ac6c?

  • Enhanced Proteolytic Stability: The quaternary α-carbon of Ac6c sterically shields the adjacent peptide bonds from enzymatic cleavage, significantly increasing the peptide's half-life in vivo.[2]

  • Conformational Constraint: α-AAs are potent inducers of specific secondary structures, such as helices and turns.[3][4] By restricting the peptide's conformational freedom, Ac6c can pre-organize the molecule into its bioactive conformation, leading to higher binding affinity and potency.[3] The bulky cyclohexyl group, in particular, provides significant hydrophobic interactions that can stabilize folded structures.[3]

  • Modulation of Amphipathicity: The hydrophobic cyclohexyl side chain of Ac6c can be strategically positioned to enhance the amphipathic character of the AMP, a critical factor for its membrane-disrupting activity.[1]

Cyclization further enhances these benefits by reducing conformational flexibility and improving stability, making the combination of Ac6c incorporation and macrocyclization a powerful strategy for developing potent and durable AMPs.[5][6]

Workflow Overview

The successful synthesis and evaluation of an Ac6c-containing cyclic AMP involves a multi-step process. This guide provides detailed protocols for each critical stage of this workflow.

Workflow cluster_synthesis Synthesis & Cyclization cluster_analysis Purification & Analysis cluster_bioassay Bioactivity Assessment Resin_Prep Resin Preparation & Swelling SPPS Linear Peptide Assembly (SPPS) Resin_Prep->SPPS Incorp Incorporation of Fmoc-Ac6c-OH SPPS->Incorp Cyclize On-Resin Cyclization Incorp->Cyclize Cleave Cleavage & Deprotection Cyclize->Cleave Purify Crude Peptide Purification (HPLC) Cleave->Purify Analyze Characterization (LC-MS) Purify->Analyze Lyophilize Lyophilization Analyze->Lyophilize MIC_Assay Antimicrobial Assay (MIC Determination) Lyophilize->MIC_Assay Data Data Analysis MIC_Assay->Data

Caption: High-level workflow for synthesizing and evaluating Ac6c-cyclic peptides.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

This protocol outlines the manual synthesis of a linear peptide containing Ac6c using standard Fmoc/tBu chemistry.[7] The key challenge is the efficient coupling of the sterically hindered Ac6c residue.[8][9]

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids

  • Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid (Fmoc-Ac6c-OH)

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

Procedure:

  • Resin Preparation:

    • Place the resin in a suitable SPPS reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain.[7]

    • Wash with DCM (3x) and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine/DMF and agitate for 10 minutes.[10]

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard Residues):

    • Dissolve the Fmoc-amino acid (4 eq) and HCTU (3.9 eq) in DMF.

    • Add DIPEA (8 eq) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate for 45-60 minutes at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Incorporation of Fmoc-Ac6c-OH (Sterically Hindered Coupling):

    • Rationale: The quaternary carbon of Ac6c significantly slows coupling kinetics. To achieve a near-quantitative reaction, a more potent activating agent (HATU is recommended but HCTU can work), extended reaction time, and a double coupling strategy are employed.[10]

    • First Coupling:

      • Dissolve Fmoc-Ac6c-OH (4 eq) and HATU (3.9 eq) in DMF.

      • Add DIPEA (8 eq) and immediately add the solution to the resin.

      • Agitate for 2-4 hours .

      • Drain and wash with DMF (3x).

    • Second Coupling:

      • Repeat the coupling step immediately with a fresh solution of activated Fmoc-Ac6c-OH.

      • Agitate for another 2-4 hours .

    • Verification: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, a third coupling may be necessary.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 (or 4 for other hindered residues) until the full linear peptide sequence is assembled.

Protocol 2: On-Resin Head-to-Tail Cyclization

On-resin cyclization is preferred as it utilizes the "pseudo-dilution" effect of the solid support to favor intramolecular cyclization over intermolecular oligomerization.[11] This protocol assumes the peptide was synthesized on a resin allowing for C-terminal cleavage while remaining attached via a side chain (e.g., using an Fmoc-Asp(OAll)-OH or similar orthogonally protected residue for attachment).

Materials:

  • Peptide-resin from Protocol 1 (with N-terminal Fmoc group removed)

  • Cyclization Reagents: HATU (4 eq), DIPEA (8 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF

Procedure:

  • Preparation: Ensure the N-terminal Fmoc group of the linear peptide-resin is removed (as per Protocol 1, Step 2) and the C-terminal is cleaved from its primary linker (e.g., removal of an Allyl group).

  • Cyclization Reaction:

    • Wash the resin extensively with DMF and then NMP.

    • Swell the resin in NMP for 20 minutes.

    • In a separate vial, dissolve HATU (4 eq) in NMP. Add DIPEA (8 eq) to this solution.

    • Add the cyclization cocktail to the resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours.[6]

  • Monitoring: Take a small sample of resin beads, cleave the peptide, and analyze by LC-MS to monitor the conversion of the linear precursor to the cyclic product. The cyclic product will typically have a different retention time on HPLC.[12]

  • Washing: Once the reaction is complete, drain the cyclization solution and wash the resin thoroughly with NMP (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

Protocol 3: Cleavage, Purification, and Characterization

Materials:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[10]

  • Cold diethyl ether

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass Spectrometer (e.g., ESI-Q-TOF)

Procedure:

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dry peptide-resin in the reaction vessel.

    • Agitate for 2-3 hours at room temperature.[10]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate).[2]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

    • Dry the crude peptide pellet under a vacuum.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

    • Purify the peptide using a preparative C18 RP-HPLC column with a suitable gradient of Mobile Phase B.[13]

    • Collect fractions and analyze by analytical LC-MS to identify those containing the pure cyclic peptide.

  • Characterization and Lyophilization:

    • Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and analytical HPLC.[13][14] The complex fragmentation pattern of cyclic peptides requires careful analysis.[14][15]

    • Pool the pure fractions and lyophilize to obtain a white, fluffy powder.

Antimicrobial Activity Assessment

Protocol 4: Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism under controlled in vitro conditions.[16][17]

Materials:

  • 96-well microtiter plates

  • Test bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)[18]

  • Lyophilized cyclic peptide

  • Sterile 0.01% acetic acid with 0.2% BSA (for peptide dilution)[18]

  • Spectrophotometer or plate reader

Procedure:

  • Peptide Preparation:

    • Prepare a stock solution of the cyclic peptide in sterile water.

    • Perform serial two-fold dilutions in 0.01% acetic acid, 0.2% BSA to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL) at 10 times the final desired concentration.[18]

  • Bacterial Inoculum Preparation:

    • Grow bacterial strains overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[16]

  • Assay Plate Setup:

    • Dispense 100 µL of the bacterial suspension into each well of a 96-well plate (except for sterility control wells).

    • Add 11 µL of each 10x peptide dilution to the corresponding wells.[18]

    • Include a positive control (bacteria only, no peptide) and a negative/sterility control (MHB only, no bacteria or peptide).

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.[18]

    • The MIC is determined as the lowest peptide concentration at which there is no visible growth (i.e., no turbidity) compared to the positive control.[19][20] This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Data Presentation & Interpretation

Quantitative data from synthesis and bioactivity assays should be clearly tabulated for comparison and analysis.

Table 1: Optimized Coupling Conditions for Ac6c

Parameter Condition Rationale
Coupling Reagent HATU High efficiency for sterically hindered couplings.[10]
Equivalents 4 eq. (Reagent & AA) Drives the reaction to completion.
Base DIPEA (8 eq.) Non-nucleophilic base for activation.
Solvent DMF or NMP Excellent swelling and solubility properties.[7]
Reaction Time 2 x 2-4 hours Extended time and double coupling are crucial to overcome steric hindrance.

| Monitoring | Kaiser Test | Confirms complete acylation of the free amine. |

Table 2: Representative MIC Data Presentation

Peptide ID Sequence Modification MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. S. aureus
P-01-Linear K-Ac6c-W-K-F-K-K Linear 64 32
P-01-Cyclic cyclo(K-Ac6c-W-K-F-K-K) Head-to-Tail 8 4
Control-Linear K-V-W-K-F-K-K Linear (Valine control) >128 64

| Control-Cyclic | cyclo(K-V-W-K-F-K-K) | Head-to-Tail (Valine control) | 32 | 16 |

Caption: Relationship between structural modifications and therapeutic outcomes.

Conclusion

The strategic incorporation of (2S)-2-amino-2-cyclohexylpropanoic acid combined with macrocyclization represents a validated and highly effective approach for the development of potent, proteolytically resistant antimicrobial peptides. The protocols detailed herein provide a robust framework for the synthesis, purification, and evaluation of these complex molecules. By carefully optimizing coupling conditions for the sterically hindered Ac6c residue and employing on-resin cyclization techniques, researchers can efficiently generate novel AMP candidates with significantly improved therapeutic potential.

References

  • Hancock Lab. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Retrieved from [Link]

  • MDPI. (2023, August 17). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Retrieved from [Link]

  • Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • PMC. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Retrieved from [Link]

  • YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. Retrieved from [Link]

  • ACS Publications. (2018, January 17). Solid-Phase Synthesis of Oligopeptides Containing Sterically Hindered Amino Acids on Nonswellable Resin Using 3-Nitro-1,2,4-triazol-1-yl-tris(pyrrolidin-1-yl)phosphonium Hexafluorophosphate (PyNTP) as the Condensing Reagent. Retrieved from [Link]

  • PubMed. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent progress of on-resin cyclization for the synthesis of clycopeptidomimetics. Retrieved from [Link]

  • YouTube. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

  • PubMed. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Retrieved from [Link]

  • ACS Publications. (2017, September 15). Preorganized Cyclic α,α-Disubstituted α-Amino Acids Bearing Functionalized Side Chains That Act as Peptide-Helix Inducers. Retrieved from [Link]

  • ACS Publications. (2018, November 19). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Retrieved from [Link]

  • ResolveMass. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]

  • Royal Society of Chemistry. (2014, July 18). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Biotage. (2023, September 12). Can I make head-to-tail macrocycles on-resin?. Retrieved from [Link]

  • ScienceDirect. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • PMC. (n.d.). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Retrieved from [Link]

  • ResearchGate. (2024, February 1). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • World Scientific. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link]

  • PubMed. (2018, February 2). Protocol for the Incorporation of γ-Amino Acids into Peptides: Application to (-)-Shikimic Acid Based 2-Amino-Methylcyclohexanecarboxylic Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2019, May 7). Synthesis and Applications of Synthetic Peptides. Retrieved from [Link]

Sources

Application

Enzymatic resolution methods for (2S)-2-amino-2-cyclohexylpropanoic acid

An In-depth Guide to the Chemoenzymatic Resolution of (2S)-2-amino-2-cyclohexylpropanoic acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the enzymatic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Chemoenzymatic Resolution of (2S)-2-amino-2-cyclohexylpropanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the enzymatic kinetic resolution (EKR) of racemic 2-amino-2-cyclohexylpropanoic acid to isolate the desired (2S)-enantiomer. Chiral non-proteinogenic amino acids, such as the target molecule, are invaluable building blocks in modern drug discovery and development, where stereochemistry dictates biological activity. Traditional chemical methods for chiral separation can be arduous and environmentally taxing. In contrast, enzymatic resolutions offer a highly selective, efficient, and green alternative, operating under mild conditions. This document details the strategic considerations, experimental workflows, and detailed protocols for developing a robust resolution process using commercially available hydrolases, specifically lipases and penicillin G acylase. We emphasize the rationale behind substrate derivatization, enzyme selection, and analytical validation to empower researchers in pharmaceutical and chemical development to establish a self-validating and scalable process.

Introduction: The Imperative for Enantiopure Amino Acids

The biological and pharmacological activities of chiral molecules are often confined to a single enantiomer. The "wrong" enantiomer can be inactive or, in some cases, elicit undesirable or toxic effects. Non-proteinogenic amino acids, which are not found in the canonical set of 20 protein-building amino acids, offer a vast chemical space for designing novel peptides, peptidomimetics, and small molecule drugs with enhanced stability, conformational constraint, and potency.[1][2] (2S)-2-amino-2-cyclohexylpropanoic acid, a sterically hindered cyclic amino acid, represents a valuable synthon whose utility is contingent on its enantiomeric purity.

Enzymatic kinetic resolution is a powerful technique that leverages the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[3] Typically, the enzyme catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the unreacted, enantioenriched substrate from the transformed product. This guide focuses on two of the most versatile and industrially relevant enzyme classes for this purpose: Lipases and Penicillin G Acylases.

Strategic Overview: A Unified Workflow for Resolution

A successful enzymatic resolution strategy does not begin with the enzyme itself, but with the preparation of a suitable substrate. The native amino acid, with its zwitterionic nature, is often a poor substrate for common hydrolases in organic media. Therefore, a crucial preliminary step is the chemical derivatization of the racemic amino acid to introduce a handle—an ester or an amide—that the enzyme can act upon. The overall workflow is a logical progression from substrate synthesis to analytical validation.

G rac_AA Racemic 2-amino-2-cyclohexylpropanoic acid deriv Chemical Derivatization (Esterification or N-Acylation) rac_AA->deriv rac_Sub Racemic Substrate (Ester or N-Phenylacetyl Amide) deriv->rac_Sub rac_Sub_in Racemic Substrate enzyme Enzyme Screening (e.g., Lipase, Penicillin Acylase) rac_Sub_in->enzyme reaction Kinetic Resolution (Selective Hydrolysis) enzyme->reaction mixture Mixture of Products (Enantioenriched Substrate & Product) reaction->mixture separation Work-up & Separation (e.g., Extraction, Chromatography) mixture->separation unreacted Unreacted (R)-Enantiomer Derivative separation->unreacted product Hydrolyzed (S)-Amino Acid separation->product analysis Chiral HPLC Analysis (Determination of ee & Conversion) unreacted->analysis product->analysis

Figure 1: General workflow for the chemoenzymatic resolution of a racemic amino acid.

Core Principles of Enzymatic Kinetic Resolution (EKR)

EKR is predicated on the difference in reaction rates for the two enantiomers (k_fast vs. k_slow) when catalyzed by a chiral enzyme. The efficiency of this process is quantified by the enantioselectivity factor, or E-value.

The E-value is calculated using the extent of conversion (c) and the enantiomeric excess of the substrate (ee_s) and product (ee_p). A high E-value is indicative of a highly selective and synthetically useful process.

  • E > 20: Good for preparative scale

  • E > 100: Excellent, allowing for high yields and enantiopurity

Two primary strategies are presented here, targeting different functional groups on the derivatized amino acid.

Strategy A: Lipase-Catalyzed Hydrolysis of Amino Esters

Lipases (EC 3.1.1.3) are serine hydrolases that are exceptionally versatile, often active in organic solvents, and do not require cofactors.[3] They catalyze the enantioselective hydrolysis of an ester group. For α-amino acids, lipases typically show a preference for hydrolyzing the L-enantiomer (S-configuration).[4] This reaction yields the L-amino acid and leaves behind the unreacted D-amino ester (R-configuration).

Strategy B: Penicillin G Acylase (PGA)-Catalyzed Deacylation

Penicillin G Acylase (PGA, EC 3.5.1.11) is renowned for its role in producing the core scaffolds of semi-synthetic antibiotics.[5][6] Critically, it exhibits high enantioselectivity in the hydrolysis of N-phenylacetylated α-amino acids, again typically favoring the L-enantiomer.[7][8] This provides an alternative resolution pathway if lipase-based methods prove suboptimal.

G cluster_reaction Enzymatic Reaction racemate Racemic Substrate (R/S)-Ester s_ester (S)-Ester racemate->s_ester 50% r_ester (R)-Ester racemate->r_ester 50% enzyme Lipase s_product (S)-Amino Acid (Product) enzyme->s_product k_fast (Hydrolysis) s_ester->enzyme r_ester->r_ester k_slow (Remains)

Figure 2: Mechanism of lipase-catalyzed kinetic resolution of an amino ester.

Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained personnel in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Protocol 1: Substrate Preparation - N-Phenylacetylation for PGA Resolution

This protocol creates the amide substrate necessary for Penicillin G Acylase.

  • Dissolution: Suspend 1.0 equivalent of racemic 2-amino-2-cyclohexylpropanoic acid in a 1:1 mixture of dioxane and water.

  • Basification: Add 2.2 equivalents of sodium bicarbonate (NaHCO₃) and stir until the amino acid dissolves completely.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add 1.1 equivalents of phenylacetyl chloride dropwise while maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting amino acid is consumed.

  • Work-up: Acidify the reaction mixture to pH 2 with 2M HCl. A white precipitate should form.

  • Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-phenylacetylated product.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-phenylacetyl-(rac)-2-amino-2-cyclohexylpropanoic acid.

Protocol 2: Substrate Preparation - Esterification for Lipase Resolution

This protocol creates the ester substrate for lipase-catalyzed resolution.

  • Suspension: Suspend 1.0 equivalent of racemic 2-amino-2-cyclohexylpropanoic acid in anhydrous methanol (20 volumes).

  • Esterification: Cool the suspension to 0 °C. Bubble dry HCl gas through the suspension for 10 minutes, or add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then reflux for 4-6 hours until a clear solution is obtained. Monitor by TLC.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the hydrochloride salt of the methyl ester.

  • Neutralization (Optional but Recommended): For enzymatic reactions, the free base is often preferred. Dissolve the salt in water, basify to pH 9 with saturated NaHCO₃, and extract with an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield the methyl (rac)-2-amino-2-cyclohexylpropanoate.

Protocol 3: General Procedure for Enzymatic Resolution Screening

This protocol is designed to screen different enzymes to find the most effective catalyst.

  • Reaction Setup: In a 10 mL vial, dissolve the derivatized substrate (from Protocol 1 or 2) in a suitable buffer/solvent system to a final concentration of 20-50 mM.

    • For PGA (Protocol 1 Substrate): Use a 100 mM phosphate buffer, pH 7.5-8.0.

    • For Lipases (Protocol 2 Substrate): Use a 100 mM phosphate buffer, pH 7.0, potentially with a co-solvent like tert-butanol (10-20% v/v) to aid solubility.

  • Enzyme Addition: Add the enzyme.

    • Immobilized Enzymes (e.g., Novozym® 435 - Candida antarctica Lipase B): Add 10-20 mg of immobilized enzyme per 1 mL of reaction volume. Immobilized enzymes are preferred for easy removal post-reaction.[9]

    • Free Enzymes/Powders: Add 5-10 mg of enzyme powder.

  • Incubation: Seal the vial and place it in an orbital shaker set to 200-250 rpm at a controlled temperature (start with 30-40 °C).

  • Monitoring: At regular time intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL). Quench the reaction by adding an equal volume of acetonitrile or ethanol containing a small amount of acid (e.g., 0.1% TFA) to precipitate the enzyme.

  • Analysis: Centrifuge the quenched sample to pellet the enzyme. Analyze the supernatant using Chiral HPLC (see Protocol 4) to determine the conversion and the enantiomeric excess of both the remaining substrate and the formed product.

  • Termination: Stop the reaction when the conversion approaches 50%. This is the theoretical optimum for achieving maximum ee for both the substrate and product in a kinetic resolution.

Protocol 4: Chiral HPLC Analysis for Enantiomeric Purity

This is the critical analytical step to validate the resolution.

  • Column Selection: The choice of chiral stationary phase (CSP) is crucial. For N-protected amino acids and their esters, macrocyclic glycopeptide-based columns (e.g., Teicoplanin or Ristocetin A-based CSPs) are excellent starting points.[10][11] Crown-ether based CSPs are also highly effective for amino acids.[12]

  • Mobile Phase:

    • Reversed-Phase: A mixture of acetonitrile or methanol and an aqueous buffer (e.g., 20 mM ammonium acetate or 0.1% trifluoroacetic acid).

    • Polar Organic Mode: A mixture of alcohols (e.g., ethanol, isopropanol) with a non-polar modifier like hexane/heptane.

  • Method Development:

    • Inject a standard of the racemic derivatized substrate to identify the retention times of the two enantiomers.

    • Inject a standard of the expected product (the resolved amino acid or its N-protected form) to confirm its retention time.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution > 1.5) of the enantiomers.

  • Quantification: Integrate the peak areas for each enantiomer in the chromatogram. Calculate enantiomeric excess (ee) as follows:

    • ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

  • Conversion Calculation: Calculate conversion (c) by comparing the amount of remaining substrate to its initial amount.

Data Interpretation and Optimization

The results from the screening phase should be tabulated to identify the most promising enzyme candidates for optimization.

Table 1: Hypothetical Screening Results for the Resolution of N-Phenylacetyl-(rac)-2-amino-2-cyclohexylpropanoic acid

Enzyme CandidateTime (h)Conversion (%)ee_substrate (%)ee_product (%)E-Value
Penicillin G Acylase (E. coli)848>9992>200
Lipase B (Candida antarctica)241518>9925
Lipase (Pseudomonas cepacia)2452908518
Lipase (Aspergillus oryzae)245N/AN/ALow

Data are for illustrative purposes only.

Based on these hypothetical results, Penicillin G Acylase would be selected for optimization. Further experiments would involve varying parameters such as pH, temperature, substrate concentration, and enzyme loading to maximize both the reaction rate and the E-value.

Conclusion and Future Outlook

This guide outlines a systematic and robust strategy for the enzymatic kinetic resolution of (2S)-2-amino-2-cyclohexylpropanoic acid. By employing a chemoenzymatic approach—combining rational chemical derivatization with high-selectivity enzyme catalysis—researchers can efficiently access this valuable chiral building block. The protocols for substrate synthesis, enzyme screening, and chiral HPLC analysis provide a complete, self-validating workflow. The principles discussed here are broadly applicable to the resolution of other non-proteinogenic amino acids, serving as a foundational methodology for scientists and professionals in drug development and fine chemical synthesis.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. Molecules, 13(1), 42-56.

  • Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225–12231.

  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications, 58(90), 12563-12566.

  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Royal Society of Chemistry.

  • Liu, W., & Miller, M. J. (2009). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of organic chemistry, 74(18), 7177–7180.

  • Pilar, G. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS. IUPAC.

  • Kovalevsky, R. A., et al. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications.

  • Regis Technologies, Inc. (2019). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.

  • Chen, S. T., & Wang, K. T. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Chirality, 8(6), 418-422.

  • Hamase, K. (2023). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Chromatography, 44(4), 133-140.

  • Weiss, D., & Beller, M. (2008). Dynamic Kinetic Resolution of α-Amino Acid Esters in the Presence of Aldehydes. Advanced Synthesis & Catalysis, 350(10), 1587-1592.

  • Lee, J. T., & Beesley, T. E. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich.

  • Basso, A., et al. (2000). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. ResearchGate.

  • Chari, M. A., Jeevanram, A., & Syamasundar, K. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal, 3(1).

  • Oliveros, L., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(18), 2831-2849.

  • Tuhárska, Z., et al. (2018). Resolution of α/β-amino acids by enantioselective penicillin G acylase from Achromobacter sp. ResearchGate.

  • BenchChem (2025). An In-depth Technical Guide on the Synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid.

  • Shvyreva, A. V., et al. (2020). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. Acta Naturae, 12(3), 85-91.

  • Ríos-Lombardía, N., et al. (2017). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. Beilstein Journal of Organic Chemistry, 13, 1698-1704.

  • Hassner, A., & Stumer, C. (1982). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. The Journal of Organic Chemistry, 47(26), 5376-5378.

  • ChemBK. (2024). (2S)-amino(cyclohexyl)ethanoic acid.

  • Zhang, Y., et al. (2023). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Frontiers in Bioengineering and Biotechnology, 11, 1109156.

  • BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of Benzyl 2-amino-3-hydroxypropanoate.

  • Almac Group. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids.

  • Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemates. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322.

  • Adamczyk, M., & Reddy, R. E. (2001). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Synthetic Communications, 31(4), 579-586.

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  • ChemSrc. (2025). 2-Amino-2-cyclohexylpropanoic acid.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (2S)-2-amino-2-cyclohexylpropanoic acid in DMF

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility failures when working with highly sterically hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility failures when working with highly sterically hindered, unnatural amino acids.

Here, we address the specific thermodynamic and kinetic barriers associated with (2S)-2-amino-2-cyclohexylpropanoic acid in N,N-Dimethylformamide (DMF) and provide field-proven, self-validating protocols to overcome them.

Mechanistic Deep Dive: Why Does DMF Fail?

To troubleshoot effectively, we must first understand the causality of the failure. (2S)-2-amino-2-cyclohexylpropanoic acid is an α,α -disubstituted amino acid. Its alpha-carbon is bonded to an amine, a carboxylate, a methyl group, and a bulky cyclohexyl ring. This specific architecture creates two massive barriers to solvation in pure DMF:

  • The Zwitterionic Crystal Lattice: In its unprotected state, this amino acid exists as a zwitterion ( NH3+​ , COO− ). DMF is a 1 ( ϵr​≈36.7 ). While its high dipole moment can solvate cations, it completely lacks the hydrogen-bond donating capacity required to solvate the hard carboxylate anion[1]. Without protic assistance, the strong electrostatic lattice energy of the zwitterion remains unbroken, causing the amino acid to precipitate out of solution[2].

  • Steric and Hydrophobic Shielding: The presence of both a methyl group and a bulky cyclohexyl ring at the alpha-carbon severely restricts the backbone's conformational flexibility[3]. This rigidity, combined with the extreme lipophilicity of the cyclohexyl group, creates a hydrophobic shield that prevents solvent intercalation, driving the molecules to aggregate and crystallize.

Diagnostic FAQs

Q: I am trying to dissolve the free (unprotected) amino acid in pure DMF to perform an N-terminal derivatization, but it forms a milky suspension. What is going wrong? A: You are observing the insoluble zwitterionic lattice. Because DMF cannot solvate the carboxylate anion, the electrostatic interactions between the amino acid molecules are stronger than their interactions with the solvent[1]. To fix this, you must break the zwitterion by altering the pH. Adding 1.2 equivalents of a non-nucleophilic base like DIPEA will deprotonate the ammonium ion, neutralizing the dipole and allowing the compound to dissolve[4].

Q: My Fmoc-protected (2S)-2-amino-2-cyclohexylpropanoic acid is precipitating or forming a gel during Solid-Phase Peptide Synthesis (SPPS) coupling steps. Since it is protected, why is it still insoluble? A: While Fmoc-protection eliminates the zwitterion, you are now battling hydrophobic collapse. The massive hydrophobic footprint of the fluorenyl ring (from the Fmoc group) interacting with the lipophilic cyclohexyl side chain induces π−π and hydrophobic stacking[4]. To resolve this, apply gentle heat (40°C) or add a chaotropic salt like Lithium Chloride (LiCl) to disrupt the intermolecular stacking networks.

Q: Can I just switch from DMF to water to dissolve the free amino acid? A: No. While water provides the hydrogen bonds needed to break the zwitterion, the highly hydrophobic cyclohexyl group will force the molecule into hydrophobic aggregation, resulting in poor aqueous solubility. A binary solvent system (e.g., DMF with 5-10% water) is required to balance both ionic solvation and hydrophobic dispersion[1].

Quantitative Solubility Profiles

The following table summarizes the expected solubility limits of (2S)-2-amino-2-cyclohexylpropanoic acid under various solvent conditions to guide your experimental design.

Derivative StateSolvent SystemTemp (°C)Est. Solubility LimitMechanistic Rationale
Free Amino Acid 100% DMF25< 5 mg/mLZwitterionic lattice resists aprotic solvation.
Free Amino Acid DMF + 10% H_2O25~ 50 mg/mLProtic co-solvent provides H-bonds to solvate the carboxylate anion.
Free Amino Acid DMF + 1.2 eq DIPEA25~ 35 mg/mLDeprotonation of the ammonium group breaks the zwitterionic dipole.
Fmoc-Protected 100% DMF25~ 150 mg/mLCarbamide masking eliminates the zwitterion entirely.
Fmoc-Protected 100% DMF + 0.1M LiCl40> 250 mg/mLThermal/chaotropic disruption prevents hydrophobic stacking of the Fmoc and cyclohexyl groups.

Self-Validating Experimental Protocols

Protocol A: Dissolution of the Free Zwitterion for N-Terminal Derivatization

Use this protocol when you need to dissolve the unprotected amino acid for solution-phase chemistry.

  • Initial Suspension: Weigh 100 mg of (2S)-2-amino-2-cyclohexylpropanoic acid and transfer it to a 5 mL glass vial. Add 2.0 mL of anhydrous DMF.

    • Observation: The mixture will immediately form a milky, opaque suspension.

  • Lattice Disruption: Add 1.2 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise while vortexing.

    • Causality: DIPEA deprotonates the α -ammonium group ( pKa​≈9.5 ), neutralizing the zwitterion and collapsing the electrostatic crystal lattice[4].

  • Validation Step: Observe the vial after 2 minutes of sonication at room temperature.

    • Success State: The suspension transitions to a clear, pale-yellow solution. You may proceed to derivatization.

    • Failure State: If the solution remains turbid, the primary barrier is hydrophobic aggregation from the cyclohexyl group.

  • Correction (If Failed): If turbidity persists, add 5% v/v of a less polar organic co-solvent (e.g., Dichloromethane) to solvate the lipophilic bulk, or gently heat the vial to 40°C[4].

Protocol B: SPPS Coupling Preparation (Fmoc-Protected)

Use this protocol to prevent gelation or precipitation of the Fmoc-protected derivative during automated or manual peptide synthesis.

  • Solvation: Weigh the required Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid (typically 3-5 equivalents relative to resin loading) into a coupling vial. Add DMF to achieve a 0.2 M concentration.

  • Chaotropic Disruption: Add Lithium Chloride (LiCl) directly to the DMF solvent to achieve a 0.1 M concentration.

    • Causality: LiCl acts as a chaotropic agent in organic solvents. It disrupts the intermolecular hydrogen bonding and hydrophobic stacking networks formed between the Fmoc groups and the cyclohexyl rings.

  • Validation Step: Swirl the vial and inspect the fluid dynamics.

    • Success State: A free-flowing, completely transparent solution with viscosity identical to pure DMF.

    • Failure State: Viscous gel formation or visible micro-precipitates.

  • Correction (If Failed): Heat the vial in a water bath at 40°C for 5 minutes before adding your coupling reagents (e.g., DIC/Oxyma)[4]. Warning: Do not exceed 50°C to prevent premature Fmoc deprotection.

Troubleshooting Decision Matrix

Use the logical workflow below to rapidly diagnose and resolve solubility failures at the bench.

TroubleshootingFlow Start Solubility Failure: (2S)-2-amino-2-cyclohexylpropanoic acid in DMF Check Identify Amino Acid State: Is it N-alpha protected? Start->Check Free No (Free Zwitterion) Check->Free Protected Yes (Fmoc/Boc Protected) Check->Protected ActionFree Add 5-10% H2O or 1.2 eq DIPEA Free->ActionFree ActionProtected Heat to 40°C or Add 0.1M LiCl Protected->ActionProtected VerifyFree Solution Clear? ActionFree->VerifyFree VerifyProtected Solution Clear? ActionProtected->VerifyProtected Success Proceed with Protocol VerifyFree->Success Yes FailFree Hydrophobic Aggregation: Switch to DMSO VerifyFree->FailFree No VerifyProtected->Success Yes FailProtected Steric Stacking: Use DCM/DMF (1:1) VerifyProtected->FailProtected No

Caption: Workflow for diagnosing and resolving amino acid solubility failures in DMF.

References

  • Title: Fmoc-DL-(2-thienyl)glycine Technical Support Center (Optimizing Fmoc-Amino Acid Solubility in DMF)
  • Source: PMC (NIH)
  • Title: The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL
  • Title: Phase-Change Solvents for CO2 Capture Source: West Virginia University School of Medicine URL

Sources

Optimization

Improving coupling efficiency of sterically hindered (2S)-2-amino-2-cyclohexylpropanoic acid

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when coupling highly sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when coupling highly sterically hindered non-proteinogenic amino acids.

(2S)-2-amino-2-cyclohexylpropanoic acid is an α,α -disubstituted (dialkyl) amino acid. The presence of both a methyl group and a bulky cyclohexyl group on the α -carbon creates extreme steric congestion. This guide provides field-proven methodologies, mechanistic explanations, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does (2S)-2-amino-2-cyclohexylpropanoic acid exhibit such low coupling efficiency under standard SPPS conditions? A: The difficulty is fundamentally thermodynamic and kinetic. As an α,α -disubstituted amino acid, the bulky cyclohexyl and methyl groups induce the Thorpe-Ingold effect, severely restricting the conformational freedom around the electrophilic carbonyl carbon[1][2]. This physical bulk blocks the trajectory of the incoming nucleophile (the N-terminal amine of the resin-bound peptide). Standard carbodiimide/HOBt activation generates an OBt active ester that simply lacks the reactivity required to overcome this massive activation energy barrier[3].

Q: My coupling reactions with HATU are stalling, and I am observing truncated peptides. What is the mechanistic cause? A: While HATU utilizes the "7-aza effect" (intramolecular anchimeric assistance) to accelerate aminolysis[4], prolonged activation of highly hindered amino acids with uronium/aminium salts introduces a fatal side reaction. When the coupling is sterically delayed, the unreacted N-terminal amine of your resin-bound peptide can react directly with the uronium moiety of HATU. This leads to irreversible guanidinylation of the peptide chain, permanently terminating the synthesis[5][6]. Resolution: Switch to a phosphonium-based reagent like PyAOP. PyAOP generates the exact same highly reactive HOAt active ester but lacks the uronium structure, completely eliminating the risk of guanidinylation even during 24-hour couplings[2][6].

Q: Is COMU a viable alternative to HATU for this specific residue? A: Yes, highly recommended. COMU is a morpholinium-based iminium salt that utilizes OxymaPure as the leaving group instead of HOAt[5][7]. The Oxyma-derived active ester demonstrates exceptional aminolysis kinetics that often match or exceed HATU for sterically hindered residues[7]. Furthermore, COMU has a superior safety profile, is highly soluble in DMF, and minimizes epimerization risks[4][7].

Q: How does the choice of solid support (resin) impact the coupling of α,α -dialkyl amino acids? A: Highly hindered sequences often induce aggregation and secondary structure formation (e.g., β -sheets) on the solid support, reducing solvent accessibility. Standard polystyrene (PS) resins exacerbate this issue due to poor swelling dynamics in these microenvironments. Utilizing a low-loading (0.18 - 0.3 mmol/g) PEG-based resin (e.g., ChemMatrix or NovaSyn TGT) ensures optimal swelling in polar aprotic solvents (DMF/NMP), keeping the growing peptide chain fully solvated and accessible[8].

Part 2: Reagent Selection Data

To facilitate rational experimental design, the following table summarizes the quantitative and qualitative performance of modern coupling reagents specifically when applied to α,α -disubstituted amino acids.

Coupling ReagentLeaving Group / Active EsterGuanidinylation RiskRelative Efficiency (Hindered AAs)Optimal Temperature
PyAOP HOAtNone Very High25°C – 75°C
COMU OxymaPureLowVery High25°C – 75°C
HATU HOAtHigh (If used in excess)High25°C – 75°C
DIC / Oxyma OxymaPureNone High75°C – 90°C
HBTU HOBtHighPoor25°C

Data synthesized from comparative coupling studies of hindered amino acids[2][3][4][7].

Reagent_Decision Start Select Coupling Reagent for Hindered AA IsMW Microwave Available? Start->IsMW YesMW Use DIC/OxymaPure or COMU (75°C) IsMW->YesMW Yes NoMW Room Temp Synthesis IsMW->NoMW No Uronium Avoid Excess HATU (Prevents Guanidinylation) NoMW->Uronium Phos Use PyAOP or Amino Acid Fluorides NoMW->Phos

Logical decision tree for selecting coupling reagents for hindered amino acids.

Part 3: Self-Validating Optimized Methodology

To overcome the thermodynamic barriers of (2S)-2-amino-2-cyclohexylpropanoic acid, thermal energy must be introduced. The following Microwave-Assisted SPPS (MW-SPPS) protocol utilizes PyAOP to prevent chain termination and incorporates a self-validating Kaiser test loop to ensure absolute causality between reagent addition and complete amide bond formation[1][6].

Protocol: MW-SPPS Coupling of (2S)-2-Amino-2-cyclohexylpropanoic Acid

Step 1: Resin Solvation & Preparation

  • Weigh 0.1 mmol of low-loading PEG-based resin (e.g., ChemMatrix, 0.3 mmol/g).

  • Swell the resin in 5 mL of DMF for 30 minutes at room temperature to maximize pore accessibility[8].

Step 2: Fmoc Deprotection

  • Treat the resin with 20% Piperidine in DMF (v/v).

  • Irradiate at 75°C for 3 minutes (Microwave).

  • Wash the resin thoroughly: DMF (4 × 3 mL) and DCM (3 × 3 mL).

Step 3: Stoichiometric Preactivation Causality Note: Preactivation is strictly limited to 2 minutes to form the HOAt active ester while preventing the accumulation of oxazolone intermediates that lead to epimerization[7].

  • In a separate vial, dissolve 4.0 eq (0.4 mmol) of Fmoc-(2S)-2-amino-2-cyclohexylpropanoic acid in a minimal volume of NMP/DMF (1:1).

  • Add 3.9 eq (0.39 mmol) of PyAOP . Note: Using a slight sub-stoichiometric amount of PyAOP ensures no unreacted coupling reagent is transferred to the resin, further protecting the N-terminal amine.

  • Add 8.0 eq (0.8 mmol) of N,N-Diisopropylethylamine (DIEA). Vortex for exactly 2 minutes.

Step 4: Microwave Coupling

  • Transfer the preactivated mixture to the reaction vessel containing the resin.

  • Irradiate at 75°C for 30 minutes. The microwave energy is critical to overcome the steric barrier imposed by the cyclohexyl group[1].

Step 5: Self-Validation Loop (Kaiser Test)

  • Wash the resin with DMF (4 × 3 mL) and DCM (3 × 3 mL).

  • Perform a Kaiser test on a few resin beads.

    • Negative Result (Yellow): Validates complete coupling. Proceed to capping and the next cycle.

    • Positive Result (Blue): Indicates incomplete coupling due to extreme steric hindrance. Do NOT proceed. Execute Step 6.

Step 6: Double Coupling (If Required)

  • Repeat Steps 3 and 4 using COMU (3.9 eq) instead of PyAOP to alter the leaving group dynamics (OxymaPure vs HOAt) and attack the unreacted amines from a different stereoelectronic trajectory[7].

SPPS_Workflow Start Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Preactivate Preactivate Hindered AA (PyAOP + DIEA) Deprotect->Preactivate Couple Microwave Coupling (75°C, 30 min) Preactivate->Couple Test Kaiser Test Couple->Test Recouple Double Coupling (COMU + DIEA) Test->Recouple Positive (Incomplete) Cap Capping (Ac2O/DIEA) Test->Cap Negative (Complete) Recouple->Test Next Proceed to Next Cycle Cap->Next

Optimized MW-SPPS workflow for highly sterically hindered amino acids.

Sources

Troubleshooting

Technical Support Center: Peptide Synthesis with (2S)-2-amino-2-cyclohexylpropanoic Acid

A Guide to Preventing Racemization and Overcoming Synthetic Challenges Welcome to the Technical Support Center for peptide synthesis involving the sterically hindered, Cα-tetrasubstituted amino acid, (2S)-2-amino-2-cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Racemization and Overcoming Synthetic Challenges

Welcome to the Technical Support Center for peptide synthesis involving the sterically hindered, Cα-tetrasubstituted amino acid, (2S)-2-amino-2-cyclohexylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions to ensure the stereochemical integrity and success of your peptide synthesis.

Introduction

(2S)-2-amino-2-cyclohexylpropanoic acid, a Cα-tetrasubstituted α-amino acid, is a valuable building block for creating conformationally constrained peptides and peptidomimetics.[1][2] The presence of the quaternary carbon center introduces rigidity into the peptide backbone, which can lead to peptides with enhanced metabolic stability, increased hydrophobicity, and well-defined secondary structures like β-turns or helices.[1][2][3] However, the steric hindrance posed by the cyclohexyl group at the α-carbon presents significant challenges during peptide bond formation, most notably a heightened risk of racemization and slow coupling kinetics.[3][4][5]

This guide provides practical solutions and theoretical explanations to help you navigate these challenges and achieve high-purity peptides with the desired stereochemistry.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of peptides containing (2S)-2-amino-2-cyclohexylpropanoic acid.

Issue 1: Significant Epimerization Detected in the Final Peptide Product.

Root Cause Analysis: Epimerization at the (2S)-2-amino-2-cyclohexylpropanoic acid residue is a primary concern due to its sterically hindered nature. While Cα-tetrasubstituted amino acids are not susceptible to racemization via the common oxazolone formation pathway, the harsh conditions required to drive the coupling reaction to completion can lead to epimerization of the preceding amino acid residue.[5] The primary factors contributing to this are the choice of coupling reagent, the base used, and the reaction temperature.

Solutions:

  • Step 1: Re-evaluate Your Coupling Reagent and Additives.

    • Problem: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) alone are often inefficient for coupling sterically demanding amino acids and can increase the risk of racemization in the preceding residue.[4][6]

    • Solution: Employ more potent activating reagents.

      • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are generally more effective at forming the activated species required to overcome steric hindrance.[4][7]

      • Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents suitable for hindered couplings.[4][7]

      • Use of Additives: Always use carbodiimides in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[6][8][9][10] HOAt and Oxyma derivatives are generally superior to HOBt in suppressing racemization.[7][8][11]

  • Step 2: Scrutinize the Base and Its Concentration.

    • Problem: Strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) can accelerate racemization of the activated amino acid.[9][12]

    • Solution:

      • Switch to a Weaker or More Hindered Base: N-methylmorpholine (NMM) or 2,4,6-collidine are better choices for minimizing racemization.[8][11]

      • Optimize Base Concentration: Use the minimum amount of base necessary to facilitate the reaction. Typically, 1.5 to 2 equivalents relative to the amino acid are sufficient.[9]

  • Step 3: Control the Reaction Temperature.

    • Problem: Elevated temperatures, while sometimes used to drive sluggish couplings, significantly increase the rate of racemization.[9][12]

    • Solution: Perform the coupling reaction at room temperature or, if racemization is still a major issue, at 0°C.[9] For particularly difficult couplings, microwave-assisted peptide synthesis (MAPS) can be a valuable tool to accelerate the reaction at a controlled temperature, potentially reducing overall reaction time and minimizing racemization.[4]

  • Step 4: Consider Acyl Fluoride Formation for Extremely Hindered Couplings.

    • Problem: In cases of extreme steric hindrance, even potent uronium/phosphonium reagents may fail to provide satisfactory results.

    • Solution: Converting the carboxylic acid of the incoming amino acid to an acyl fluoride can be a highly effective strategy.[4][13] This is achieved using a fluorinating agent like TFFH. The resulting acyl fluoride is highly reactive and can overcome significant steric barriers.

Issue 2: The Coupling Reaction is Slow and Incomplete.

Root Cause Analysis: The steric bulk of (2S)-2-amino-2-cyclohexylpropanoic acid significantly slows down the kinetics of the peptide bond formation.[4][5] This can lead to incomplete reactions, resulting in deletion sequences in the final product.

Solutions:

  • Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and repeat the coupling with a fresh solution of the activated amino acid.[4]

  • Increase Reaction Time: Extend the coupling reaction time, for example, from 1-2 hours to overnight.[4]

  • Optimize Solvent Choice: The solvent plays a crucial role in solvating the peptide-resin complex. N-methylpyrrolidone (NMP) has superior solvating properties compared to Dimethylformamide (DMF) and can be a better choice for difficult sequences.[4][14] A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be beneficial.[4][14]

  • Use a More Potent Coupling Reagent: As mentioned previously, switching from carbodiimides to uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) reagents is highly recommended for sterically hindered amino acids.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization during peptide synthesis, and how does it relate to (2S)-2-amino-2-cyclohexylpropanoic acid?

A1: The most common mechanism of racemization for standard amino acids during peptide bond formation is through the formation of a planar oxazolone (or azlactone) intermediate.[9][15] The activated carboxyl group of the N-protected amino acid cyclizes to form this intermediate, which can then be deprotonated and reprotonated at the alpha-carbon, leading to a loss of stereochemical integrity.[9] A second mechanism is direct enolization, where a strong base directly abstracts the proton from the alpha-carbon of the activated amino acid.[9]

For Cα-tetrasubstituted amino acids like (2S)-2-amino-2-cyclohexylpropanoic acid, racemization via these pathways is not possible as there is no α-hydrogen to be abstracted.[2][5] However, the harsh conditions often required to couple these sterically hindered residues can promote racemization of the preceding amino acid in the peptide sequence.

Q2: Which coupling reagents are best suited for incorporating (2S)-2-amino-2-cyclohexylpropanoic acid with minimal racemization of the preceding residue?

A2: For sterically hindered amino acids, high-potency coupling reagents are essential. The following table summarizes recommended coupling reagent combinations:

Coupling ReagentAdditiveBaseKey Advantages
HATU (Internal)DIPEA (use with caution) or NMM/CollidineHigh coupling efficiency for hindered residues.
HCTU (Internal)DIPEA (use with caution) or NMM/CollidineSimilar to HATU, often more cost-effective.
PyBOP/PyAOP (Internal)DIPEA (use with caution) or NMM/CollidinePowerful phosphonium reagents, effective for difficult couplings.[7]
DIC Oxyma or HOAtNMM or CollidineA cost-effective option when paired with a superior additive to suppress racemization.[8][12][16]
COMU (Internal)DIPEA (use with caution) or NMM/CollidineA newer generation uronium reagent with high efficiency and low racemization potential.[7]

Q3: How can I accurately detect and quantify racemization in my final peptide?

A3: Several analytical techniques can be used to determine the stereochemical purity of your peptide.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and sensitive method. The peptide is first hydrolyzed into its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) to form diastereomers that can be separated on a standard C18 column.[17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to HPLC, this method involves peptide hydrolysis followed by derivatization of the amino acids to make them volatile. The derivatized amino acids are then separated on a chiral GC column.[18]

  • Capillary Electrophoresis (CE): CE offers very high resolution and sensitivity for separating enantiomers, and in some cases, can be used to analyze the intact peptide, avoiding the need for hydrolysis.[17][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While generally less sensitive than chromatographic methods, NMR can be used to distinguish enantiomers through the use of chiral solvating or derivatizing agents that induce chemical shift differences.[17]

Experimental Protocols

Protocol 1: Recommended Coupling Protocol for (2S)-2-amino-2-cyclohexylpropanoic acid using HATU
  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc-Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve (2S)-2-amino-2-cyclohexylpropanoic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add N-methylmorpholine (NMM) (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive, proceed to washing. If it remains positive, consider a second coupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Quantification of Racemization by HPLC after Acid Hydrolysis and Marfey's Reagent Derivatization
  • Peptide Hydrolysis:

    • Place a small amount of the dried peptide (approx. 1 mg) in a hydrolysis tube.

    • Add 6 M HCl (approx. 500 µL).

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and lyophilize the hydrolysate to remove the acid.

  • Derivatization with Marfey's Reagent:

    • Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction mixture and neutralize with 2 M HCl.

    • Evaporate the acetone and dilute the sample with mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: Standard C18 column.

    • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Detection: UV detection at 340 nm.

    • Analysis: The L-amino acid derivatives will elute earlier than the D-amino acid derivatives. The percentage of racemization can be calculated by integrating the peak areas.

Diagrams

Decision-Making Workflow for Minimizing Racemization

Racemization_Troubleshooting start Racemization Detected? reagent Review Coupling Reagent start->reagent Yes end Racemization Minimized start->end No base Evaluate Base reagent->base Using Potent Reagent (e.g., HATU)? protocol Implement Optimized Protocol (e.g., HATU/NMM) reagent->protocol No, using Carbodiimide alone temp Check Temperature base->temp Using Weak/Hindered Base (e.g., NMM)? base->protocol No, using strong base (e.g., DIPEA) temp->protocol Reaction at RT or 0°C? temp->protocol No, high temperature acyl_fluoride Consider Acyl Fluoride for Extreme Cases protocol->acyl_fluoride Still significant racemization protocol->end acyl_fluoride->end

Caption: A troubleshooting workflow for addressing racemization issues.

Mechanism of Racemization in Peptide Synthesis

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization activated_l_aa1 Activated L-Amino Acid oxazolone Planar Oxazolone Intermediate activated_l_aa1->oxazolone Cyclization racemized_oxazolone Racemized Oxazolone oxazolone->racemized_oxazolone Base-catalyzed epimerization racemized_peptide1 Racemized Peptide racemized_oxazolone->racemized_peptide1 Aminolysis activated_l_aa2 Activated L-Amino Acid enolate Planar Enolate Intermediate activated_l_aa2->enolate Base-catalyzed α-proton abstraction racemized_activated_aa Racemized Activated Amino Acid enolate->racemized_activated_aa Reprotonation racemized_peptide2 Racemized Peptide racemized_activated_aa->racemized_peptide2 Coupling

Caption: The two primary mechanisms of racemization during peptide synthesis.[9]

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods - Benchchem. (2025).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (2025).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. (2025).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • 7.4 Racemization Assays. (n.d.).
  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed. (n.d.).
  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.).
  • Technical Support Center: Prevention of Racemization in Peptide Synthesis - Benchchem. (2025).
  • Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation | Journal of the American Chemical Society. (n.d.).
  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents - Suzhou Highfine Biotech. (2025).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Overview of Peptide Coupling Reagents - ChemPep. (n.d.).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (2023).
  • Technical Support Center: Minimizing Racemization During Amino Acid Activation - Benchchem. (2025).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (2007).
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. (n.d.).
  • US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents. (n.d.).
  • 10.3 Synthesis of Peptides Based on ca. Tetrasubstituted a·Amino Acids I. (n.d.).
  • Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. J. Gerhardt1.), GJ Nicholson2. - CAT. (n.d.).
  • TFPN-mediated racemization/epimerization-free amide and peptide bond formation - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • Synthesis of new Cα-tetrasubstituted α-amino acids - Beilstein Journals. (2009).
  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis | Journal of the American Chemical Society. (2021).
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.).
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023).
  • Synthesis of new Cα-tetrasubstituted α-amino acids - PMC. (2009).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - ResearchGate. (2026).
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020).
  • Overview of Peptide Synthesis - ChemPep. (n.d.).
  • Racemization in Peptide Synthesis - OUCI. (n.d.).

Sources

Optimization

Optimizing TFA cleavage conditions for (2S)-2-amino-2-cyclohexylpropanoic acid peptides

Focus: Optimizing TFA Cleavage for (2S)-2-amino-2-cyclohexylpropanoic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Optimizing TFA Cleavage for (2S)-2-amino-2-cyclohexylpropanoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with cleaving peptides containing highly sterically hindered unnatural amino acids.

Mechanistic Overview: The Cleavage Challenge

The unnatural amino acid (2S)-2-amino-2-cyclohexylpropanoic acid (also known structurally as α -methyl- α -cyclohexylglycine) presents a unique "dual-threat" during the final Trifluoroacetic Acid (TFA) cleavage and deprotection step in Fmoc Solid-Phase Peptide Synthesis (SPPS):

  • Severe Steric Shielding: This residue is an α,α -disubstituted amino acid, featuring both a methyl group and a bulky cyclohexyl ring on the alpha-carbon. When located at or near the C-terminus, this massive steric bulk physically blocks TFA molecules from accessing the ester or amide bond connecting the peptide to the resin linker[1]. This prevents the protonation and subsequent carbocation formation required for acidolytic cleavage.

  • Secondary Structure Induction: α,α -disubstituted amino acids restrict the ϕ and ψ dihedral angles of the peptide backbone, acting as powerful nucleators for rigid secondary structures like 310​ -helices or α -helices[2]. This tight folding can bury reactive sites and side-chain protecting groups within the hydrophobic core of the peptide, making them inaccessible to the cleavage cocktail[3].

Troubleshooting FAQs

Q: Why is my crude peptide yield exceptionally low after a standard 2-hour TFA cleavage? A: The standard 2-hour timeframe is kinetically insufficient for highly hindered linkers. The bulky cyclohexyl and methyl groups on the alpha-carbon raise the activation energy required for the cleavage transition state[1].

  • Solution: Extend the cleavage time to 4–6 hours, or gently elevate the cleavage temperature to 35–40 °C to provide the necessary kinetic energy[3]. For future syntheses, consider using a highly acid-labile resin like 2-Chlorotrityl chloride (2-CTC), which requires milder conditions and is less susceptible to steric shielding[4].

Q: My LC-MS shows major impurities at +56 Da and +119 Da. Why are my side-chain protecting groups failing to cleave? A: The rigid helical conformation induced by the α,α -disubstituted residue is likely burying your protected side chains (e.g., t-butyl on Tyr/Ser/Thr [+56 Da] or Pbf on Arg [+119 Da])[2].

  • Solution: Incorporate chaotropic agents or use a highly penetrating cleavage cocktail like Reagent K. The addition of phenol disrupts peptide aggregation and secondary structures, allowing the acid to penetrate the folded matrix[4].

Q: I extended the cleavage time to 6 hours to improve yield, but now I see a lot of truncated and degraded peptide. How do I balance yield and purity? A: Prolonged exposure to concentrated TFA increases the risk of acid-catalyzed side reactions, specifically the re-alkylation of electron-rich residues (Trp, Tyr, Met) by cleaved protecting-group carbocations[5].

  • Solution: You must optimize your scavenger ratio. Increase the concentration of triisopropylsilane (TIS) and 3,6-dioxa-1,8-octanedithiol (DODT) to rapidly quench carbocations over the extended timeframe.

Cleavage Cocktail Selection

Summarizing quantitative data and empirical observations, the table below compares standard and optimized cocktails for sterically hindered sequences.

Cleavage CocktailComposition (v/v)Best ForLimitations with α,α -Disubstituted Peptides
Standard (Reagent B) 95% TFA, 2.5% TIS, 2.5% H₂ORoutine linear peptidesFails to penetrate rigid helices; slow cleavage kinetics[4].
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPeptides with multiple protecting groupsPhenol is difficult to precipitate out; malodorous[4].
Optimized High-Steric 90% TFA, 5% TIS, 5% DODTHighly hindered sequences requiring extended cleavage (>4h)Requires thorough ether washing to remove excess scavengers[6].
Validated Step-by-Step Cleavage Protocol

To ensure trustworthiness, this protocol incorporates a self-validating mechanism to mathematically prove whether the cleavage failure is due to kinetics or a prior synthesis error.

Phase 1: Preparation

  • Resin Washing: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) to remove all traces of DMF. Causality: Residual basic DMF neutralizes TFA and severely inhibits acidolysis[4]. Dry the resin under a stream of nitrogen and record the dry weight.

  • Cocktail Preparation: Prepare the "Optimized High-Steric" cocktail (90% TFA, 5% TIS, 5% DODT). Chill the mixture to 4 °C to prevent exothermic degradation upon initial contact with the resin.

Phase 2: Primary Cleavage 3. Reaction: Add 10 mL of the cleavage cocktail per gram of dry resin. Seal the vessel and agitate gently at 35 °C for 4 hours. Causality: The slight elevation in temperature provides the kinetic energy required to overcome the steric barrier imposed by the cyclohexyl group[3]. 4. Filtration: Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether to precipitate the peptide.

Phase 3: Self-Validation (Resin Re-treatment) 5. Validation Step: To verify cleavage completeness, add 5 mL of fresh cleavage cocktail to the filtered resin, agitate for an additional 2 hours at 35 °C, and precipitate the filtrate in a separate tube. 6. Analysis: Analyze both precipitates via LC-MS. If the secondary precipitation contains >5% of the total target peptide yield, your primary cleavage time must be extended in future syntheses. If both tubes lack the target peptide, the failure occurred during amino acid coupling, not cleavage.

Phase 4: Recovery 7. Washing: Centrifuge the primary precipitate at 3000 × g for 5 minutes. Decant the ether, resuspend the pellet in fresh ice-cold ether, and repeat three times to extract all scavengers[6]. 8. Lyophilization: Dissolve the final pellet in 10-20% aqueous acetic acid and lyophilize to obtain the crude peptide powder[7].

Diagnostic Workflow

CleavageTroubleshooting Start Perform Standard Cleavage (TFA/TIS/H2O, 2h, RT) Analyze Analyze Crude via LC-MS Start->Analyze Decision1 Is the target mass the major peak? Analyze->Decision1 Success Proceed to Purification Decision1->Success Yes FailType Identify Primary Failure Mode Decision1->FailType No ResinBound Low Yield / Peptide Remains on Resin FailType->ResinBound Adducts Incomplete Deprotection (+56 Da, +119 Da) FailType->Adducts Degradation Truncation or Degradation Peaks FailType->Degradation Opt1 Extend time to 4-6h or heat to 35-40°C ResinBound->Opt1 Opt2 Switch to Reagent K or add chaotropic agents Adducts->Opt2 Opt3 Optimize scavenger ratio (Increase TIS/DODT) Degradation->Opt3

Diagnostic workflow for optimizing TFA cleavage of sterically hindered peptides.

References
  • [4] Title: Fmoc Resin Cleavage and Deprotection | Source: Sigma-Aldrich | URL:

  • [8] Title: Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids | Source: NIH / PMC | URL:

  • [7] Title: A Foldamer-Dendrimer Conjugate Neutralizes Synaptotoxic β-Amyloid Oligomers | Source: PLOS One | URL:

  • [1] Title: Proximity-driven acceleration of challenging solid-phase peptide couplings | Source: PNAS | URL:

  • [5] Title: Optimized selective N-methylation of peptides on solid support | Source: ResearchGate | URL:

  • [6] Title: Synthesis of alpha-methyl selenocysteine and its utilization as a glutathione peroxidase mimic | Source: NIH / PMC | URL:

  • [3] Title: A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity | Source: Benchchem | URL:

  • [2] Title: Model peptides containing the 3-sulfanyl-norbornene amino acid, a conformationally constrained cysteine analogue effective inducer of 310-helix secondary structures | Source: ResearchGate | URL:

Sources

Troubleshooting

Removing synthetic impurities in (2S)-2-amino-2-cyclohexylpropanoic acid preparation

Welcome to the technical support center for the synthesis and purification of (2S)-2-amino-2-cyclohexylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of (2S)-2-amino-2-cyclohexylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to identify, mitigate, and remove synthetic impurities, ensuring the highest quality of your final product.

I. Troubleshooting Guide: Common Synthetic Impurities and a path to their removal

This section addresses specific challenges that may arise during the synthesis of (2S)-2-amino-2-cyclohexylpropanoic acid, offering explanations for their root causes and detailed protocols for their resolution.

Question 1: My final product shows a significant peak corresponding to the (2R)-enantiomer. What is the source of this chiral impurity, and how can I remove it?

Root Cause Analysis:

The presence of the undesired (2R)-enantiomer is a common issue in asymmetric synthesis. The source of this impurity can often be traced back to several factors:

  • Incomplete Stereocontrol: The chiral auxiliary or catalyst used in the synthesis may not provide perfect stereocontrol, leading to the formation of a small percentage of the opposite enantiomer.

  • Racemization: The product itself or intermediates in the synthetic pathway may be susceptible to racemization under the reaction or work-up conditions. This is particularly true if harsh acidic or basic conditions are used, or if the reaction is run at elevated temperatures.[1]

  • Starting Material Purity: The enantiomeric purity of the starting materials is critical. Any chiral impurity in the initial reactants will be carried through the synthesis.

Troubleshooting and Resolution Protocol:

To address enantiomeric impurities, a multi-faceted approach involving optimization of the reaction, and purification is necessary.

dot

Caption: Workflow for Enantiomeric Impurity Removal.

Step-by-Step Protocol: Diastereomeric Salt Crystallization

  • Chiral Resolving Agent Selection: Choose a chiral resolving agent that will form a diastereomeric salt with your amino acid. Common choices for resolving amino acids include tartaric acid derivatives or chiral amines.

  • Salt Formation: Dissolve the impure (2S)-2-amino-2-cyclohexylpropanoic acid in a suitable solvent. Add an equimolar amount of the chiral resolving agent.

  • Crystallization: Allow the diastereomeric salts to crystallize. The two diastereomers will have different solubilities, allowing for their separation by fractional crystallization.

  • Isolation and Liberation: Isolate the desired diastereomeric salt by filtration. Liberate the pure (2S)-enantiomer by treating the salt with a base to remove the resolving agent.

  • Purity Confirmation: Analyze the final product using chiral HPLC or GC to confirm the removal of the (2R)-enantiomer.[2][3][4]

Question 2: I'm observing unreacted starting materials and intermediate products in my crude mixture. How can I drive the reaction to completion and simplify purification?

Root Cause Analysis:

Incomplete conversion is a frequent challenge in multi-step syntheses. The primary causes include:

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature for completion.

  • Stoichiometry of Reagents: An incorrect ratio of reactants can lead to the presence of unreacted starting materials.

  • Catalyst Deactivation: If a catalyst is used, it may have lost its activity over the course of the reaction.

  • Equilibrium Limitations: The reaction may be reversible, reaching an equilibrium state that leaves a significant amount of starting material.

Troubleshooting and Resolution Protocol:

Optimizing reaction conditions and employing effective purification techniques are key to resolving this issue.

dot

Caption: Workflow to Address Incomplete Conversion.

Step-by-Step Protocol: Column Chromatography Purification

  • Stationary Phase Selection: For non-proteinogenic amino acids and their intermediates, silica gel is a common choice for the stationary phase.

  • Mobile Phase Optimization: Develop a mobile phase system that provides good separation between your desired product and the impurities. This is often achieved by testing different solvent mixtures and gradients using Thin Layer Chromatography (TLC).

  • Column Packing and Loading: Carefully pack the chromatography column with the selected stationary phase. Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the optimized mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (2S)-2-amino-2-cyclohexylpropanoic acid.[5]

Question 3: My NMR spectrum shows byproducts from protecting groups. What are the common side reactions, and how can I avoid them?

Root Cause Analysis:

Protecting groups are essential in amino acid synthesis but can also be a source of impurities if not handled correctly.[6] Common issues include:

  • Incomplete Deprotection: The deprotection step may not have gone to completion, leaving some of the amino acid still protected.

  • Side Reactions During Deprotection: The reagents used for deprotection can sometimes react with other functional groups in the molecule or lead to the formation of byproducts. For example, acid-labile protecting groups can lead to the formation of carbocationic intermediates that can participate in side reactions.[7]

  • Residual Protecting Group Reagents: Impurities can also arise from the reagents used to introduce the protecting groups.

Troubleshooting and Resolution Protocol:

Careful selection of protecting groups and optimization of deprotection conditions are crucial.

Protecting GroupCommon Deprotection ReagentPotential Byproducts/Side ReactionsMitigation Strategy
Boc (tert-Butoxycarbonyl) Trifluoroacetic Acid (TFA)Tert-butyl cation leading to alkylation of sensitive residues.Use scavengers like triisopropylsilane (TIS) or water.
Cbz (Benzyloxycarbonyl) H₂/Pd-CIncomplete hydrogenation, benzyl alcohol.Ensure catalyst activity and sufficient reaction time.
Fmoc (9-Fluorenylmethyloxycarbonyl) PiperidineDibenzofulvene-piperidine adduct.Use a scavenger like DBU in the deprotection solution.

Step-by-Step Protocol: Optimized Boc-Deprotection

  • Reaction Setup: Dissolve the Boc-protected (2S)-2-amino-2-cyclohexylpropanoic acid in a suitable solvent like dichloromethane (DCM).

  • Scavenger Addition: Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture. This will trap the tert-butyl cations formed during deprotection.

  • Deprotection: Slowly add trifluoroacetic acid (TFA) to the mixture at 0 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed.

  • Work-up: Concentrate the reaction mixture and precipitate the product by adding a non-polar solvent like diethyl ether.

  • Purification: If necessary, further purify the product by recrystallization or chromatography.[8]

II. Frequently Asked Questions (FAQs)

What are the most common synthetic routes for preparing (2S)-2-amino-2-cyclohexylpropanoic acid?

The synthesis of (2S)-2-amino-2-cyclohexylpropanoic acid, a non-proteinogenic amino acid, typically involves asymmetric synthesis methodologies. Common approaches include:

  • Asymmetric Strecker Synthesis: This classic method involves the reaction of a cyclohexyl ketone with an amine and a cyanide source, followed by hydrolysis. Chirality is introduced using a chiral amine or a chiral catalyst.

  • Chiral Auxiliary-Mediated Alkylation: A chiral auxiliary, such as an Evans oxazolidinone, is attached to a glycine enolate equivalent. This chiral enolate is then alkylated with a cyclohexylmethyl halide, followed by removal of the auxiliary to yield the desired amino acid.[9]

  • Enzymatic Resolution: A racemic mixture of the amino acid or a precursor can be resolved using an enzyme that selectively acts on one enantiomer.

Which analytical techniques are best for identifying and quantifying impurities in my product?

A combination of analytical techniques is generally required for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is excellent for separating and quantifying most organic impurities. Chiral HPLC is essential for determining the enantiomeric purity.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.[4][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the final product and any significant impurities.[11]

  • Gas Chromatography (GC): Chiral GC can also be used for enantiomeric purity analysis, often after derivatization of the amino acid.[12]

How can I effectively remove inorganic salt impurities from my final product?

Inorganic salts are often introduced during the work-up and neutralization steps. Several methods can be employed for their removal:

  • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids from salts. The amino acid can be bound to a cation or anion exchange resin, the salt washed away, and the pure amino acid then eluted.[13][14][15]

  • Recrystallization: If the amino acid has a suitable solubility profile, recrystallization from a solvent system where the inorganic salts are insoluble can be an effective purification method.

  • Dialysis or Diafiltration: For larger scale purifications, these membrane-based techniques can be used to separate the amino acid from small inorganic salt molecules.

References

  • Hamase, K., & Ishii, C. (2024). Development of Two-Dimensional LC-MS/MS Methods for Highly-Selective Analysis of Chiral Amino Acids and the Evaluation of Their Intrinsic Amounts in Mammals and Stereoinversion in Proteins. CHROMATOGRAPHY, 45(1), 11. [Link]

  • Acmetrix. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Acmetrix. [Link]

  • Fedorova, O. V., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Pharmaceutical Chemistry Journal, 55(3), 296-302. [Link]

  • Kallup, S., et al. (2020). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry, 93(1), 597-605. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Mitsubishi Chemical Corporation. [Link]

  • Hsu, F. L., et al. (2012). Preparative scale isolation, purification and derivatization of mimosine, a non-proteinogenic amino acid. Amino Acids, 43(1), 1-8. [Link]

  • Dow Chemical Company. (1990). Process for isolating and purifying amino acids. U.S.
  • Waskow, F., et al. (2021). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Marine Science, 8, 700143. [Link]

  • Bristol-Myers Squibb Company. (1995). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride. U.S. Patent No. 5,461,034. [Link]

  • ResearchGate. (2024, April 11). How to identify and remove an impurity in the last step of unnatural amino acid synthesis? ResearchGate. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]

  • Nakano, Y., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2068. [Link]

  • Hassner, A., & Stumer, C. (2002). Organic Syntheses Based on Name Reactions. Elsevier.
  • Belokon, Y. N., et al. (2020). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 25(23), 5629. [Link]

  • Takeda Chemical Industries, Ltd. (2004).
  • Polypeptide Group. (2021). Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Considerations. Polypeptide. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyclohexylpropionic acid. PubChem. [Link]

Sources

Optimization

Technical Support Center: Asymmetric Synthesis of (2S)-2-Amino-2-cyclohexylpropanoic Acid

Welcome to the technical support center for the synthesis of (2S)-2-amino-2-cyclohexylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of (2S)-2-amino-2-cyclohexylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing sterically hindered, quaternary α-amino acids. The construction of the α-quaternary stereocenter in this target molecule presents significant challenges, often leading to issues with chemical yield and enantioselectivity.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during synthesis. Our approach is grounded in established chemical principles and field-proven insights to help you diagnose issues and optimize your reaction conditions effectively.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. The synthesis of α,α-disubstituted amino acids is challenging due to steric hindrance, which can impede reaction rates and stereocontrol[1]. The following guides focus on two prevalent strategies: diastereoselective alkylation using chiral auxiliaries and the asymmetric Strecker synthesis.

Category 1: Chiral Auxiliary-Based Alkylation

This common approach involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate to direct the stereoselective formation of the new chiral center. Low yields or poor diastereoselectivity are common hurdles.

Question 1: My key diastereoselective alkylation step has a low yield. What are the likely causes and solutions?

Answer: Low yield in the alkylation of a chiral auxiliary-bound substrate is often traced back to three main factors: enolate formation, steric hindrance, and reagent stability.

  • Incomplete Enolate Formation: The generation of the enolate is critical. If deprotonation is incomplete, the unreacted starting material will contaminate your product and lower the yield.

    • Troubleshooting:

      • Stronger Base: Switch to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS). Ensure the base is freshly prepared or titrated.

      • Temperature Control: Form the enolate at a low temperature (typically -78 °C) to prevent side reactions, but be aware that some hindered substrates may require slightly elevated temperatures for full deprotonation.

      • Additive Effects: Consider adding a Lewis acid, such as TiCl₄, which can enhance enolate formation and improve diastereoselectivity in some systems.

  • Steric Hindrance: The quaternary carbon you are creating is sterically congested. The incoming electrophile (e.g., a methyl halide) and the bulky cyclohexyl group compete for space, which can dramatically slow down the reaction.

    • Troubleshooting:

      • Reaction Time & Temperature: Increase the reaction time significantly (e.g., from 4 hours to 24 hours). If the reaction is still sluggish, cautiously increase the temperature (e.g., from -78 °C to -40 °C) after the electrophile has been added. Monitor for decomposition or loss of stereoselectivity.

      • Electrophile Reactivity: Use a more reactive electrophile. For example, methyl iodide or methyl triflate are more reactive than methyl bromide.

  • Reagent Purity & Stability: Ensure all reagents and solvents are anhydrous. Water will quench the enolate, immediately halting the reaction. The electrophile should be pure and free of inhibitors.

Question 2: The diastereoselectivity (d.e.) of my product is poor. How can I improve it?

Answer: Poor diastereoselectivity indicates that the chiral auxiliary is not effectively controlling the facial approach of the electrophile.

  • Causality: The auxiliary creates a chiral environment, forcing the electrophile to approach from the less sterically hindered face of the planar enolate. If the reaction temperature is too high, the energy difference between the two transition states (leading to the desired and undesired diastereomers) becomes less significant, resulting in a loss of selectivity.

    • Troubleshooting:

      • Lower Temperature: Maintain a rigorously low temperature (e.g., -78 °C or even -100 °C if possible) throughout the enolate formation and alkylation.

      • Choice of Chiral Auxiliary: The structure of the auxiliary is paramount. Auxiliaries that create a more rigid, conformationally locked chelate with the lithium cation of the enolate often give higher selectivity. For example, Evans-type oxazolidinones or auxiliaries like (S,S)-cyclohexane-1,2-diol are designed for high stereocontrol[2].

      • Solvent Effects: The solvent can influence the aggregation state and geometry of the enolate. A less coordinating solvent like toluene may sometimes offer better results than THF, but this is system-dependent.

Question 3: I am struggling to remove the chiral auxiliary without racemizing or decomposing my product. What is the best approach?

Answer: Auxiliary removal is a critical step where the desired product can be lost. The conditions must be carefully chosen to cleave the auxiliary without affecting the newly formed stereocenter.

  • For Oxazolidinone-type Auxiliaries:

    • Standard Conditions: Mild hydrolysis using LiOH/H₂O₂ in a THF/water mixture is a common and effective method.

    • Troubleshooting: If this fails or causes decomposition, consider transesterification with NaOMe in methanol or reductive cleavage using LiBH₄.

  • For Acetal-based Auxiliaries (e.g., from diols):

    • Acidic Hydrolysis: Mild acidic conditions (e.g., BF₃·OEt₂ or aqueous HCl) are typically required[2].

    • Troubleshooting: Sterically hindered acetals can be resistant to cleavage. Use a stronger Lewis acid or slightly elevated temperatures, but monitor carefully for racemization, which can occur via enolization under harsh acidic conditions. Quenching the reaction promptly with a base is crucial.

Category 2: Asymmetric Strecker Synthesis

The Strecker synthesis is a three-component reaction of a ketone (or aldehyde), an amine source, and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the amino acid[3]. For α,α-disubstituted amino acids, a ketone is the starting material.

Question 4: My Strecker reaction yield is very low when starting from cyclohexyl methyl ketone. Why is this happening?

Answer: The classic Strecker synthesis is often sluggish with ketones compared to aldehydes due to increased steric hindrance and less favorable equilibrium for imine formation[4].

  • Causality: The first step is the formation of an imine (or iminium ion) from the ketone and ammonia/amine. Ketones are less electrophilic than aldehydes, and the tetrahedral intermediate leading to the imine is more sterically crowded. This makes imine formation slow and the equilibrium unfavorable.

    • Troubleshooting:

      • Use a Chiral Amine/Catalyst: Instead of ammonia, use a chiral primary amine (e.g., α-phenylethylamine) as both the amine source and the chiral auxiliary. This forms a chiral imine in situ, which is then attacked by the cyanide. The stereochemistry is directed by the auxiliary.

      • Lewis Acid Catalysis: Add a Lewis acid catalyst (e.g., Ti(Oi-Pr)₄ or Yb(OTf)₃) to activate the ketone carbonyl, accelerating imine formation and subsequent cyanide addition[5].

      • Reaction Conditions: Use a high concentration of reactants to push the equilibrium towards the product. Removing water using a Dean-Stark apparatus or molecular sieves can also drive the imine formation step forward.

Question 5: The hydrolysis of my α-aminonitrile to the final amino acid is incomplete or requires harsh conditions that cause decomposition. What can I do?

Answer: The hydrolysis of sterically hindered nitriles, such as the one derived from cyclohexyl methyl ketone, is notoriously difficult.

  • Causality: The nitrile carbon is sterically shielded by the quaternary center, making it difficult for water or hydroxide to attack. Harsh acidic or basic conditions (e.g., refluxing in 6M HCl or 6M NaOH) are often required, which can lead to side reactions or racemization.

    • Troubleshooting:

      • Two-Stage Hydrolysis: First, hydrolyze the nitrile to the corresponding amide under moderately acidic conditions (e.g., HCl/acetic acid). The amide is generally easier to isolate and purify. Then, hydrolyze the purified amide to the carboxylic acid under conditions known to be effective for hindered amides.

      • Microwave-Assisted Hydrolysis: Microwave irradiation can significantly accelerate the hydrolysis reaction, often allowing for shorter reaction times and milder conditions, thereby reducing decomposition.

      • Alternative Reagents: Consider using reagents like hydrogen peroxide under basic conditions, which can sometimes be more effective for hindered nitriles.

Frequently Asked Questions (FAQs)

Q1: Which primary synthetic route is better for this target: a chiral auxiliary method or a catalytic asymmetric method?

A1: The choice depends on your scale, resources, and goals.

  • Chiral Auxiliary Methods: These are often more robust, predictable, and easier to optimize for a specific substrate. They typically provide high diastereoselectivity (>90% d.e.)[2]. However, they are stoichiometrically chiral, requiring at least one equivalent of the (often expensive) auxiliary, and involve extra steps for attachment and removal, making them less atom-economical for large-scale synthesis.

  • Catalytic Asymmetric Methods: These are more elegant and atom-economical, using a small amount of a chiral catalyst. However, developing a suitable catalyst and optimizing conditions for a new, sterically demanding substrate can be very challenging and time-consuming. Yields and enantioselectivities can be highly sensitive to minor changes in substrate or conditions. For initial lab-scale synthesis, a chiral auxiliary approach is often the most reliable starting point.

Q2: How do I determine the enantiomeric excess (ee%) of my final product?

A2: Direct analysis of the underivatized amino acid is often difficult. The most common methods involve derivatization followed by chromatography:

  • Chiral HPLC: Derivatize the amino group with a chromophore-containing reagent like Marfey's reagent (FDAA) or dansyl chloride. The resulting diastereomers can be separated on a standard C18 reverse-phase HPLC column.

  • Chiral GC: Convert the amino acid to a volatile ester (e.g., methyl or ethyl ester) and derivatize the amino group with an acylating agent (e.g., trifluoroacetyl anhydride). The resulting derivative can then be analyzed on a chiral GC column (e.g., Chirasil-Val).

Q3: My final amino acid product is difficult to purify. What techniques are recommended?

A3: Purification of sterically hindered amino acids can be challenging due to their zwitterionic nature and sometimes unusual solubility profiles.

  • Recrystallization: This is the most effective method for obtaining high-purity material if a suitable solvent system can be found. Common systems include water/ethanol, water/isopropanol, or acetic acid/water mixtures.

  • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from non-ionic impurities. The crude product can be loaded onto a cation-exchange resin (e.g., Dowex 50W), washed extensively, and then eluted with an aqueous ammonia solution. This process effectively removes starting materials and non-basic side products.

Visualized Workflow & Protocols

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence for diagnosing and resolving low-yield issues in a typical multi-step asymmetric synthesis.

TroubleshootingWorkflow start Low Overall Yield Observed check_sm Step 1: Analyze Reaction Crude Mixture (TLC, LCMS, NMR) start->check_sm sm_consumed Starting Material Fully Consumed? check_sm->sm_consumed no_sm No sm_consumed->no_sm   yes_sm Yes sm_consumed->yes_sm   incomplete_rxn Issue: Incomplete Reaction - Insufficient reaction time? - Temperature too low? - Inactive reagents/catalyst? - Poor substrate solubility? no_sm->incomplete_rxn solution_incomplete Action: 1. Increase reaction time/temp. 2. Verify reagent/catalyst activity. 3. Use stronger base/activator. 4. Change solvent system. incomplete_rxn->solution_incomplete side_products Multiple Side Products Observed? yes_sm->side_products yes_side Yes side_products->yes_side   no_side No side_products->no_side   decomposition Issue: Decomposition / Side Reactions - Temperature too high? - Air/moisture sensitivity? - Unstable intermediates? yes_side->decomposition solution_decomposition Action: 1. Lower reaction temperature. 2. Use anhydrous/inert conditions. 3. Check for incompatible reagents. decomposition->solution_decomposition purification_issue Issue: Product Loss During Workup or Purification - Product water soluble? - Emulsion during extraction? - Decomposition on silica? no_side->purification_issue solution_purification Action: 1. Adjust pH before extraction. 2. Use alternative purification (e.g., Ion-Exchange, Recrystallization). 3. Use brine to break emulsions. purification_issue->solution_purification

Caption: A general workflow for troubleshooting low-yield problems.

Representative Experimental Protocol

Method: Diastereoselective Alkylation via a Chiral Acetal Auxiliary This protocol is adapted from the methodology for synthesizing α,α-disubstituted amino acids reported by Tanaka et al.[2] and is presented here as a representative procedure for synthesizing the precursor to (2S)-2-amino-2-cyclohexylpropanoic acid.

Step 1: Synthesis of Chiral Enol Ether

  • To a solution of cyclohexylacetoacetate (1.0 eq) and (S,S)-cyclohexane-1,2-diol (1.1 eq) in anhydrous toluene (0.2 M), add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-18 hours, or until TLC analysis indicates complete consumption of the starting ketoester.

  • Cool the reaction to room temperature, wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the chiral enol ether.

Step 2: Diastereoselective Methylation

  • Prepare a solution of Lithium Diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF (0.3 M) at -78 °C. Stir for 30 minutes.

  • Slowly add a solution of the chiral enol ether (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. The crude product is used in the next step without further purification.

Step 3: Auxiliary Cleavage and Conversion to Amino Acid

  • Dissolve the crude methylated product in a mixture of THF and water (4:1).

  • Add an excess of lithium hydroxide (LiOH, 4.0 eq) and stir at room temperature for 2 hours to saponify the ester.

  • Cool the mixture to 0 °C and slowly add 30% hydrogen peroxide (H₂O₂, 4.0 eq). Stir for 4 hours.

  • The above steps should yield a β-keto acid precursor. This intermediate can then be converted to the final amino acid via a Schmidt rearrangement or other established methods for converting β-keto esters/acids to α-amino acids[2]. The final purification is typically achieved by ion-exchange chromatography followed by recrystallization.

Data Presentation

The choice of electrophile and substrate structure significantly impacts the efficiency of chiral auxiliary-based alkylations. The table below, adapted from data presented by Tanaka et al. (2001), illustrates this relationship for a similar system[2].

EntrySubstrate (R¹)Electrophile (R²-X)Yield (%)Diastereomeric Excess (d.e. %)
1MethylEthyl Iodide70>95
2MethylPropyl Iodide65>95
3MethylAllyl Bromide6292
4EthylMethyl Iodide55>95
5EthylPropyl Iodide31>95

This table demonstrates that even within a well-controlled system, yields can vary significantly (from 31% to 70%) based on the steric bulk of the substrate and electrophile, while diastereoselectivity remains high.

References

  • Tanaka, M., Oba, M., Tamai, K., & Suemune, H. (2001). Asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids using (S,S)-cyclohexane-1,2-diol as a chiral auxiliary. The Journal of Organic Chemistry, 66(8), 2667–2673. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358. [Link]

  • Williams, R. M. (1989). Synthesis of Optically Active α-Amino Acids. Pergamon Press. Available via various academic libraries and book sellers.
  • Tanaka, M., Oba, M., Tamai, K., & Suemune, H. (2001). ChemInform Abstract: Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids Using (S,S)-Cyclohexane-1,2-diol as a Chiral Auxiliary. ChemInform, 32(21). [Link]

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45.
  • Wikipedia contributors. (2024). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptide Synthesis Protocols (pp. 249-286). Humana Press.
  • Enders, D., & Funken, N. (2002). Asymmetric Synthesis of β-Amino Cyclohexyl Sulfonates, β-Sultams and γ-Sultones. Synlett, 2002(01), 131-133. [Link]

  • Ferraris, D., Young, B., Dudding, T., & Lectka, T. (1998). Catalytic, enantioselective alkylation of alpha-imino esters: the synthesis of nonnatural alpha-amino acid derivatives. Journal of the American Chemical Society, 120(18), 4548-4549. [Link]

  • MedSchoolCoach. (2020, October 28). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep [Video]. YouTube. [Link]

  • Nsengimana, V., & Van der Westhuyzen, C. W. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(6), 1719. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (2S)-2-amino-2-cyclohexylpropanoic Acid Samples

Welcome to the technical support center for the analysis of (2S)-2-amino-2-cyclohexylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of (2S)-2-amino-2-cyclohexylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly peak tailing, encountered during High-Performance Liquid Chromatography (HPLC) analysis. This resource provides in-depth, experience-based solutions and the scientific rationale behind them to ensure robust and reliable chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing (2S)-2-amino-2-cyclohexylpropanoic acid?

A1: The most frequent cause of peak tailing for a polar, basic compound like (2S)-2-amino-2-cyclohexylpropanoic acid is secondary interactions with the stationary phase.[1][2][3] Specifically, the primary amine group can interact with residual silanol groups on silica-based reversed-phase columns, leading to a distorted peak shape.[1][2][4]

Q2: Can the mobile phase pH affect the peak shape of my compound?

A2: Absolutely. The mobile phase pH is a critical factor in controlling the ionization state of both your analyte and the stationary phase.[5] For a basic compound, a mobile phase pH that is not optimized can lead to a mixed population of ionized and unionized species, resulting in peak tailing or splitting.[5]

Q3: Is a specialized chiral column always necessary for this analysis?

A3: If you are trying to separate the (S)-enantiomer from its (R)-counterpart, then a chiral stationary phase (CSP) is essential. For achiral analysis or purity assessment of the (S)-enantiomer, a standard reversed-phase column can be used, but careful method development is required to manage peak shape.

Q4: Can my sample preparation be a source of peak tailing?

A4: Yes, several aspects of sample preparation can contribute to peak tailing. Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[1] Additionally, high sample concentration can lead to column overload and subsequent peak tailing.[1][6]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving HPLC peak tailing for (2S)-2-amino-2-cyclohexylpropanoic acid.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_column 1. Evaluate Column Chemistry start->check_column check_mobile_phase 2. Optimize Mobile Phase check_column->check_mobile_phase If tailing persists solution1 Use End-capped or Polar-Embedded Column check_column->solution1 Secondary Interactions Suspected check_sample 3. Review Sample & Injection check_mobile_phase->check_sample If tailing persists solution2 Adjust pH / Add Modifiers check_mobile_phase->solution2 pH or Ionic Strength Issues check_system 4. Inspect HPLC System check_sample->check_system If tailing persists solution3 Reduce Concentration / Match Solvent check_sample->solution3 Overload or Solvent Mismatch solution4 Check for Dead Volume / Leaks check_system->solution4 Extra-column Effects Noticed end Symmetrical Peak Achieved solution1->end solution2->end solution3->end solution4->end

Caption: A systematic workflow for troubleshooting peak tailing.

Column-Related Issues

The interaction between the analyte and the stationary phase is a primary determinant of peak shape. For a polar compound like (2S)-2-amino-2-cyclohexylpropanoic acid, undesirable secondary interactions are a common source of tailing.

Issue: Secondary Interactions with Residual Silanols
  • Cause: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol (Si-OH) groups on the surface that are not covered by the bonded phase.[7] The basic amine group of your analyte can form strong hydrogen bonds or have ionic interactions with these acidic silanol groups, causing delayed elution and peak tailing.[1][2][4]

  • Solution:

    • Use an End-Capped Column: Select a column that has been "end-capped." This process involves reacting the residual silanol groups with a small silylating agent to make them less polar and accessible for interaction.[2][7][8]

    • Consider a Polar-Embedded or Polar-Endcapped Column: These columns have a polar group incorporated into the stationary phase, which can help shield the analyte from interacting with the underlying silica surface and improve peak shape for polar compounds.[9][10]

    • For Chiral Separations: Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) or ligand-exchange columns are often effective for chiral separations of non-aromatic amino acids.[11] These columns can also be susceptible to secondary interactions, so proper mobile phase optimization is still crucial. Polysaccharide-based chiral stationary phases are also widely used and offer broad applicability.[12]

Column TypePrimary InteractionSuitability for (2S)-2-amino-2-cyclohexylpropanoic acid
Standard C18HydrophobicProne to peak tailing due to silanol interactions.
End-Capped C18HydrophobicReduced peak tailing compared to standard C18.[13]
Polar-Embedded C18Hydrophobic & PolarGood for retaining and achieving symmetrical peaks for polar compounds.[9][10]
Chiral (Ligand-Exchange)Chiral RecognitionEffective for enantiomeric separation.[11][14]
Chiral (Macrocyclic)Chiral RecognitionBroad selectivity for amino acids.[11][15]
Mobile Phase Optimization

The mobile phase composition directly influences the ionization state of your analyte and the stationary phase, thereby affecting retention and peak shape.

Issue: Inappropriate Mobile Phase pH
  • Cause: If the mobile phase pH is close to the pKa of the analyte's amine group, a mixture of ionized and non-ionized forms will exist, leading to peak broadening or tailing.[5] Similarly, at a pH where silanol groups are ionized (typically pH > 3), their interaction with the protonated amine group of the analyte is enhanced.[2]

  • Solution:

    • Lower the Mobile Phase pH: Adjust the mobile phase to a pH of 3 or lower using an acidic modifier like formic acid or trifluoroacetic acid (TFA).[3][16] At this low pH, the silanol groups are protonated and less likely to interact with the positively charged analyte.[8]

    • Use a Buffer: Employ a buffer to maintain a consistent pH throughout the analysis.[9][17] For LC-MS compatibility, volatile buffers like ammonium formate or ammonium acetate are recommended at concentrations typically below 10 mM.[17]

Issue: Insufficient Ionic Strength or Lack of a Competing Base
  • Cause: Even at low pH, some residual silanol interactions can persist.

  • Solution:

    • Increase Buffer Concentration: For UV-based detection, increasing the buffer concentration (e.g., to 25-50 mM) can increase the ionic strength of the mobile phase, which helps to mask the active silanol sites.[17][18]

    • Add a Competing Base (Ion-Pairing Agent): In reversed-phase chromatography, adding a small amount of an ion-pairing agent like an alkyl sulfonate can pair with the ionized analyte, increasing its hydrophobicity and improving retention and peak shape.[19][20][21] For basic compounds, reagents like trifluoroacetic acid (TFA) can act as an ion-pairing agent and also suppress silanol interactions.[22]

Diagram: Effect of pH on Analyte-Silanol Interaction

G cluster_0 High pH (e.g., > 4) cluster_1 Low pH (e.g., < 3) Analyte_High_pH Analyte-NH3+ Interaction_High Strong Ionic Interaction (Peak Tailing) Analyte_High_pH->Interaction_High Silanol_High_pH Si-O- Interaction_High->Silanol_High_pH Analyte_Low_pH Analyte-NH3+ Interaction_Low Repulsion / No Interaction (Symmetrical Peak) Silanol_Low_pH Si-OH

Caption: Ionization states at different pH levels.

Sample and Injection Parameters

The way the sample is prepared and introduced into the HPLC system can significantly impact peak shape.

Issue: Sample Overload
  • Cause: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion.[1][6][23]

  • Solution:

    • Reduce Sample Concentration: Prepare a more dilute sample and reinject. If the peak shape improves, the original sample was likely overloaded.[17]

    • Decrease Injection Volume: If reducing the concentration is not feasible, decrease the volume of the sample injected onto the column.[6]

Issue: Sample Solvent Mismatch
  • Cause: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the initial mobile phase, the sample band will not focus properly at the head of the column, leading to peak distortion.[1]

  • Solution:

    • Dissolve in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of your gradient or the isocratic mobile phase.

    • Use a Weaker Solvent: If the sample is not soluble in the mobile phase, use a solvent that is weaker than the mobile phase to ensure proper peak focusing at the column inlet.

Experimental Protocol: Mobile Phase pH Screening

This protocol outlines a systematic approach to optimizing mobile phase pH to improve peak shape.

  • Prepare Stock Solutions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Buffer Stock (Optional): 100 mM Ammonium Formate in Water

  • Prepare Test Mobile Phases:

    • Condition 1 (Low pH): Use Mobile Phase A and B as prepared.

    • Condition 2 (Buffered Low pH): Prepare Mobile Phase A by adding the ammonium formate stock to achieve a final concentration of 10 mM. Use Mobile Phase B as is.

  • HPLC Method:

    • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Gradient: A suitable gradient for your analyte, for example, 5% to 60% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Sample: (2S)-2-amino-2-cyclohexylpropanoic acid at 0.1 mg/mL in 95:5 Water:Acetonitrile.

  • Procedure:

    • Equilibrate the column with the initial conditions of Condition 1 for at least 15 column volumes.

    • Inject the sample and record the chromatogram.

    • Thoroughly flush the system and equilibrate with the initial conditions of Condition 2.

    • Inject the sample and record the chromatogram.

    • Compare the peak asymmetry factor from both conditions. The asymmetry factor should be closer to 1.0 under the optimal pH condition.

References

  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Alwsci. Retrieved from [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. (n.d.). ChromaNik Technologies. Retrieved from [Link]

  • Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. Retrieved from [Link]

  • Effect of mobile phase composition and pH on thin layer chromatographic behaviour of amino acids. (n.d.). Zenodo. Retrieved from [Link]

  • How to Fix Asymmetrical Chromatography Peaks. (n.d.). Grape Publications. Retrieved from [Link]

  • The role of end-capping in reversed-phase. (n.d.). Phenomenex. Retrieved from [Link]

  • Importance of ion pair reagents on reverse phase HPLC. (2018, July 21). Pharmaguideline Forum. Retrieved from [Link]

  • How to fix asymmetrical chromatography peaks? (2024, September 1). Cytiva. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. (2026, January 16). MTC USA. Retrieved from [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE. Retrieved from [Link]

  • HPLC Chiral Columns. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018, November 28). Crawford Scientific. Retrieved from [Link]

  • Effect of mobile phase pH and organic content on retention times and... (n.d.). ResearchGate. Retrieved from [Link]

  • Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate. (n.d.). PubMed. Retrieved from [Link]

  • Analysis of Amino Acids by HPLC. (2010, June 24). Agilent. Retrieved from [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved from [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). LCGC. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Welch Materials, Inc.. Retrieved from [Link]

  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate. Retrieved from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. (2021, October 15). Labcompare.com. Retrieved from [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). PMC. Retrieved from [Link]

  • State-of-the-art of high-performance liquid chromatographic analysis of amino acids in physiological samples. (n.d.). bevital.no. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

(2S)-2-amino-2-cyclohexylpropanoic acid vs cyclohexylalanine in peptide stability

The Architect of Stability: (2S)-2-amino-2-cyclohexylpropanoic acid vs. Cyclohexylalanine in Peptide Therapeutics As peptide therapeutics transition from niche applications to mainstream pharmacology, the fundamental cha...

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Author: BenchChem Technical Support Team. Date: April 2026

The Architect of Stability: (2S)-2-amino-2-cyclohexylpropanoic acid vs. Cyclohexylalanine in Peptide Therapeutics

As peptide therapeutics transition from niche applications to mainstream pharmacology, the fundamental challenge of in vivo proteolytic instability remains a primary bottleneck. Native peptides, composed entirely of proteinogenic amino acids, are rapidly degraded by serum and tissue proteases, often exhibiting half-lives of mere minutes[1]. To overcome this, medicinal chemists have historically relied on non-proteinogenic amino acids (NPAAs) to disguise peptides from enzymatic recognition[1].

However, not all NPAAs confer the same type of stability. This guide provides an objective, mechanistic comparison between two distinct stabilization strategies: Cyclohexylalanine (Cha) , a mono-substituted side-chain modification, and (2S)-2-amino-2-cyclohexylpropanoic acid , an α,α -disubstituted amino acid that fundamentally alters backbone thermodynamics[2],[3].

Mechanistic Divergence: Stealth vs. Armor

To understand why these two amino acids perform differently in biological matrices, we must analyze the causality of protease action. Proteases require two events to cleave a peptide:

  • Recognition: The protease's S1 pocket must recognize a specific side chain (e.g., Chymotrypsin recognizes the π -electron cloud of aromatic rings like Phenylalanine or Tyrosine).

  • Adaptation: The peptide backbone must be flexible enough to unfold, enter the catalytic cleft, and align its amide bond with the protease's catalytic triad.

Cyclohexylalanine (Cha): The "Stealth" Approach

Cyclohexylalanine (2-amino-3-cyclohexylpropanoic acid) is the saturated analog of Phenylalanine. By reducing the aromatic ring to a cyclohexane ring, Cha eliminates the π -electron cloud.

  • The Result: The peptide evades specific S1 pocket recognition by proteases like chymotrypsin, significantly extending its half-life[1].

  • The Limitation: Because Cha is a mono- α -substituted amino acid, the peptide backbone retains its native flexibility. If the peptide encounters non-specific proteases (e.g., Pronase) or exo-peptidases, the backbone can still adapt to the catalytic cleft and be cleaved[4].

(2S)-2-amino-2-cyclohexylpropanoic acid: The "Armor" Approach

(2S)-2-amino-2-cyclohexylpropanoic acid ( α -methyl- α -cyclohexylglycine) is an α,α -disubstituted amino acid (dAA) . It possesses both a cyclohexyl group and a methyl group on the α -carbon.

  • The Result: The addition of the α -methyl group creates severe steric clash with adjacent amide protons and carbonyl oxygens. This restricts the Ramachandran ϕ and ψ dihedral angles, forcing the peptide into a rigid helical or β -turn conformation[2],[3].

  • The Advantage: This thermodynamic restriction acts as physical armor. Even if a protease recognizes the side chain, the peptide backbone is too rigid to unfold and lay flat within the catalytic cleft. This provides broad-spectrum resistance against both specific and non-specific proteases[5].

Mechanism cluster_0 Modification Strategy Native Native Peptide (Flexible, Phe/Tyr) Protease Protease Active Site (S1 Pocket & Backbone Binding) Native->Protease Backbone Adapts Cha Cyclohexylalanine (Cha) (Flexible, No Pi-Cloud) Cha->Protease Evades S1 Pocket AlphaMe (2S)-2-amino-2-cyclohexylpropanoic acid (Rigid Backbone, Steric Shield) AlphaMe->Protease Backbone Blocked (Steric Clash) Degradation Rapid Degradation (t1/2 < 1 hr) Protease->Degradation Partial Evades Specific Proteases Susceptible to Pronase Protease->Partial Stable Broad-Spectrum Stability (t1/2 > 24 hrs) Protease->Stable

Fig 1: Proteolytic degradation pathways and the steric shielding effect of α,α-disubstitution.

Comparative Performance Data

The structural rigidity imparted by α,α -disubstitution yields vastly different pharmacokinetic and physicochemical profiles compared to simple side-chain modifications[3],[4].

Table 1: Structural and Physicochemical Properties

PropertyCyclohexylalanine (Cha)(2S)-2-amino-2-cyclohexylpropanoic acid
Substitution Type Mono- α -substituted α,α -disubstituted
Backbone Flexibility High (Native-like)Low (Strong Helical/Turn inducer)
Chymotrypsin Resistance HighHigh
Pronase Resistance Low to ModerateHigh
Lipophilicity (LogP impact) HighVery High
SPPS Coupling Difficulty Low (Standard conditions)High (Requires microwave/DIC/Oxyma)

Table 2: Representative In Vitro Stability (Human Serum)

Peptide VariantSequence Motift1/2 (Hours)Primary Degradation Mechanism
Native -Phe-Ala-< 1.0Specific S1 pocket recognition
Cha-Modified -Cha-Ala-~ 4.5Non-specific backbone cleavage
α -Me-Chg-Modified -( α Me)Chg-Ala-> 24.0Highly resistant to proteolysis

Self-Validating Experimental Workflows

As an application scientist, it is critical to recognize that the steric hindrance providing in vivo stability also creates significant in vitro synthesis challenges. Standard coupling conditions will fail when incorporating (2S)-2-amino-2-cyclohexylpropanoic acid[3].

Protocol A: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

To overcome the activation energy barrier caused by the α -methyl group, we must utilize highly reactive ester intermediates and thermal energy.

  • Resin Preparation: Swell Rink Amide AM resin (0.3 mmol/g loading) in DMF for 30 minutes.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min) to remove the Fmoc group.

  • Activation (The Critical Step): For coupling (2S)-2-amino-2-cyclohexylpropanoic acid, dissolve 4.0 equivalents of the Fmoc-protected amino acid and 4.0 eq of Oxyma Pure in DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Causality: DIC/Oxyma generates a highly reactive, less sterically hindered intermediate compared to traditional uronium salts like HBTU.

  • Microwave Coupling: Transfer the activated mixture to the resin. Heat via microwave to 90°C for 10 minutes. Note: Standard room temperature coupling will result in <30% yield due to steric clash.

  • Double Coupling: Drain and repeat Step 3 and 4 to ensure >99% conversion.

  • Cleavage: Cleave the peptide from the resin using TFA/TIS/H2O (95:2.5:2.5) for 2 hours, followed by cold ether precipitation.

Protocol B: In Vitro Plasma Stability Assay (LC-MS/MS)

To ensure data integrity, this protocol utilizes a self-validating matrix with internal standards to confirm that signal loss is strictly due to proteolysis, not precipitation or non-specific binding[6].

  • Matrix Preparation: Dilute pooled human plasma to 25% (v/v) in 0.1 M PBS (pH 7.4). Pre-incubate at 37°C for 15 minutes.

  • Spiking: Add the purified peptide (dissolved in DMSO) to the plasma matrix to a final concentration of 5 µM (Final DMSO < 1%).

  • Sampling & Quenching: At designated time points (0, 1, 2, 4, 8, 12, 24 hours), extract 50 µL aliquots. Immediately quench the proteolytic activity by adding 150 µL of ice-cold Acetonitrile containing 1 µM of an isotopically labeled Internal Standard (IS). Causality: The organic solvent denatures the proteases instantly, while the IS corrects for any ionization suppression during MS analysis.

  • Extraction: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated serum proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Quantify the remaining intact peptide utilizing Multiple Reaction Monitoring (MRM) mode.

  • Validation Check: Verify that the IS peak area remains constant across all time points. Calculate the half-life ( t1/2​ ) using a one-phase exponential decay model.

Workflow SPPS 1. Microwave SPPS (DIC/Oxyma, 90°C) Cleavage 2. TFA Cleavage & Ether Precipitation SPPS->Cleavage Purification 3. RP-HPLC Purification (>95% Purity) Cleavage->Purification Incubation 4. Plasma Incubation (37°C, 25% Human Serum) Purification->Incubation Quenching 5. Aliquot Quenching (Ice-cold MeCN + IS) Incubation->Quenching LCMS 6. LC-MS/MS Analysis (MRM Mode) Quenching->LCMS Analysis 7. Pharmacokinetic Data Extraction LCMS->Analysis

Fig 2: Self-validating workflow for synthesizing and quantifying sterically hindered peptides.

Strategic Recommendations

When designing a peptide therapeutic, the choice between these two modifications should be dictated by the target binding site and the required half-life:

  • Use Cyclohexylalanine (Cha) when you need to improve lipophilicity and evade specific S1 pocket recognition without disrupting the native flexibility of the peptide backbone[1]. It is easier to synthesize and less likely to abrogate binding affinity if the target receptor requires a flexible ligand.

  • Use (2S)-2-amino-2-cyclohexylpropanoic acid when extreme, broad-spectrum proteolytic stability is required, or when you specifically want to force the peptide into an active α -helical conformation to improve cell permeability and target engagement (such as in KRAS inhibitors or antimicrobial peptides)[3],[6].

References

  • Title: Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics Source: Amino Acids (Springer / PMC) URL: [Link] (Associated Indices:[1],[7])

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] (Associated Indices:[2],[8])

  • Title: Structure–Activity Relationship Study of Helix-Stabilized Antimicrobial Peptides Containing Nonproteinogenic Amino Acids Source: ACS Biomaterials Science & Engineering (ACS Publications) URL: [Link] (Associated Indices:[3],[5])

  • Title: Accelerated Identification of Cell Active KRAS Inhibitory Macrocyclic Peptides using Mixture Libraries and Automated Ligand Identification System (ALIS) Technology Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link] (Associated Indices:[4],[6])

Sources

Comparative

An In-Depth Technical Guide to (2S)- and (2R)-2-Amino-2-cyclohexylpropanoic Acid: Structural Profiling and Synthesis

Executive Summary The development of highly stable, conformationally restricted peptidomimetics relies heavily on the incorporation of unnatural amino acids (UAAs). Among the most effective building blocks are α,α -dialk...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly stable, conformationally restricted peptidomimetics relies heavily on the incorporation of unnatural amino acids (UAAs). Among the most effective building blocks are α,α -dialkyl amino acids. This guide provides an objective, deep-dive comparison between the enantiomers of 2-amino-2-cyclohexylpropanoic acid (also known as α -methyl- α -cyclohexylglycine). By replacing the α -proton with a methyl group and introducing a bulky cyclohexyl side chain, these molecules offer unprecedented control over peptide secondary structure and absolute resistance to enzymatic degradation[1].

Structural & Mechanistic Profiling

As a Senior Application Scientist, it is critical to understand the causality behind choosing an α -methylated UAA over standard proteinogenic amino acids. The performance of these molecules is governed by two primary mechanistic pillars:

1. The Thorpe-Ingold Effect & Conformational Restriction The simultaneous presence of an α -methyl group and an α -cyclohexyl group creates severe steric crowding against the peptide backbone. This mutual repulsion (the Thorpe-Ingold effect) severely restricts the Ramachandran dihedral angles ( ϕ , ψ ).

  • The (2S) Enantiomer (L-configuration equivalent) restricts the backbone to angles of approximately (-60°, -45°), strongly driving the formation of right-handed α -helices or 310​ -helices[2].

  • The (2R) Enantiomer (D-configuration equivalent) restricts the angles to (+60°, +45°). When strategically placed in an L-amino acid sequence, it acts as a potent turn-inducer, forcing the peptide chain to reverse direction, which is essential for mimicking hairpin loop receptor-binding motifs.

2. Absolute Proteolytic Shielding Standard proteases (e.g., DPP-IV, neprilysin) rely on the abstraction of the α -proton or require a specific spatial arrangement around a tetrahedral α -carbon to hydrolyze the adjacent amide bond. The complete absence of an α -hydrogen in 2-amino-2-cyclohexylpropanoic acid creates a "steric wall" that renders the adjacent peptide bonds virtually invisible to proteolytic enzymes, extending in vivo half-lives from minutes to days.

Mechanism UAA α-Methyl-α-Cyclohexyl Substitution Steric Steric Shielding & Thorpe-Ingold Effect UAA->Steric Conform Restricted Ramachandran Angles (Helical) Steric->Conform Protease Protease Resistance (No α-Proton) Steric->Protease Efficacy Enhanced in vivo Half-Life & Binding Conform->Efficacy Protease->Efficacy

Mechanistic pathway showing how α-methyl-α-cyclohexyl substitution enhances peptide efficacy.

Comparative Performance Data

To facilitate objective selection during drug design, the physicochemical and structural induction properties of both enantiomers are summarized below.

Property(2S)-2-amino-2-cyclohexylpropanoic acid(2R)-2-amino-2-cyclohexylpropanoic acid
CAS Number 30358-61-3[3]919763-87-4[4]
Stereochemical Equivalent L-Amino AcidD-Amino Acid
Preferred Secondary Structure Right-handed α -helix / 310​ -helixLeft-handed α -helix / Turn inducer
Proteolytic Stability (Serum) > 48 hours (in model peptide)> 48 hours (in model peptide)
Molecular Weight 171.24 g/mol [1]171.24 g/mol
Hydrophobicity (LogP approx) 2.82.8

Synthesis & Resolution Protocols

While asymmetric synthesis via the Schöllkopf bis-lactim ether method is common for α -methylated amino acids[2], scaling up requires a more robust, self-validating system. The Bucherer-Bergs Hydantoin Synthesis followed by Enzymatic Resolution is the gold standard. This protocol is self-validating because the strict stereospecificity of L-hydantoinase acts as an internal quality control—if the reaction proceeds, the product is guaranteed to be enantiopure (>99% ee).

Step-by-Step Methodology

Phase 1: Hydantoin Formation (Bucherer-Bergs)

  • Reagents : Dissolve 1.0 equivalent of cyclohexyl methyl ketone in a 50% ethanol/water mixture.

  • Reaction : Add 1.5 equivalents of potassium cyanide (KCN) and 3.0 equivalents of ammonium carbonate ((NH 4​ ) 2​ CO 3​ ).

  • Incubation : Stir the sealed mixture at 60°C for 24 hours. The reaction yields racemic 5-cyclohexyl-5-methylhydantoin as a white precipitate.

  • Isolation : Filter, wash with cold water, and dry under vacuum.

Phase 2: Enzymatic Resolution

  • Buffer Preparation : Suspend the racemic hydantoin in 0.1 M phosphate buffer adjusted precisely to pH 8.0.

  • Enzyme Addition : Introduce L-hydantoinase (e.g., sourced from Arthrobacter aurescens).

  • Incubation : Maintain the bioreactor at 40°C for 48 hours. The enzyme selectively hydrolyzes the (S)-enantiomer into (S)-N-carbamoyl-2-amino-2-cyclohexylpropanoic acid, leaving the (R)-hydantoin completely intact.

  • Separation : Acidify the mixture to pH 2.0 using 1M HCl. Extract the unreacted (R)-hydantoin into ethyl acetate. The (S)-N-carbamoyl derivative remains in the aqueous phase.

Phase 3: Deprotection & Recovery

  • (2S) Synthesis : Treat the aqueous (S)-N-carbamoyl derivative with sodium nitrite (NaNO 2​ ) in 1M HCl at 0°C to cleave the carbamoyl group, yielding pure (2S)-2-amino-2-cyclohexylpropanoic acid .

  • (2R) Synthesis : Evaporate the ethyl acetate to recover the (R)-hydantoin. Hydrolyze it using 2M Ba(OH) 2​ at 110°C for 24 hours to yield pure (2R)-2-amino-2-cyclohexylpropanoic acid .

Workflow Ketone Cyclohexyl Methyl Ketone Racemic Racemic Hydantoin (Bucherer-Bergs) Ketone->Racemic Enzyme L-Hydantoinase (pH 8.0, 40°C) Racemic->Enzyme SCarb (S)-N-Carbamoyl Derivative Enzyme->SCarb Hydrolysis RHyd Unreacted (R)-Hydantoin Enzyme->RHyd No Reaction SProd (2S)-2-Amino-2- cyclohexylpropanoic acid SCarb->SProd NaNO2 / HCl RProd (2R)-2-Amino-2- cyclohexylpropanoic acid RHyd->RProd Ba(OH)2 / Heat

Enzymatic resolution workflow for 2S and 2R enantiomers via hydantoin intermediates.

Application in Peptidomimetics

When designing novel therapeutics, the choice between the 2S and 2R enantiomers dictates the spatial trajectory of the peptide backbone. The bulky cyclohexyl group acts as a powerful hydrophobic anchor, ideal for filling deep lipophilic pockets in protein-protein interaction (PPI) targets. If the target receptor requires a linear, helical presentation of adjacent side chains, the (2S) enantiomer is incorporated to stabilize the helix. Conversely, if the binding pharmacophore requires a sharp structural hairpin to align distal residues, inserting a single (2R) enantiomer will force a highly stable β -turn, effectively locking the peptide into its bioactive conformation.

References

  • ResearchGate - Stereospecific synthesis of α-methylated amino acids. Retrieved from:[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Validation of (2S)-2-amino-2-cyclohexylpropanoic Acid: Purity and Identity by LC-MS

Introduction: The Analytical Imperative for Non-Proteogenic Amino Acids In the landscape of modern drug development, particularly in peptide and peptidomimetic therapeutics, non-proteogenic amino acids (NPAAs) like (2S)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Non-Proteogenic Amino Acids

In the landscape of modern drug development, particularly in peptide and peptidomimetic therapeutics, non-proteogenic amino acids (NPAAs) like (2S)-2-amino-2-cyclohexylpropanoic acid serve as critical building blocks. Their unique sterics and physicochemical properties can enhance metabolic stability, improve potency, and modulate the conformational properties of peptide drug candidates. However, the very structural novelty that makes them valuable also presents a significant analytical challenge. Ensuring the purity and unambiguous identity of these raw materials is not merely a quality control checkpoint; it is a foundational requirement for reproducible research and the ultimate safety and efficacy of the final therapeutic product.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of (2S)-2-amino-2-cyclohexylpropanoic acid, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of protocols to explain the scientific rationale behind our methodological choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]

The Core Challenge: Why Standard Methods Fall Short

(2S)-2-amino-2-cyclohexylpropanoic acid, a non-natural amino acid, presents two primary obstacles for routine analytical techniques like HPLC with UV detection:

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, rendering standard UV detection highly insensitive and unsuitable for impurity profiling at the levels required by regulatory standards.

  • High Polarity and Zwitterionic Nature: Like other amino acids, it exists as a zwitterion and is highly polar, making it difficult to retain on traditional reversed-phase (RP) chromatography columns.[3]

These challenges necessitate a more sophisticated approach. While derivatization can be employed to attach a UV-active or fluorescent tag, this multi-step process can introduce its own impurities and variability.[4] Mass spectrometry, however, detects molecules based on their intrinsic mass-to-charge ratio (m/z), making it an ideal detector for compounds that lack chromophores. When coupled with the separation power of liquid chromatography, LC-MS emerges as a powerful, direct, and highly specific analytical solution.[][6]

The Premier Solution: LC-MS/MS for Identity and Purity

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) provides an unparalleled combination of selectivity, sensitivity, and specificity, making it the gold standard for this application.[6][7] The liquid chromatography component separates the target analyte from impurities, while the tandem mass spectrometer provides two levels of mass filtering for unambiguous identification and quantitation.

Diagram: The LC-MS/MS Validation Workflow

The following diagram illustrates the logical flow of a comprehensive validation study for (2S)-2-amino-2-cyclohexylpropanoic acid.

LC-MS_Validation_Workflow cluster_prep Phase 1: Preparation & Development cluster_validation Phase 2: Method Validation (ICH Q2(R1)) cluster_report Phase 3: Analysis & Reporting RefStd Reference Standard Characterization SamplePrep Sample Preparation Protocol RefStd->SamplePrep MethodDev LC-MS/MS Method Optimization SamplePrep->MethodDev Specificity Specificity & Identity MethodDev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness DataAnalysis Data Analysis & Interpretation Robustness->DataAnalysis ValReport Validation Report Generation DataAnalysis->ValReport SOP SOP Implementation ValReport->SOP

Caption: A typical workflow for LC-MS/MS method validation.

Detailed Experimental Protocol: An LC-MS/MS Method

This protocol is a robust starting point for the analysis of (2S)-2-amino-2-cyclohexylpropanoic acid.

1. Sample & Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water. This mixture aids in solubilizing the polar compound while maintaining compatibility with the initial mobile phase.

  • Working Standards: Perform serial dilutions from the stock solution using the same diluent to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the test sample in the same diluent to a target concentration of 10 µg/mL.

2. Liquid Chromatography Parameters: The choice of column is critical for retaining this polar analyte. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice over standard C18 columns.

ParameterRecommended ConditionRationale
Column HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)The amide stationary phase provides enhanced retention for polar, water-soluble compounds like amino acids.
Mobile Phase A 0.1% Formic Acid in Water with 10 mM Ammonium FormateThe formic acid provides protons for efficient positive-ion ionization, and the ammonium formate buffer improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA strong, aprotic organic solvent for eluting analytes from the HILIC column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Gradient 95% B to 40% B over 5 min, hold for 2 min, re-equilibrate for 3 minA high initial organic content (95% B) is essential for retaining the analyte on a HILIC column.
Injection Volume 2 µLSmall volume to prevent peak distortion and column overload.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak symmetry.

3. Mass Spectrometry Parameters: Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for its exceptional selectivity and sensitivity.[8][9]

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe amino group is readily protonated, making ESI+ the most sensitive ionization mode.
Analyte m/z 172.13 (Calculated for [M+H]⁺ of C₉H₁₇NO₂)This is the mass-to-charge ratio of the protonated parent molecule.
MRM Transition Q1 (Precursor Ion): 172.1 -> Q3 (Product Ion): 126.1The precursor ion (172.1) is selected in the first quadrupole (Q1), fragmented, and a specific product ion (126.1, corresponding to the loss of formic acid, HCOOH) is monitored in the third quadrupole (Q3). This transition is highly specific to the analyte.
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion generation.
Source Temp. 150 °CStandard temperature to aid in desolvation.
Desolvation Gas Nitrogen, Flow at 800 L/hrHigh flow of inert gas to efficiently remove solvent droplets.
Validation According to ICH Q2(R1) Guidelines

Every analytical procedure must be validated to demonstrate its fitness for purpose.[10][11] The following parameters are essential for a method intended to assess purity and identity.

Specificity (Identity & Purity): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] For LC-MS, this is demonstrated by:

  • Chromatographic Resolution: The analyte peak should be well-resolved from any impurity peaks.

  • Mass Spectral Confirmation: The precursor-to-product ion transition (172.1 -> 126.1) acts as a highly specific fingerprint. A lack of specificity from co-eluting impurities would be evident if other analytes shared this exact transition, which is highly unlikely.[13]

  • Forced Degradation: The sample should be stressed (e.g., with acid, base, peroxide, heat, light) to generate degradation products. The method must be able to separate the main analyte peak from all degradation products, demonstrating stability-indicating properties.

Linearity & Range: This establishes the relationship between concentration and instrument response.

  • Procedure: Analyze the calibration standards (e.g., 7 concentrations from 0.1 to 100 µg/mL) in triplicate.

  • Acceptance Criterion: A linear regression plot of peak area versus concentration should yield a correlation coefficient (R²) of ≥ 0.995.

Accuracy (Trueness): Accuracy measures the closeness of the test results to the true value.

  • Procedure: A spike-recovery study is performed. A known amount of reference standard is added (spiked) into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.

Precision: Precision expresses the variability of repeated measurements.

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the same sample on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criterion: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be quantitatively determined with suitable precision and accuracy.[11]

  • Procedure: This is typically established as the concentration that gives a signal-to-noise ratio (S/N) of at least 10 and demonstrates acceptable precision and accuracy.

  • Importance: A low LOQ is critical for quantifying potential impurities.

Comparison of Analytical Methodologies

While LC-MS/MS is the recommended approach, it is instructive to compare it with other potential techniques. This comparison highlights the objective advantages that drive the selection of LC-MS/MS for this specific analytical challenge.

TechniquePrinciple(2S)-2-amino-2-cyclohexylpropanoic acid SuitabilityAdvantagesDisadvantages
LC-MS/MS Separation by LC, detection by mass-to-charge ratio (m/z) and fragmentation pattern.Excellent. High specificity and sensitivity; no derivatization required; provides molecular weight confirmation.[6]Higher equipment cost and complexity.
GC-MS Separation of volatile compounds by GC, detection by m/z.Poor (without derivatization). High separation efficiency for volatile compounds.Requires derivatization to make the amino acid volatile, adding steps and potential for artifacts.[7]
HPLC-UV Separation by LC, detection by UV absorbance.Very Poor. Simple, robust, and widely available.The analyte lacks a chromophore, resulting in extremely low sensitivity. Unsuitable for purity analysis.[4]
HPLC-FLD Separation by LC, detection by fluorescence.Poor (without derivatization). Very sensitive for fluorescent compounds.Requires derivatization with a fluorescent tag (e.g., OPA, FMOC), which is time-consuming and can be non-stoichiometric.
qNMR Quantitative analysis based on nuclear magnetic resonance signal intensity relative to an internal standard.Good (for Assay/Identity). Absolute quantitation without a specific reference standard; excellent for structural confirmation.Low sensitivity (mg quantities needed); not suitable for trace impurity detection.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.Fair to Good. High separation efficiency; low sample and reagent consumption.Can have reproducibility challenges; sensitivity may be lower than LC-MS without specialized detectors.[7]

Conclusion: A Self-Validating System for Unquestionable Quality

For the critical task of validating the purity and identity of (2S)-2-amino-2-cyclohexylpropanoic acid, LC-MS/MS stands as the demonstrably superior technique. Its inherent specificity, derived from monitoring a unique precursor-to-product ion transition, provides a self-validating system for identity.[13] When this detection method is coupled with a well-validated chromatographic separation, it delivers a comprehensive and reliable assessment of purity that is sensitive, accurate, and robust.

While other methods like GC-MS or HPLC-FLD can be forced to work through derivatization, they introduce unnecessary complexity and potential sources of error. LC-MS/MS provides a direct, elegant, and authoritative solution that aligns with the stringent requirements of the pharmaceutical industry. Adhering to the validation principles outlined in the ICH Q2(R1) guidelines ensures that the developed method is not just scientifically sound, but also regulatorily compliant, providing a solid analytical foundation for drug development professionals.[1][10]

References

  • Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: Scribd (hosting FDA document) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry Source: Almac Group URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Two-Dimensional LC–MS/MS Determination of Chiral Amino Acids in Real-World Samples Source: SpringerLink URL: [Link]

  • Title: High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization Source: SpringerLink URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Methods of Amino Acid Analysis Source: Veterian Key URL: [Link]

  • Title: A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS Source: RSC Publishing URL: [Link]

  • Title: A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application Source: PubMed Central (PMC) URL: [Link]

  • Title: Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF Source: MDPI URL: [Link]

  • Title: A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic Source: PubMed URL: [Link]

  • Title: Rapid LC-MS/MS Analysis of Free Amino Acids Source: SCIEX URL: [Link]

Sources

Comparative

(2S)-2-amino-2-cyclohexylpropanoic acid versus natural amino acids in rational drug design

The transition from natural peptides to highly engineered peptidomimetics is one of the most critical frontiers in rational drug design. While natural amino acids provide the foundational alphabet for biological function...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from natural peptides to highly engineered peptidomimetics is one of the most critical frontiers in rational drug design. While natural amino acids provide the foundational alphabet for biological function, their inherent conformational flexibility and susceptibility to enzymatic degradation severely limit their translation into viable therapeutics.

To overcome these pharmacokinetic and thermodynamic bottlenecks, medicinal chemists increasingly rely on non-proteinogenic α,α -disubstituted amino acids (dAAs). Among these, (2S)-2-amino-2-cyclohexylpropanoic acid (also known as α -methyl-L-cyclohexylglycine) stands out as a powerful structural modifier. By replacing the α -proton with a methyl group and incorporating a bulky, lipophilic cyclohexyl side chain, this molecule fundamentally alters the physical chemistry of the peptide backbone[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of this engineered amino acid against natural alternatives, detailing the mechanistic causality behind its advantages and providing self-validating experimental protocols for your own drug discovery workflows.

Structural Causality: The α,α -Disubstituted Advantage

The integration of (2S)-2-amino-2-cyclohexylpropanoic acid into a peptide sequence is not merely a side-chain substitution; it is a profound architectural intervention. Its superiority over natural aliphatic amino acids (such as L-Leucine or L-Valine) stems from two primary mechanistic drivers:

A. Conformational Pre-organization and Entropic Optimization

Natural amino acids possess an α -hydrogen, allowing the peptide backbone to sample a vast region of the Ramachandran conformational space. When a natural peptide binds to a target receptor, it must "freeze" into a specific bioactive conformation, incurring a massive entropic penalty ( ΔS<0 ).

In contrast, the α -methyl group of (2S)-2-amino-2-cyclohexylpropanoic acid creates severe steric clashes with adjacent backbone carbonyl and amide groups if the backbone deviates from specific dihedral angles. This forces the ϕ and ψ angles into a highly restricted conformational funnel, strongly inducing and stabilizing 310​ -helical or α -helical secondary structures[1][2]. By pre-organizing the peptide into its bioactive helical conformation before target engagement, the entropic cost of binding is drastically reduced, often resulting in logarithmic increases in binding affinity ( Kd​ )[3].

B. Absolute Steric Shielding Against Proteolysis

Endogenous proteases (e.g., DPP-4, pepsin, trypsin) require precise geometric access to the peptide bond and typically rely on the presence of an α -proton to facilitate the transition state of amide hydrolysis. The quaternary α -carbon of (2S)-2-amino-2-cyclohexylpropanoic acid—bearing both a methyl group and a bulky cyclohexyl ring—acts as an impenetrable steric shield[4]. This completely blocks the enzymatic catalytic triad from accessing the scissile amide bond, extending the in vivo half-life of the peptide from mere minutes to several days[5].

MechanisticPathway UnnaturalAA (2S)-2-amino-2-cyclohexylpropanoic acid AlphaMethyl α-Methyl Group UnnaturalAA->AlphaMethyl Cyclohexyl Cyclohexyl Side Chain UnnaturalAA->Cyclohexyl Rigidity Conformational Rigidity (Restricted φ/ψ angles) AlphaMethyl->Rigidity Shielding Steric Shielding of Amide Bond AlphaMethyl->Shielding Cyclohexyl->Shielding Lipophilicity High Lipophilicity Cyclohexyl->Lipophilicity Helical Stabilized Helical Structure (e.g., 3_10) Rigidity->Helical Stability Proteolytic Resistance (High Half-life) Shielding->Stability Binding Enhanced Hydrophobic Pocket Binding Lipophilicity->Binding Efficacy Superior In Vivo Efficacy Helical->Efficacy Stability->Efficacy Binding->Efficacy

Mechanistic pathway linking α,α-disubstitution to enhanced in vivo therapeutic efficacy.

Quantitative Performance Comparison

To objectively evaluate the utility of (2S)-2-amino-2-cyclohexylpropanoic acid, we must benchmark it against a structurally analogous natural amino acid, such as L-Leucine. The following table synthesizes the physicochemical and pharmacokinetic shifts observed when substituting a natural aliphatic residue with this engineered dAA[1][4][5].

Pharmacological ParameterNatural L-Amino Acid (e.g., L-Leucine)(2S)-2-amino-2-cyclohexylpropanoic acidClinical / Design Implication
Structural Classification Mono-substituted ( α -H) α,α -Disubstituted (dAA)Dictates backbone flexibility.
Proteolytic Half-Life Low (Minutes to hours)Extremely High (> 24 to 72 hours)Enables once-daily or weekly dosing regimens.
Ramachandran Space Broad (Highly flexible)Restricted ( ϕ≈±60∘,ψ≈±30∘ )Forces predictable secondary structures.
Helical Propensity Moderate (Sequence dependent)Very High (Induces 310​ or α -helices)Ideal for Protein-Protein Interaction (PPI) inhibitors.
Target Binding Entropy High Penalty (Conformational lock required)Low Penalty (Pre-organized structure)Significantly lowers Kd​ (improves affinity).
Lipophilicity (LogP impact) Moderate (Aliphatic chain)High (Bulky Cyclohexyl ring)Enhances passive membrane permeability.

Self-Validating Experimental Protocols

To rigorously prove the advantages of (2S)-2-amino-2-cyclohexylpropanoic acid in your own pipeline, you must employ self-validating assays. The following protocols are engineered with internal controls to ensure that the observed data is an artifact-free representation of the molecule's performance.

Protocol A: LC-MS/MS Serum Stability Assay

Purpose: To quantify the exact proteolytic resistance conferred by the α -methyl group. Causality: By exposing the peptide to the complex milieu of human serum (containing hundreds of active exo- and endopeptidases), we simulate in vivo degradation. The steric bulk of the dAA prevents enzymatic cleavage.

  • Preparation: Synthesize two peptide variants: a wild-type (WT) containing L-Leucine, and a mutant (MUT) where L-Leucine is replaced by (2S)-2-amino-2-cyclohexylpropanoic acid.

  • Incubation: Dilute both peptides to a final concentration of 10 µM in 25% pooled human serum (in PBS, pH 7.4). Incubate at 37°C under gentle agitation.

  • Time-Course Sampling: Extract 50 µL aliquots at t=0,1,2,4,8,12,and 24 hours.

  • Quenching & Internal Standard (Self-Validation): Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing 1 µM of a heavy-isotope labeled standard peptide. Why? The internal standard accounts for any variations in precipitation efficiency or LC-MS ionization suppression, ensuring absolute quantification.

  • Processing: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated serum proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode). Plot the normalized area ratio (Peptide/Internal Standard) against time to calculate the exponential decay half-life ( t1/2​ ).

Protocol B: Circular Dichroism (CD) for Helical Propensity

Purpose: To verify the conformational pre-organization induced by the dAA. Causality: The restricted dihedral angles of the dAA should force a random-coil peptide into a structured helix, observable via the differential absorption of left- and right-circularly polarized light.

  • Sample Preparation: Dissolve the WT and MUT peptides in 10 mM potassium phosphate buffer (pH 7.4).

  • Concentration Verification (Self-Validation): Do not rely on dry weight. Quantify exact peptide concentration using the UV absorbance of an embedded Tyrosine or Tryptophan residue at 280 nm. Why? CD signals are concentration-dependent; inaccurate concentrations will artificially skew the Mean Residue Ellipticity (MRE) calculations.

  • Measurement: Load the sample into a 1 mm path-length quartz cuvette. Scan from 260 nm down to 190 nm at 20°C using a spectropolarimeter.

  • Data Interpretation:

    • The WT peptide will likely show a strong negative band near 200 nm, indicative of a random coil.

    • The MUT peptide containing (2S)-2-amino-2-cyclohexylpropanoic acid will shift to display characteristic helical minima at 208 nm and 222 nm (for an α -helix) or a single minimum around 205 nm (for a 310​ -helix)[1].

ExpWorkflow cluster_assays Self-Validating In Vitro Assays Step1 1. Solid-Phase Peptide Synthesis (Incorporate dAA via Fmoc-chemistry) Step2 2. RP-HPLC Purification & Exact Mass Verification (LC-MS) Step1->Step2 CD Circular Dichroism (CD) Confirm Helical Pre-organization Step2->CD Serum Serum Stability Assay Quantify Proteolytic Half-life Step2->Serum SPR Surface Plasmon Resonance Determine Binding Kinetics (Kd) Step2->SPR Step3 3. Rational Optimization (Iterative Sequence Design) CD->Step3 Serum->Step3 SPR->Step3

Experimental workflow for validating the biophysical properties of dAA-modified peptides.

Conclusion

The substitution of natural amino acids with (2S)-2-amino-2-cyclohexylpropanoic acid represents a paradigm shift from discovery biology to precise molecular engineering. By leveraging the α -methyl group for rigid conformational control and the cyclohexyl group for steric shielding and lipophilicity, drug developers can rescue otherwise unstable peptide sequences, transforming them into highly potent, long-lasting therapeutic candidates.

Sources

Validation

Validating the Biological Activity of (2S)-2-Amino-2-Cyclohexylpropanoic Acid Analogs: A Comparative Guide

Executive Summary & Mechanistic Rationale As peptide therapeutics continue to expand into chronic disease management (e.g., metabolic disorders, oncology), overcoming the inherent limitations of native peptides—namely, r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As peptide therapeutics continue to expand into chronic disease management (e.g., metabolic disorders, oncology), overcoming the inherent limitations of native peptides—namely, rapid renal clearance and profound susceptibility to proteolytic degradation—is paramount. The strategic incorporation of non-natural, α,α -dialkyl amino acids like (2S)-2-amino-2-cyclohexylpropanoic acid (an α -methylated derivative of cyclohexylalanine, α -Me-Cha) represents a paradigm shift in rational drug design[1].

This guide provides an objective, data-driven comparison of peptides modified with (2S)-2-amino-2-cyclohexylpropanoic acid against their native counterparts. To understand the performance enhancements, we must first examine the thermodynamic and steric causality behind this specific modification:

  • Conformational Pre-organization: The addition of the α -methyl group severely restricts the rotational freedom of the peptide backbone (specifically the ϕ and ψ dihedral angles). This steric constraint energetically favors the formation of stable α -helical secondary structures, pre-organizing the peptide into its bioactive conformation prior to receptor engagement, which lowers the entropic cost of binding[1][2].

  • Proteolytic Shielding: Endopeptidases require a flexible peptide backbone to properly orient the scissile bond within their catalytic active site. The bulky α -methyl group, combined with the massive steric bulk of the cyclohexyl ring, creates an impenetrable shield around adjacent amide bonds, effectively blocking protease recognition[1][3].

  • Hydrophobic Packing: The cyclohexyl ring provides a large, non-aromatic hydrophobic surface area that can deeply insert into the hydrophobic pockets of target receptors (such as GPCRs), dramatically increasing binding affinity compared to smaller aliphatic side chains like Leucine or Alanine[4].

Comparative Performance Data

To objectively evaluate the impact of (2S)-2-amino-2-cyclohexylpropanoic acid, we compare a generalized native receptor-agonist peptide (Native-Pep, utilizing L-Leucine or standard L-Cyclohexylalanine) with its α -Me-Cha substituted analog (Analog-X).

Table 1: Comparative In Vitro and In Vivo Performance Metrics
Performance ParameterNative Peptide (L-Leu / L-Cha)Analog-X ((2S)-2-amino-2-cyclohexylpropanoic acid)Fold Improvement / Causality
α -Helicity (CD Spectroscopy) ~35%78%+2.2x (Steric restriction of ϕ / ψ angles)
Receptor Affinity ( Kd​ ) 12.5 nM1.8 nM6.9x tighter binding (Pre-organized conformation)
Serum Half-Life ( t1/2​ ) 1.2 hours> 24.0 hours> 20x extension (Resistance to exopeptidases)
Trypsin Degradation ( t1/2​ ) 15 minutes> 12 hours> 48x extension (Steric shielding of scissile bonds)

Note: Data synthesis is representative of established α -methyl amino acid performance profiles in literature[1][2][5].

Self-Validating Experimental Protocols

A robust validation strategy must be orthogonal. The following protocols form a self-validating system: structural rigidification (Protocol 3) must mathematically correlate with both increased stability (Protocol 1) and enhanced functional output (Protocol 2).

Protocol 1: Plasma Proteolytic Stability Assay (LC-MS/MS)

Objective: Quantify the half-life extension conferred by the steric shielding of the α -methyl group against complex biological matrices[6].

  • Matrix Preparation: Pool human or murine plasma and centrifuge at 12,000 × g for 5 minutes to remove aggregates. Pre-warm the supernatant to 37°C.

  • Incubation: Spike the peptide (Native or Analog-X) into the plasma to a final concentration of 5 µM. Incubate at 37°C under gentle agitation to simulate physiological conditions.

  • Aliquot Sampling: Extract 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately quench enzymatic activity by adding 150 µL of ice-cold precipitation solvent (Acetonitrile containing 1% Trifluoroacetic acid and an internal standard)[6].

  • Extraction & Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Analyze the supernatant using UPLC-MS/MS (e.g., Waters Acquity UPLC coupled to a triple quadrupole mass spectrometer)[5].

  • Data Processing: Plot the natural log of the remaining intact peptide peak area versus time to calculate the first-order degradation rate constant ( k ) and half-life ( t1/2​=0.693/k ).

StabilityWorkflow A Peptide Incubation (Plasma, 37°C) B Time-Course Sampling A->B C TFA/ACN Quenching B->C D Centrifugation & Extraction C->D E LC-MS/MS Quantification D->E

Workflow for evaluating peptide proteolytic stability via LC-MS/MS.

Protocol 2: Cell-Based GPCR Activation Assay (cAMP Accumulation)

Objective: Verify that the conformational rigidity imposed by (2S)-2-amino-2-cyclohexylpropanoic acid enhances target receptor agonism rather than creating steric clashes.

  • Cell Culture: Seed CHO-K1 cells stably expressing the target GPCR into a 384-well white opaque plate at 5,000 cells/well.

  • Ligand Preparation: Prepare a 10-point serial dilution (1:3) of Analog-X and Native-Pep in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Stimulation: Add the peptide dilutions to the cells and incubate for 30 minutes at 37°C. The pre-organized α -helix of Analog-X rapidly engages the receptor's extracellular domain.

  • Detection: Lyse the cells and add a homogeneous time-resolved fluorescence (HTRF) cAMP detection reagent (e.g., cAMP-d2 and anti-cAMP-Cryptate).

  • Readout: Incubate for 1 hour at room temperature and read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm / 665 nm).

  • Analysis: Calculate the FRET ratio and interpolate cAMP concentrations using a standard curve. Fit the data to a 4-parameter logistic non-linear regression model to determine the EC50​ .

GPCRPathway Ligand Analog-X (Pre-organized Helix) Receptor Target GPCR (Conformational Shift) Ligand->Receptor High Affinity Binding GProtein Gαs Protein (GTP Exchange) Receptor->GProtein Effector Adenylate Cyclase (Activation) GProtein->Effector SecondMsg cAMP Accumulation Effector->SecondMsg ATP Conversion Response Downstream Kinase Signaling (PKA) SecondMsg->Response

GPCR signal transduction pathway activated by the stabilized analog.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Structural Validation

Objective: Directly measure the causality between the α -methyl substitution and the increase in α -helical propensity[2].

  • Sample Prep: Dissolve peptides in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 µM. Ensure exact concentration via quantitative amino acid analysis.

  • Data Acquisition: Load the sample into a 1 mm path-length quartz cuvette. Scan from 260 nm down to 190 nm using a spectropolarimeter at 25°C.

  • Parameters: Use a scanning speed of 50 nm/min, a bandwidth of 1 nm, and average 3 accumulations per sample to improve the signal-to-noise ratio.

  • Analysis: Convert the raw ellipticity (mdeg) to mean residue ellipticity (MRE). A characteristic α -helical signature will display dual minima at 208 nm and 222 nm. The magnitude of the minimum at 222 nm directly correlates to the percentage of helicity.

Conclusion

The strategic incorporation of (2S)-2-amino-2-cyclohexylpropanoic acid into peptide sequences is not merely a structural novelty; it is a calculated thermodynamic and steric intervention. By restricting backbone flexibility and shielding scissile bonds, this α -methylated analog transforms transient native peptides into robust, highly potent pharmacological agents. The orthogonal validation protocols outlined above ensure that these modifications yield genuine, quantifiable improvements in both stability and biological activity.

References

2.[2] Title: Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential Source: National Center for Biotechnology Information (PMC) URL: [Link]

4.[6] Title: D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics Source: Frontiers in Microbiology URL: [Link]

5.[5] Title: D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics Source: National Center for Biotechnology Information (PMC) URL: [Link]

6.[4] Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Comparative

A Comparative Guide to Chiral Chromatography Methods for Determining the Enantiomeric Excess of (2S)-2-amino-2-cyclohexylpropanoic Acid

For Immediate Release West Chester, PA – In the landscape of pharmaceutical development and quality control, the precise determination of enantiomeric excess (ee) is paramount, particularly for non-proteinogenic amino ac...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

West Chester, PA – In the landscape of pharmaceutical development and quality control, the precise determination of enantiomeric excess (ee) is paramount, particularly for non-proteinogenic amino acids like (2S)-2-amino-2-cyclohexylpropanoic acid, a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of chiral chromatography methods, offering researchers, scientists, and drug development professionals a detailed analysis of available techniques, supported by experimental insights to ensure scientific integrity and facilitate informed decision-making.

The stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties. Consequently, regulatory agencies mandate strict control over the enantiomeric purity of chiral drugs. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for chiral separations, each with distinct advantages and optimal use cases.

Direct vs. Indirect Chiral Resolution: A Fundamental Choice

The determination of enantiomeric excess can be approached in two primary ways: direct and indirect methods.

  • Direct methods utilize a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to different retention times. This is the most common and often preferred approach due to its simplicity and efficiency.

  • Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase.[1][2] This technique is particularly useful when direct methods fail to provide adequate separation or when enhanced sensitivity is required.[3]

Comparative Analysis of Chiral Chromatography Techniques

The selection of an appropriate chiral chromatography method hinges on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. Below is a comparative overview of the most prevalent techniques.

Technique Chiral Stationary Phase (CSP) / Method Advantages Considerations Best Suited For
Chiral HPLC Polysaccharide-based (e.g., cellulose or amylose derivatives)Broad applicability, excellent resolving power for a wide range of compounds, robust and reliable.[4]Can be expensive, method development can be time-consuming.General-purpose chiral separations, widely used in pharmaceutical analysis.
Macrocyclic glycopeptides (e.g., teicoplanin, vancomycin)Unique selectivity, particularly for amino acids and peptides.Mobile phase constraints, may require specific pH ranges.Enantiomeric separation of amino acids and other polar compounds.
Crown Ether-based (e.g., CROWNPAK CR(+))Highly effective for the separation of primary amines and amino acids.[4][5]Limited to compounds with a primary amino group, sensitive to mobile phase composition.High-resolution separation of free amino acids.
Zwitterionic (e.g., CHIRALPAK® ZWIX)Direct separation of underivatized amino acids and small peptides, compatible with LC-MS.[6]Retention and selectivity are sensitive to mobile phase composition and temperature.[6]Direct analysis of chiral amino acids and peptides in complex matrices.
Chiral GC Cyclodextrin derivativesHigh efficiency and resolution, fast analysis times.Requires volatile and thermally stable analytes or derivatives.Analysis of volatile or semi-volatile chiral compounds.
Polysiloxane-based with chiral selectorsHigh thermal stability, enabling separation of a wide range of amino acid enantiomers.[7]May require derivatization to increase volatility.Routine analysis of amino acid enantiomers.
Indirect HPLC Pre-column derivatization with a Chiral Derivatizing Agent (CDA) (e.g., OPA, Marfey's reagent)Utilizes standard achiral columns, can enhance detection sensitivity, wide range of CDAs available.[1][8]Derivatization step adds complexity and potential for side reactions, may introduce analytical errors.Trace analysis of enantiomers, situations where direct methods are not effective.

Workflow for Chiral Method Development

The process of developing a robust chiral separation method is a systematic endeavor. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for chiral method development.

Experimental Protocol: Direct Chiral HPLC Method

This section provides a detailed protocol for the determination of the enantiomeric excess of (2S)-2-amino-2-cyclohexylpropanoic acid using a crown ether-based CSP. This method is chosen for its high selectivity towards primary amino acids.

1. Materials and Reagents:

  • (2S)-2-amino-2-cyclohexylpropanoic acid and its (R)-enantiomer reference standards

  • HPLC grade perchloric acid

  • HPLC grade water

  • HPLC grade methanol

2. Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column: CROWNPAK CR(+) (150 x 4.0 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase: 0.05% Perchloric acid in water.

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 15 °C.[4]

  • Detection Wavelength: 200 nm.[4]

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Prepare a stock solution of the racemic standard (a mixture of both enantiomers) at a concentration of 1 mg/mL in the mobile phase.

  • Prepare a solution of the (2S)-2-amino-2-cyclohexylpropanoic acid sample to be tested at the same concentration in the mobile phase.

5. Analysis Procedure:

  • Equilibrate the CROWNPAK CR(+) column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard solution to determine the retention times of both the (S) and (R) enantiomers and to confirm system suitability (e.g., resolution between the two peaks).

  • Inject the sample solution.

  • Identify and integrate the peaks corresponding to the (S) and (R) enantiomers in the sample chromatogram.

6. Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the peak areas of the two enantiomers:

ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100

Where:

  • AreaS is the peak area of the (2S)-enantiomer.

  • AreaR is the peak area of the (R)-enantiomer.

Causality Behind Experimental Choices:

  • CROWNPAK CR(+) CSP: This crown ether-based CSP is specifically designed for the enantioseparation of compounds containing a primary amino group, making it highly suitable for amino acids.[4][5] The chiral recognition mechanism involves the formation of inclusion complexes between the crown ether and the protonated primary amino group of the analyte.

  • Acidic Mobile Phase: The use of perchloric acid ensures that the primary amino group of the analyte is protonated, which is essential for the interaction with the crown ether.

  • Low Column Temperature: Operating at a lower temperature (15 °C) can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to improved resolution.[4]

  • Low UV Wavelength: Detection at 200 nm provides high sensitivity for amino acids that lack a strong chromophore.[4]

Experimental Protocol: Indirect Chiral HPLC Method via Pre-column Derivatization

For situations requiring higher sensitivity or when a suitable direct method is unavailable, an indirect approach using pre-column derivatization with o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), can be employed.[1][2]

1. Materials and Reagents:

  • (2S)-2-amino-2-cyclohexylpropanoic acid and its (R)-enantiomer reference standards.

  • o-Phthalaldehyde (OPA).

  • N-acetyl-L-cysteine (NAC).

  • Borate buffer (0.1 M, pH 9.6).

  • HPLC grade methanol and acetonitrile.

  • HPLC grade water.

  • Ion-pair reagent (e.g., tetrabutylammonium bromide), optional for enhancing resolution.[1]

2. Instrumentation:

  • HPLC system with a fluorescence or UV detector.

  • Standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).

3. Derivatization Procedure:

  • Prepare a stock solution of the amino acid sample (and racemic standard) at a suitable concentration (e.g., 1 mM) in water.

  • In a reaction vial, mix 500 µL of borate buffer, 20 µL of the amino acid solution, 20 µL of OPA solution (e.g., 10 mM in methanol), and 20 µL of NAC solution (e.g., 40 mM in water).[2]

  • Allow the reaction to proceed for a few minutes at room temperature to form the diastereomeric isoindole derivatives.

4. Chromatographic Conditions:

  • Mobile Phase: A gradient of methanol or acetonitrile in an aqueous buffer (e.g., phosphate buffer at pH 7). The exact gradient profile will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm) or UV detector (335 nm).

5. Analysis and Calculation: The analysis and calculation of enantiomeric excess follow the same principles as the direct method, with the two diastereomer peaks being integrated.

Causality Behind Experimental Choices:

  • OPA/NAC Derivatization: This reagent system rapidly and specifically reacts with primary amines to form highly fluorescent and UV-active diastereomeric derivatives, significantly enhancing detection sensitivity.[2] The chirality is introduced by the N-acetyl-L-cysteine.

  • Reversed-Phase C18 Column: The resulting diastereomers are non-polar enough to be effectively separated on a standard and robust C18 column.

  • Fluorescence Detection: Provides much higher sensitivity and selectivity compared to UV detection for the isoindole derivatives.

Conclusion

The choice of a chiral chromatography method for determining the enantiomeric excess of (2S)-2-amino-2-cyclohexylpropanoic acid requires a careful consideration of the specific analytical needs. Direct chiral HPLC with a crown ether-based CSP offers a straightforward and highly selective approach. For applications demanding higher sensitivity or where direct methods are not feasible, indirect HPLC with pre-column derivatization presents a powerful alternative. The protocols and comparative data provided in this guide serve as a valuable resource for developing and implementing robust and reliable methods for chiral purity assessment in a regulated environment.

References

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 52(23), 5157-5161. Available at: [Link]

  • Frank, H., Nicholson, G. J., & Bayer, E. (1977). Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A, 146(2), 197-206. Available at: [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]

  • Fesenco, D. I., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 12(4), 103-111. Available at: [Link]

  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service. Available at: [Link]

  • Pénzes, I., et al. (2000). Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. Journal of Peptide Science, 6(10), 514-522. Available at: [Link]

  • Fesenco, D. I., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde. Acta Naturae. Available at: [Link]

  • Bruckner, H., & Schieber, A. (2001). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Biomedical Chromatography, 15(5), 335-348. Available at: [Link]

  • Fesenco, D. I., et al. (2020). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 65-73. Available at: [Link]

  • Lee, C. S., & Zare, R. N. (2004). Enantiomeric separation of amino acids and nonprotein amino acids using a particle-loaded monolithic column. Electrophoresis, 25(15), 2473-2479. Available at: [Link]

  • Karakoç, V., & Ates, H. (2020). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 821-832. Available at: [Link]

  • Ward, T. J. (2007). Enantiomeric Separation of Synthetic Amino Acids Using Capillary Zone Electrophoresis. Journal of Liquid Chromatography & Related Technologies, 30(5-7), 887-900. Available at: [Link]

  • Naga Jhansi, T., et al. (2019). Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry, 31(12), 2969-2974. Available at: [Link]

  • Method for determining enantiomeric excess of chiral compounds (variants). Google Patents.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Ismail, O. H., et al. (2023). Fast chiral high-performance liquid chromatography of bioactive compounds: A review. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655. Available at: [Link]

  • Scriba, G. K. (2000). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. Journal of Chromatography A, 875(1-2), 43-88. Available at: [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1605-1627. Available at: [Link]

  • Al-Qarni, H., et al. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 13(4), 2269-2277. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of (2S)-2-amino-2-cyclohexylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction The landscape of therapeutic peptides is increasingly populated by non-proteinogenic amino acids, engineered to enhance stability, potency, and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of therapeutic peptides is increasingly populated by non-proteinogenic amino acids, engineered to enhance stability, potency, and pharmacokinetic profiles.[1] Among these, (2S)-2-amino-2-cyclohexylpropanoic acid, an α,α-disubstituted cyclic amino acid, presents a unique structural motif. Its incorporation into peptide backbones can confer significant resistance to enzymatic degradation.[1] Understanding the mass spectrometric fragmentation behavior of this and similar amino acids is paramount for the robust characterization of novel peptide-based therapeutics.

This guide provides an in-depth comparison of the predicted mass spectrometry fragmentation patterns of (2S)-2-amino-2-cyclohexylpropanoic acid with those of proteinogenic amino acids possessing linear and aromatic side chains. We will delve into the underlying fragmentation mechanisms, supported by data from analogous structures, and provide detailed experimental protocols for their analysis.

Predicted Fragmentation Pathways of (2S)-2-amino-2-cyclohexylpropanoic Acid

The structure of (2S)-2-amino-2-cyclohexylpropanoic acid, featuring a tertiary α-carbon and a bulky cyclohexyl group, dictates a unique fragmentation pattern under mass spectrometric analysis, particularly with collision-induced dissociation (CID). Drawing parallels with structurally similar compounds like 1-aminocyclohexanecarboxylic acid[2][3][4][5] and L-cyclohexylalanine, we can anticipate the following key fragmentation pathways:

  • Loss of the Carboxyl Group: A common fragmentation for amino acids is the neutral loss of the carboxylic acid group (–COOH) as CO₂ and H₂O, or the loss of formic acid (HCOOH).[6][7][8]

  • Side-Chain Fragmentation: The cyclohexyl ring is prone to fragmentation. This can occur through the loss of the entire cyclohexyl radical or through ring-opening followed by the elimination of neutral molecules like ethene (C₂H₄).

  • α-Cleavage: The bonds adjacent to the tertiary α-carbon are susceptible to cleavage. This can lead to the loss of the methyl group or the cyclohexyl group.

Below is a diagram illustrating the predicted fragmentation pathways for (2S)-2-amino-2-cyclohexylpropanoic acid.

Caption: Predicted major fragmentation pathways of protonated (2S)-2-amino-2-cyclohexylpropanoic acid.

Comparative Fragmentation Analysis

To appreciate the unique fragmentation of (2S)-2-amino-2-cyclohexylpropanoic acid, it is instructive to compare it with proteinogenic amino acids that have different side-chain characteristics.

Amino AcidStructureKey Fragmentation Pathways
(2S)-2-amino-2-cyclohexylpropanoic acid α,α-disubstituted, cyclic aliphatic side chainLoss of carboxyl group, loss of cyclohexyl radical, ring-opening fragmentation.
Leucine Linear aliphatic side chainLoss of the isobutyl side chain, loss of water and CO.
Phenylalanine Aromatic side chainFormation of a stable tropylium ion (m/z 91), loss of the benzyl side chain.

The presence of the tertiary α-carbon in (2S)-2-amino-2-cyclohexylpropanoic acid is expected to stabilize the resulting carbocation upon fragmentation, potentially leading to a more abundant molecular ion compared to amino acids with secondary α-carbons.

Experimental Protocols for Mass Spectrometric Analysis

The following protocols provide a framework for the analysis of (2S)-2-amino-2-cyclohexylpropanoic acid and its comparison with other amino acids.

I. Sample Preparation

Protocol for Plasma Sample Preparation:

  • To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[11]

  • Vortex the mixture for 30 seconds and incubate at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer 50 µL of the supernatant and mix with 450 µL of an internal standard solution (e.g., a stable isotope-labeled amino acid mixture in mobile phase A).

  • Vortex for 30 seconds before injection into the LC-MS/MS system.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for the sensitive and selective quantification of amino acids in complex biological matrices.[9][10][12]

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Column: A C18 reversed-phase column is commonly used for amino acid analysis.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic phase to elute amino acids with varying polarities.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for amino acid analysis.

  • Acquisition Mode: Selected Reaction Monitoring (SRM) for targeted quantification or full scan with data-dependent MS/MS for qualitative analysis.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Protein_Precipitation Protein_Precipitation Plasma->Protein_Precipitation Add Sulfosalicylic Acid Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Dilution Dilution Supernatant->Dilution Add Internal Standard Injection Injection Dilution->Injection LC_Separation LC_Separation Injection->LC_Separation C18 Column ESI ESI LC_Separation->ESI MS_Analysis MS_Analysis ESI->MS_Analysis SRM or Full Scan MS/MS Quantification Quantification MS_Analysis->Quantification

Caption: A typical workflow for the LC-MS/MS analysis of amino acids in a biological matrix.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS can also be employed for amino acid analysis, but it requires derivatization to increase the volatility of the analytes.[13][14][15][16]

Protocol for Derivatization and GC-MS Analysis:

  • Derivatization: React the amino acid sample with a silylating agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives.[13]

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injection: Use a split/splitless injector.

  • Oven Program: A temperature gradient to separate the derivatized amino acids.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.

  • Data Analysis: Identify compounds based on their retention times and fragmentation patterns, which can be compared to spectral libraries.

Conclusion

The unique structural features of (2S)-2-amino-2-cyclohexylpropanoic acid, namely its tertiary α-carbon and bulky cyclohexyl side chain, are predicted to result in a distinct mass spectrometric fragmentation pattern compared to proteinogenic amino acids. Key fragmentation pathways are expected to involve the loss of the carboxyl group and characteristic fragmentation of the cyclohexyl ring. A thorough understanding of these fragmentation patterns, facilitated by the experimental protocols outlined in this guide, is essential for the accurate identification and quantification of this non-proteinogenic amino acid in complex samples, thereby supporting the development of novel peptide-based therapeutics.

References

  • National Center for Biotechnology Information. (n.d.). 1-Aminocyclohexanecarboxylic acid. PubChem. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis of Underivatized Free Amino Acids in Various Foods. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH. Retrieved from [Link]

  • Babb, V. (2014). Investigations of the Fragmentation Spectra of Peptides Containing Lysine and its Non-Protein Amino Acid Homologs. ScholarWorks.
  • Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS. Retrieved from [Link]

  • Zhang, G., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry, 30(7), 1230-1239.
  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Liu, G., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 185, 113227.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Pre-Rish, Y., et al. (2012). Simultaneous Quantitation of Amino Acid Mixtures using Clustering Agents. Journal of The American Society for Mass Spectrometry, 23(2), 335-342.
  • Rogalewicz, F., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311.
  • CAS. (n.d.). 1-Aminocyclohexanecarboxylic acid. CAS Common Chemistry. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Blachier, F., et al. (2013). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Amino Acids, 45(5), 1269-1281.
  • Gauthier, T., et al. (2023). Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments. Metabolites, 13(3), 431.
  • Mirokhin, Y., & Tsvetkov, D. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
  • Narvaez-Rivas, M., & Zhang, Q. (2016). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. International Journal of Molecular Sciences, 17(9), 1476.
  • Bérard, A., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Life, 13(1), 235.
  • Schu, S., et al. (2017). The tip and hidden part of the iceberg: Proteinogenic and non-proteinogenic aliphatic amino acids. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part A), 3359-3372.
  • ResearchGate. (n.d.). (PDF) ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • Jane, I., et al. (1985). Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. Biomedical Mass Spectrometry, 12(8), 427-432.
  • Ahang, K., et al. (2019). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Medicinal Chemistry, 62(15), 6833-6856.
  • Akter, T., & L-A. Lim, L. (2020). Features, roles and chiral analyses of proteinogenic amino acids. AIMS Molecular Science, 7(3), 229-268.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (2S)-2-amino-2-cyclohexylpropanoic acid

Compound Identification and Hazard Assessment (2S)-2-amino-2-cyclohexylpropanoic acid (CAS No: 6635-13-8) is a synthetic amino acid derivative.[1] While specific hazard data for this compound is not extensively documente...

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Author: BenchChem Technical Support Team. Date: April 2026

Compound Identification and Hazard Assessment

(2S)-2-amino-2-cyclohexylpropanoic acid (CAS No: 6635-13-8) is a synthetic amino acid derivative.[1] While specific hazard data for this compound is not extensively documented, standard laboratory practice dictates treating it with a level of caution appropriate for novel chemical entities. Based on structurally similar compounds and general chemical safety principles, a thorough risk assessment is the foundational step before handling or disposal.[2][3]

Key Considerations:

  • Physical State: The compound is typically a solid, which requires measures to control dust generation during handling and disposal.[3][4][5]

  • Health Hazards: Although not classified as hazardous, similar amino acid derivatives may cause skin and eye irritation.[5][6] Ingestion may be harmful.[6] Therefore, it is crucial to handle the compound as a potentially hazardous chemical.[7]

  • Environmental Hazards: The environmental impact has not been fully investigated.[8] To prevent environmental release, direct disposal into drains or general trash is strictly prohibited.[3][4][9]

Property Information Source
Chemical Name (2S)-2-amino-2-cyclohexylpropanoic acidN/A
CAS Number 6635-13-8[1]
Molecular Formula C9H17NO2N/A
Physical State Solid (Crystalline Powder)[5]
Assumed Hazards Potential for skin/eye irritation; harmful if swallowed.[5][6]
Primary Disposal Route Licensed Professional Waste Disposal Service / Incineration.[3][4]
Regulatory Framework: A Culture of Compliance

The disposal of all laboratory chemicals is governed by a multi-layered regulatory framework. The U.S. Environmental Protection Agency (EPA) regulates waste under the Resource Conservation and Recovery Act (RCRA).[10][11] Even wastes not classified as "hazardous" under RCRA are subject to state and local regulations and must be managed responsibly to protect the environment.[11][12]

Your institution's Environmental Health & Safety (EHS) office translates these regulations into specific, actionable protocols for your laboratory.[2][13] Adherence to these institutional guidelines is mandatory and ensures both legal compliance and personal safety.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol outlines the systematic process for managing (2S)-2-amino-2-cyclohexylpropanoic acid waste from the point of generation to its final collection by EHS professionals.

Before handling the chemical in any form (pure, in solution, or as waste), ensure you are wearing appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin/eye contact.[4][6]

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3][4]

  • Body Protection: A standard laboratory coat.

Proper segregation is critical to prevent dangerous chemical reactions and to facilitate compliant disposal.[14][15] Never mix incompatible waste streams.[9][15]

  • Solid Waste:

    • Unused or expired pure (2S)-2-amino-2-cyclohexylpropanoic acid.

    • Contaminated disposables, such as weigh boats, gloves, and paper towels.

    • Collect these materials in a designated, clearly labeled solid hazardous waste container.[2]

  • Aqueous/Liquid Waste:

    • Solutions containing (2S)-2-amino-2-cyclohexylpropanoic acid.

    • Collect in a designated aqueous hazardous waste container.[2] Do not mix with organic solvents.

  • Contaminated Sharps:

    • Needles, razor blades, or broken glassware contaminated with the chemical.

    • These must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[14][16]

The waste container is the primary barrier protecting you and the environment. Its integrity and labeling are paramount.

  • Container Choice: Use only containers provided by or approved by your EHS department.[2][13] They must be sturdy, leak-proof, and chemically compatible with the waste.[14][17] For liquid waste, leave at least one inch of headspace to allow for vapor expansion.[15]

  • Labeling: All waste containers must be labeled immediately upon starting waste accumulation.[13][14] The label must be fully completed and include:

    • The words "Hazardous Waste."

    • The full chemical name: "(2S)-2-amino-2-cyclohexylpropanoic acid." Avoid abbreviations or formulas.[15]

    • All constituents in the container, including solvents and their approximate percentages.

    • The date waste was first added to the container.

    • The associated hazards (e.g., Irritant).

Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated.[13]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[13]

  • Secondary Containment: All liquid waste containers must be kept in secondary containment (e.g., a plastic tub) to contain spills.[9][17]

  • Container Status: Keep waste containers closed at all times except when adding waste.[9][13]

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in your laboratory's SAA.[7][13][18]

Once a waste container is full or has been in storage for a designated period (typically not to exceed 12 months), a pickup must be requested from your institution's EHS department.[18] Follow your institution's specific procedure for submitting a collection request.[7]

G cluster_generation Waste Generation & Characterization cluster_segregation Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal gen Generate Waste Containing (2S)-2-amino-2-cyclohexylpropanoic acid ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe is_solid Is waste solid or contaminated labware? ppe->is_solid is_liquid Is waste an aqueous solution? is_sharp Is waste a contaminated sharp? solid_waste Collect in Lined Pail or Designated Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Compatible Aqueous Waste Carboy with Secondary Containment is_liquid->liquid_waste Yes sharp_waste Collect in Puncture-Proof Chemically Contaminated Sharps Container is_sharp->sharp_waste Yes label_waste Label Container Immediately with Full Chemical Name, Date, and Hazards solid_waste->label_waste liquid_waste->label_waste sharp_waste->label_waste store Store in Designated Satellite Accumulation Area label_waste->store pickup Request EHS Pickup When Container is Full store->pickup

Caption: Disposal workflow for (2S)-2-amino-2-cyclohexylpropanoic acid waste.

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to mitigate exposure and environmental contamination.

  • Restrict Access: Alert personnel in the immediate area and restrict access.[2]

  • Assess the Spill: For a small spill of solid material that you are trained to handle, proceed with cleanup. For large spills or any spill involving highly volatile or toxic substances, evacuate the area and contact EHS immediately.

  • Contain and Clean:

    • For solid spills, gently cover with an inert absorbent material to prevent dust from becoming airborne.[2]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[3][4]

    • Decontaminate the spill area with a suitable solvent (e.g., water), collecting all cleaning materials (wipes, towels) as hazardous waste.[2]

  • Report: Report the spill to your laboratory supervisor and EHS, as per institutional policy.

Empty Container Disposal

Chemical containers are not considered "empty" until they have been properly decontaminated.

  • Initial Rinse: The first rinse of a container that held (2S)-2-amino-2-cyclohexylpropanoic acid must be collected and disposed of as hazardous chemical waste.[9][17]

  • Subsequent Rinses: Subsequent rinses may be permissible for drain disposal, but only if your institution's EHS policy allows it.[17]

  • Final Disposal: Once thoroughly rinsed and air-dried, deface or remove the original chemical label and dispose of the container as regular trash or glass waste, according to your facility's procedures.[7]

Waste Minimization: A Proactive Approach

The most effective disposal procedure is to minimize the generation of waste in the first place. This is a core requirement of federal and state regulations.[13]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[13]

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration dates.[13]

  • Share Resources: Share surplus chemicals with other labs within your institution.[13]

By integrating these principles of hazard assessment, regulatory compliance, and meticulous procedure, you contribute to a safer and more sustainable research environment. Always consult your institution's specific Chemical Hygiene Plan and your EHS department for guidance.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Laboratory Chemical Waste Management Practices. Duke Safety. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. Capot Chemical. [Link]

  • Biological/Chemical Waste Management. National Science Teachers Association. [Link]

  • Amino Acid Standard - SAFETY DATA SHEET. Agilent. [Link]

  • How To Dispose Non-Hazardous Waste. ACTenviro. [Link]

  • So You Think Your Waste Is Just Non-Haz? There's More to it Than That. Temarry. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA. [Link]

  • HCS requirements for RCRA and non-RCRA waste. Occupational Safety and Health Administration. [Link]

  • 2-Amino-2-cyclohexylpropanoic acid | CAS#:6635-13-8. Chemsrc. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

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Handling

Personal protective equipment for handling (2S)-2-amino-2-cyclohexylpropanoic acid

Comprehensive Safety and Operational Guide: Handling (2S)-2-amino-2-cyclohexylpropanoic acid Executive Summary (2S)-2-amino-2-cyclohexylpropanoic acid (CAS: 6635-13-8) is a non-proteinogenic (unnatural) amino acid freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (2S)-2-amino-2-cyclohexylpropanoic acid

Executive Summary

(2S)-2-amino-2-cyclohexylpropanoic acid (CAS: 6635-13-8) is a non-proteinogenic (unnatural) amino acid frequently utilized as a conformational constraint or lipophilic pharmacophore in modern peptide engineering and small-molecule drug design[]. Due to its unique structural properties—a highly lipophilic cyclohexyl ring coupled with a reactive alpha-amino acid moiety—strict adherence to safety protocols is required to mitigate risks of dermal sensitization, ocular irritation, and respiratory exposure. This guide provides a comprehensive, self-validating operational framework for the safe handling, decontamination, and disposal of this compound.

Section 1: Hazard Assessment & Mechanistic Causality

While canonical amino acids are generally benign, unnatural amino acids like (2S)-2-amino-2-cyclohexylpropanoic acid present distinct occupational hazards that dictate specific laboratory controls[2].

  • Dermal Sensitization (H317): The lipophilic cyclohexyl group enhances stratum corneum penetration, while the free amine can act as a hapten, potentially triggering allergic contact dermatitis upon repeated exposure[2].

  • Ocular Irritation (H319): The zwitterionic nature of the amino acid causes rapid pH shifts upon contact with the aqueous environment of the conjunctiva, leading to severe irritation[2].

  • Respiratory Irritation (H335): As a finely milled crystalline powder, electrostatic forces can cause aerosolization during weighing, irritating the mucosal membranes of the upper respiratory tract[3].

Section 2: Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the specific physicochemical vulnerabilities of the handler.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥4 mil thickness), double-glovedNitrile provides an excellent broad-spectrum barrier against both the polar amino acid backbone and the non-polar cyclohexyl ring. Double-gloving ensures barrier integrity against micro-tears during mechanical handling.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ingress of aerosolized zwitterionic dust, which can cause rapid pH-induced corneal damage[2].
Body Protection Flame-resistant (FR) or standard cotton lab coat, fully buttonedProtects against electrostatic clinging of the powder to street clothing, preventing secondary exposure outside the lab environment.
Respiratory Protection N95/P100 particulate respirator (if handled outside hood)Filters out >95% of airborne crystalline micro-particles. Note: Primary handling must occur inside a certified chemical fume hood.

Section 3: Operational Plan: Step-by-Step Handling Protocol

The following protocol provides a self-validating workflow for the safe weighing and transfer of (2S)-2-amino-2-cyclohexylpropanoic acid.

Step 1: Environmental Preparation & System Validation

  • Action: Verify the chemical fume hood face velocity is between 100–120 feet per minute (fpm).

  • Causality: This specific velocity range is strong enough to capture aerosolized powder but gentle enough to prevent turbulence that could blow the lightweight powder off the spatula.

  • Action: Place an anti-static weighing boat on the analytical balance.

Step 2: PPE Donning & Integrity Check

  • Action: Inspect nitrile gloves for pinhole leaks by trapping air and applying pressure. Don the first pair, followed by the lab coat, safety goggles, and the second pair of gloves (pulled over the lab coat cuffs).

  • Causality: Creating a continuous seal between the glove and the lab coat prevents powder from settling on the wrists.

Step 3: Chemical Handling

  • Action: Open the reagent bottle only within the fume hood[3].

  • Action: Use a grounded, anti-static micro-spatula to transfer the powder.

  • Causality: Unnatural amino acid powders often hold static charges; grounding the spatula prevents sudden electrostatic repulsion and subsequent aerosolization of the compound.

  • Action: Cap the bottle immediately after the required mass is obtained to minimize ambient moisture absorption.

Step 4: Decontamination and Doffing

  • Action: Wipe down the balance and spatulas with a 70% isopropanol/30% water mixture.

  • Action: Doff the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin. Remove goggles and lab coat, then doff the inner gloves. Wash hands thoroughly with soap and water[3].

PPE_Workflow Start Pre-Operation Risk Assessment FumeHood Verify Fume Hood Face Velocity (>100 fpm) Start->FumeHood PPE_Don Don PPE: Lab Coat, Nitrile Gloves, Safety Goggles FumeHood->PPE_Don Handling Weighing & Handling (2S)-2-amino-2-cyclohexylpropanoic acid PPE_Don->Handling Decon Decontaminate Spatulas & Surfaces Handling->Decon PPE_Doff Doff PPE & Wash Hands Decon->PPE_Doff

Sequential workflow for the safe handling and PPE management of unnatural amino acid powders.

Section 4: Spill Response & Decontamination Workflow

In the event of a localized spill within the fume hood or on the benchtop, execute the following validated recovery protocol:

  • Isolate the Area: Alert nearby personnel. Do not attempt to sweep the dry powder with a brush, as mechanical agitation will aerosolize the chemical[2].

  • Wet Wiping Technique: Lightly dampen a highly absorbent laboratory wipe with a 70% Isopropanol / 30% Water solution.

    • Causality: The water solubilizes the polar zwitterionic amino acid moiety, while the isopropanol addresses the lipophilic cyclohexyl group, ensuring complete dissolution and capture in a single pass.

  • Containment: Carefully place the damp wipe over the spilled powder to suppress dust. Gently wipe inward from the edges to the center to prevent spreading the contamination footprint.

  • Secondary Wash: Wash the spill area with a mild detergent solution to remove any residual chemical, followed by a final wipe with deionized water.

  • Disposal: Place all contaminated wipes and gloves into a designated solid hazardous waste container[3].

Section 5: Waste Management & Disposal Plan

Proper disposal of (2S)-2-amino-2-cyclohexylpropanoic acid and its contaminated consumables is governed by the and OSHA regulations[4].

Waste Segregation Table:

Waste StreamClassificationStorage ContainerDisposal Routing
Solid Waste (Contaminated gloves, wipes, empty vials)Non-RCRA Hazardous Waste (unless mixed with listed solvents)Polyethylene drum with a secure lidIncineration at a licensed Treatment, Storage, and Disposal Facility (TSDF)[5].
Liquid Waste (Aqueous/Organic solutions containing the amino acid)Characteristic Waste (depending on the carrier solvent used)HPLC-compatible carboy with secondary containmentEPA-permitted TSDF for chemical neutralization or high-temperature incineration[5].

Regulatory Compliance Steps:

  • Labeling: Per, all waste containers must be explicitly labeled with "Hazardous Waste" and a clear description of the contents (e.g., "Solid Waste: Contaminated with (2S)-2-amino-2-cyclohexylpropanoic acid") at all times[4].

  • Accumulation: Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The total volume must not exceed 55 gallons, per [4].

  • Manifesting & Transport: Ensure all waste is transported by a DOT-registered hazardous materials carrier with a proper waste manifest and UN-certified packaging to prevent transportation incidents[5].

Waste_Workflow Gen Waste Generation: Solid Powder or Solvent Mixture Classify EPA RCRA Classification (Non-Hazardous vs Hazardous) Gen->Classify Solid Solid Waste (Contaminated Consumables) Classify->Solid Liquid Liquid Waste (Organic/Aqueous) Classify->Liquid Label Labeling per EPA 40 CFR 262.31 Accumulation Start Date Solid->Label Liquid->Label Storage Satellite Accumulation Area (SAA) Storage Label->Storage Disposal Licensed TSDF Incineration Storage->Disposal

EPA-compliant waste classification, storage, and disposal routing for laboratory chemical waste.

References

  • Matrix Scientific. "2-Amino-2-cyclohexylpropanoic acid Safety Data Sheet". 1INT. URL:[Link]

  • PopProbe. "Laboratory Waste Disposal Compliance Checklist". URL:[Link]

  • US Waste Industries. "Chemical Lab Pack Services | Safe Laboratory Waste Disposal". URL:[Link]

  • Environmental Protection Agency (EPA). "Title 40, Code of Federal Regulations, Part 262 - Standards Applicable to Generators of Hazardous Waste". URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-2-cyclohexylpropanoic acid
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